Product packaging for Disperse Red 82(Cat. No.:CAS No. 12223-42-6)

Disperse Red 82

Cat. No.: B082367
CAS No.: 12223-42-6
M. Wt: 439.4 g/mol
InChI Key: GRMDKKJYMUDEJO-UHFFFAOYSA-N
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Description

Disperse Red 82 is a useful research compound. Its molecular formula is C21H21N5O6 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N5O6 B082367 Disperse Red 82 CAS No. 12223-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMDKKJYMUDEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044642
Record name Disperse Red 82
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Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30124-94-8, 12223-42-6, 57608-82-9
Record name Disperse Red 82
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Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro-
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Record name Disperse Red 82
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Record name Benzonitrile, 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]diazenyl]-5-nitro
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Record name Benzonitrile, 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitro-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE RED 82
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 82 is a monoazo disperse dye characterized by its vibrant red hue. As a member of the disperse dye class, it is a sparingly water-soluble, non-ionic colorant primarily designed for dyeing hydrophobic synthetic fibers, most notably polyester. Its molecular structure, which incorporates nitro, cyano, and acetyloxyethylamino groups, imparts properties essential for its application in high-temperature dyeing processes, ensuring good color fastness. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, along with insights into its environmental fate.

Chemical Structure and Identification

This compound is chemically known as 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is formed through the diazotization of 2-cyano-4-nitroaniline and its subsequent coupling with N,N-di(2-acetoxyethyl)aniline[2].

IdentifierValue
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]
C.I. Name This compound[2]
CAS Numbers 30124-94-8, 12223-42-6[1][3]
Molecular Formula C₂₁H₂₁N₅O₆[1][2]
Molecular Weight 439.42 g/mol [2]
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N[4]
InChI Key GRMDKKJYMUDEJO-UHFFFAOYSA-N[3][4]

Physicochemical Properties

This compound is a dark brown powder that is insoluble in water[5][6]. Its low aqueous solubility is a key characteristic of disperse dyes, enabling their application to hydrophobic fibers from an aqueous dispersion.

PropertyValue
Physical Appearance Dark brown powder[5][6]
Solubility Insoluble in water[5][6]
Boiling Point 620.2 ± 55.0 °C (Predicted)[5]
Density 1.28 g/cm³[5]
XLogP3-AA 3.1[1]
Topological Polar Surface Area 150 Ų[4]

Synthesis

The synthesis of this compound is a two-stage process that is characteristic of azo dye production.

Experimental Protocol (General)
  • Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which acts as the diazo component. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at low temperatures to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-di(2-acetoxyethyl)aniline. This is an electrophilic aromatic substitution reaction, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component to form the final azo dye, this compound[2]. The product is then filtered, ground, and dried.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling 2_cyano_4_nitroaniline 2-Cyano-4-nitroaniline NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) (0-5 °C) 2_cyano_4_nitroaniline->NaNO2_HCl Reacts with Diazonium_Salt 2-Cyano-4-nitrobenzenediazonium chloride NaNO2_HCl->Diazonium_Salt Forms Coupling_Component N,N-Di(2-acetoxyethyl)aniline Diazonium_Salt->Coupling_Component Couples with Diazonium_Salt->Coupling_Component Disperse_Red_82 This compound Coupling_Component->Disperse_Red_82 Forms

Caption: General synthesis workflow for this compound.

Spectral Properties

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Spectroscopic DataDetails
UV-Visible Spectroscopy The UV-Vis spectrum of this compound exhibits a broad absorption band in the visible region, which is characteristic of its chromophoric azo structure. The absorption spectrum has been recorded between 320 and 680 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. While a detailed peak analysis is not readily available, the spectrum would be expected to show characteristic peaks for C-H stretching, C=O stretching from the acetate (B1210297) groups, and -COO- stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic compounds. Although specific NMR data for this compound is not widely published, its use in characterizing similar disperse dyes is well-established.
High-Resolution Mass Spectrometry (HRMS) HRMS, particularly with Electrospray Ionization (ESI-MS), is used for the definitive identification of this compound. It provides exact mass measurements, which allows for the determination of the elemental composition and aids in distinguishing the compound from impurities. ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound and monitoring its presence in various samples.

Experimental Protocol (HPLC)

A common method for the analysis of this compound is reverse-phase HPLC.

  • System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is typically recommended.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is used instead of phosphoric acid.

  • Detection: The eluent is monitored at the wavelength of maximum absorbance for this compound in the visible range.

Environmental Fate and Degradation

The environmental impact of azo dyes is a significant area of research due to their widespread use and potential for the formation of harmful aromatic amines upon degradation.

Under anaerobic conditions, the primary degradation pathway for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microbial azoreductase enzymes and results in the formation of two separate aromatic amines. These resulting amines may then be further degraded under aerobic conditions.

Degradation_Pathway Anaerobic Degradation Pathway of this compound Disperse_Red_82 This compound (C₂₁H₂₁N₅O₆) Anaerobic_Conditions Anaerobic Conditions (e.g., sediment, wastewater treatment) Disperse_Red_82->Anaerobic_Conditions Enters Azo_Cleavage Reductive Cleavage of Azo Bond (Azoreductase) Anaerobic_Conditions->Azo_Cleavage Leads to Amine_1 Aromatic Amine 1 (2-amino-5-nitrobenzonitrile) Azo_Cleavage->Amine_1 Forms Amine_2 Aromatic Amine 2 (N,N-bis(2-acetoxyethyl)-p-phenylenediamine) Azo_Cleavage->Amine_2 Forms Further_Degradation Further Aerobic Degradation (Mineralization) Amine_1->Further_Degradation Amine_2->Further_Degradation

Caption: Anaerobic degradation of this compound.

Toxicological Information

The toxicological profile of this compound is not extensively detailed in publicly available literature, with many safety data sheets indicating a lack of data for specific endpoints. However, based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a substance that may cause an allergic skin reaction (Skin Sensitizer 1). As with many azo dyes, there is a potential concern regarding the toxicity of the aromatic amines that can be formed upon reductive cleavage of the azo bond.

Conclusion

This compound is a commercially significant monoazo dye with well-established applications in the textile industry. Its chemical structure is tailored for the dyeing of hydrophobic fibers, providing desirable color and fastness properties. While its synthesis and analytical determination are based on standard principles of organic and analytical chemistry, a comprehensive understanding of its spectral properties and a detailed, publicly available experimental synthesis protocol remain areas for further documentation. The environmental fate of this compound, particularly its anaerobic degradation into aromatic amines, continues to be a relevant topic of research, underscoring the importance of appropriate wastewater treatment to mitigate potential environmental and health impacts.

References

Disperse Red 82 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Red 82

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of the monoazo dye, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who may encounter this compound in various contexts, from textile science to environmental and toxicological studies.

Chemical Identification and Properties

This compound is a synthetic organic dye belonging to the single azo class. It is primarily used for dyeing hydrophobic synthetic fibers.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
Common Name This compound[1][2][3][4][5][6][7]
C.I. Name C.I. This compound[4][5]
C.I. Number 11140[5]
CAS Registry Numbers 12223-42-6 and 30124-94-8[3][4][5][6][7][8]
Molecular Formula C₂₁H₂₁N₅O₆[2][4][5][6][7]
Molecular Weight 439.42 g/mol [2][3][4][5]
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate (B1210297)[4]
InChI InChI=1S/C21H21N5O6/c1-15(27)31-11-9-25(10-12-32-16(2)28)19-5-3-18(4-6-19)23-24-21-8-7-20(26(29)30)13-17(21)14-22/h3-8,13H,9-12H2,1-2H3[4]
InChIKey GRMDKKJYMUDEJO-UHFFFAOYSA-N[3][4]
Canonical SMILES CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N[4]

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Physical Appearance Dark brown powder or red grain[1][7][9]
Solubility Insoluble in water.[5][7][9] Solubility is significantly enhanced in supercritical CO₂ with ethanol (B145695) as a cosolvent.[3][10][3][5][7][9][10]
Boiling Point 620.2°C at 760 mmHg (Predicted)[7]
Density 1.28 g/cm³[7]
Vapor Pressure 8.03E-16 mmHg at 25°C[7]
Refractive Index 1.594 (Predicted)[2][7]
Spectroscopy (UV-Vis) Characterized by broad absorption bands in the visible region (approx. 320-680 nm).[3][3]

Synthesis and Manufacturing

The industrial production of this compound is a well-established, two-stage process involving diazotization followed by an azo coupling reaction.[3][5][7]

  • Diazotization : The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which serves as the diazo component.[3][5][7] This reaction is typically carried out in the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling : The resulting diazonium salt, a potent electrophile, is then reacted with the coupling component, N,N-Di(2-acetoxyethyl)benzeneamine.[3][5][7] The coupling reaction occurs to yield the final this compound molecule.

G Synthesis Workflow for this compound cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Purification A 2-cyano-4-nitroaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ + HCl (0-5 °C) B->C E This compound C->E Azo Coupling D N,N-Di(2-acetoxyethyl) benzeneamine D->E F Filtration E->F G Grinding & Drying F->G H Final Product G->H

Synthesis Workflow for this compound

Experimental Protocols

General Protocol for Disperse Dyeing of Polyester (B1180765)

This protocol describes a typical high-temperature, high-pressure dyeing method for polyester fabrics.

  • Preparation of Dyebath : Prepare a dyebath containing the this compound dye, a dispersing agent, a pH buffer (typically to maintain a weakly acidic pH of 4.5-5.5), and water. The concentration of the dye is determined by the desired shade depth (e.g., 1.0% on weight of fiber).

  • Dyeing Process : Introduce the polyester fabric into the dyebath at room temperature.

  • Heating : Seal the dyeing vessel and raise the temperature to 130 °C at a controlled rate (e.g., 2 °C/min).

  • Dyeing : Maintain the temperature at 130 °C for a specified duration, typically 30-60 minutes, to allow for dye diffusion and fixation within the polyester fibers.[11]

  • Cooling and Rinsing : Cool the vessel down to approximately 70 °C. Remove the fabric, rinse thoroughly with hot water, and then cold water to remove any unfixed surface dye.

  • Reduction Clearing (Optional but Recommended) : To improve wash fastness, treat the dyed fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at 70-80 °C for 15-20 minutes. This process removes residual surface dye.

  • Final Wash and Dry : Rinse the fabric again with water, neutralize if necessary, and then dry.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the analysis and quantification of this compound.[3]

  • Sample Preparation : Extract the dye from the sample matrix (e.g., textile fiber, wastewater) using a suitable solvent.[12] Common extraction solvents for disperse dyes from polyester include pyridine/water, chlorobenzene, or dimethylformamide.[12] The extract may require filtration or solid-phase extraction for cleanup.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column.[3]

    • Mobile Phase : A gradient elution is typically used, often involving a mixture of an aqueous component (e.g., water with an acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol.[12]

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : A UV-Vis or Diode Array Detector (DAD) is used, monitoring at the wavelength of maximum absorbance (λmax) for this compound.

    • Injection Volume : 10-20 µL.

  • Quantification : Create a calibration curve by injecting known concentrations of a pure this compound standard. The concentration in the unknown sample can then be determined by comparing its peak area to the calibration curve.

G Analytical Workflow for this compound A Sample Collection (e.g., Dyed Fiber, Effluent) B Dye Extraction (Solvent Extraction) A->B C Filtration / Cleanup (e.g., SPE) B->C D RP-HPLC Analysis C->D E Data Acquisition (Chromatogram) D->E F Quantification (vs. Standard Curve) E->F G Result Reporting (Concentration) F->G

Analytical Workflow for this compound

Environmental Fate and Biodegradation

Azo dyes, including this compound, can be subject to environmental degradation. The primary and most studied pathway is the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3]

This process is often mediated by microbial enzymes called azoreductases, particularly under anaerobic or low-oxygen conditions.[3] The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines.[3] In the case of this compound, this would lead to the formation of 2-cyano-4-nitroaniline and N,N-Di(2-acetoxyethyl)-p-phenylenediamine. While this process removes the color, the resulting aromatic amines can sometimes be more toxic than the parent dye, necessitating further aerobic degradation for complete mineralization.[3]

G Biodegradation Pathway of this compound A This compound (Colored Azo Dye) C Reductive Cleavage of Azo Bond (-N=N-) A->C B Anaerobic Conditions + Azoreductase Enzymes B->C D Aromatic Amine 1: 2-cyano-4-nitroaniline C->D Decolorization E Aromatic Amine 2: N,N-Di(2-acetoxyethyl)-p-phenylenediamine C->E Decolorization F Further Aerobic Degradation D->F E->F

Biodegradation Pathway of this compound

Safety and Toxicology

According to aggregated GHS information, this compound may cause an allergic skin reaction (Skin Sensitization, Category 1).[4] Like many disperse dyes, its small molecular size and lipophilic nature may allow for skin absorption, particularly from textiles that have been improperly dyed or finished.[13] The reductive cleavage of azo dyes can lead to the formation of potentially harmful aromatic amines.[3] Therefore, appropriate handling procedures, including the use of personal protective equipment, should be followed when working with the pure substance.

References

A Technical Guide to C.I. Disperse Red 82: Properties, Synthesis, and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 82 is a monoazo disperse dye characterized by its vibrant red hue. Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its molecular structure and properties are of interest to researchers in toxicology, environmental science, and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and a detailed examination of the toxicological methodologies used to assess its sensitization potential.

Chemical Identity

The unambiguous identification of C.I. This compound is critical for scientific research. Its IUPAC name is 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[1] A comprehensive list of its synonyms and identifiers is provided in the table below.

Identifier TypeValue
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]
C.I. Name This compound
C.I. Number 11140[2]
CAS Number 30124-94-8[3]
Synonyms Terasil Red 3BL, Disperse Rubine BBL, Samaron Red BL, Begacron Red 3B, CIBACET RED 3BL, DISPERSOL RED C 3B, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile[1][2][3]

Physicochemical and Toxicological Data

PropertyValue
Molecular Formula C21H21N5O6[2][3]
Molecular Weight 439.42 g/mol [2][3]
Appearance Dark brown powder[3][4]
Solubility Insoluble in water[3][4]
Boiling Point (Predicted) 620.2 ± 55.0 °C[3]
Density (Predicted) 1.28 g/cm³[4]
LogP (Predicted) 3.7 at 25°C[3]
Hazard Statement H317: May cause an allergic skin reaction.
Skin Sensitization Potential (LLNA EC3 Value) Data not available. For context, Disperse Red 1, a structurally related azo dye, is classified as a moderate sensitizer.[5][6]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[7] The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application. A Stimulation Index (SI) of 3 or greater is considered a positive result.[6][7]

Principle: Allergic sensitizers induce the proliferation of T-lymphocytes in the lymph nodes draining the application site. The extent of this proliferation is proportional to the sensitizing potency of the substance.[7][8]

Methodology:

  • Animal Model: CBA/J or CBA/Ca mice are typically used.[6]

  • Dose Formulation and Administration: The test article, C.I. This compound, is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A minimum of three concentrations, a vehicle control, and a positive control are used.[9] 25 µL of the test solution is applied to the dorsal surface of each ear daily for three consecutive days.[8][9]

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[8]

  • Sample Processing and Analysis: A single-cell suspension of lymph node cells is prepared. The incorporation of BrdU into the DNA of proliferating cells is quantified using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry.[7][9]

  • Data Interpretation: The Stimulation Index (SI) is calculated for each dose group by dividing the mean BrdU incorporation in the test group by the mean BrdU incorporation in the vehicle control group. An SI ≥ 3 indicates that the substance is a skin sensitizer. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.[7][9]

Synthesis Workflow

The industrial synthesis of C.I. This compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

G Synthesis Workflow of C.I. This compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Product Formation A 2-Cyano-4-nitroaniline C Diazonium Salt Formation A->C B Nitrosylsulfuric Acid B->C E Azo Coupling Reaction C->E D N,N-Di(2-acetoxyethyl)aniline D->E F C.I. This compound E->F G Skin Sensitization Assessment Workflow A Test Substance (e.g., this compound) B In vivo Assay (LLNA) A->B C Measure Lymphocyte Proliferation B->C D Calculate Stimulation Index (SI) C->D E SI >= 3? D->E F Classified as Sensitizer E->F Yes G Not Classified as Sensitizer E->G No

References

Disperse Red 82 solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Disperse Red 82 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 12223-42-6, is a monoazo dye characterized by its dark brown powdered appearance.[1][2] With a molecular formula of C₂₁H₂₁N₅O₆ and a molecular weight of 439.42 g/mol , this dye is structurally a member of the single azo class.[2][3] Its primary application lies in the dyeing and printing of polyester (B1180765) and its blended fabrics, where it imparts a bluish-red color with excellent fastness properties.[2][4] The dye is suitable for high-temperature and high-pressure dyeing methods as well as hot melt applications.[4]

The efficacy of this compound in these applications is intrinsically linked to its solubility characteristics. As a disperse dye, it is by nature sparingly soluble in water but exhibits solubility in various organic solvents.[1][4] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility of Disperse Dyes

The solubility of disperse dyes like this compound is governed by the principle of "like dissolves like." These non-ionic molecules lack the solubilizing groups found in acid or basic dyes, leading to their characteristic low aqueous solubility.[5] The dissolution process involves overcoming the intermolecular forces within the crystalline dye solid and the solvent, and the subsequent formation of new solute-solvent interactions. Key factors influencing the solubility of this compound in organic solvents include:

  • Chemical Structure of the Dye: The presence of polar functional groups such as cyano (-CN), nitro (-NO₂), and ester groups within the N,N-di(2-acetoxyethyl)benzeneamine coupling component influences its polarity and potential for hydrogen bonding.[5]

  • Solvent Polarity: The polarity of the organic solvent plays a crucial role in its ability to solvate the dye molecule.

  • Temperature: The solubility of most solid dyes in organic solvents increases with temperature.

  • Intermolecular Forces: Van der Waals forces and hydrogen bonds are the primary intermolecular forces responsible for the affinity of disperse dyes to solvents and substrates like polyester.[5]

Quantitative Solubility Data

While specific data for this compound is lacking, information on a structurally similar monoazo dye, Disperse Red 1 , can provide some context. Disperse Red 1 is reported to be soluble in ethanol (B145695) and acetone.[7] This general solubility in polar organic solvents is a characteristic feature of many disperse dyes.

A significant body of research exists on the solubility of this compound in supercritical carbon dioxide (scCO₂), a medium used in environmentally friendly dyeing processes. The addition of a co-solvent like ethanol has been shown to dramatically increase its solubility in scCO₂. For instance, the addition of 5 mol% ethanol can increase the solubility of this compound in scCO₂ by 9 to 25 times.[5][8]

Table 1: Qualitative and Supercritical Fluid Solubility of this compound

Solvent SystemTemperaturePressureSolubility
WaterAmbientAtmosphericInsoluble[1][4]
Supercritical CO₂ (scCO₂)353.2 - 393.2 K15 - 30 MPaSoluble, increases with pressure[9]
scCO₂ + 5 mol% Ethanol393.15 K20 - 30 MPaSubstantially increased (9-25 fold)[5][10]

Experimental Protocols for Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound in various organic solvents, standardized experimental protocols are essential. The isothermal saturation method is a widely accepted technique for this purpose.[11][12] This can be carried out using either a gravimetric or a spectrophotometric method to determine the concentration of the saturated solution.

Isothermal Saturation Method

This method involves creating a saturated solution of the dye in the solvent of interest at a constant temperature and then determining the concentration of the dissolved dye.

Materials and Equipment:

  • This compound powder

  • Organic solvents of interest (e.g., acetone, ethanol, N,N-dimethylformamide)

  • Analytical balance

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer (for spectrophotometric method)

  • Evaporating dish and oven (for gravimetric method)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a constant temperature bath and agitate it using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and dye.[13]

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation followed by decantation or by filtering the solution through a syringe filter compatible with the organic solvent. This step is critical to avoid including any solid particles in the subsequent analysis.

  • Determination of Solute Concentration: The concentration of this compound in the saturated solution can be determined by the following methods:

    • a) Gravimetric Method:

      • Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the dye.

      • Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

      • Repeat the drying and weighing process until a constant weight is achieved.

      • The solubility (in g/L) is calculated by dividing the mass of the dried dye residue by the volume of the solution taken.

    • b) Spectrophotometric Method:

      • Preparation of a Calibration Curve:

        • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

        • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

        • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.[14][15]

        • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

      • Analysis of the Saturated Solution:

        • Accurately dilute a small, known volume of the clear saturated supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

        • Measure the absorbance of the diluted solution at λmax.

        • Determine the concentration of the diluted solution from the calibration curve.

        • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent.

Mandatory Visualizations

Synthesis Pathway of this compound

The industrial synthesis of this compound is a two-stage process: diazotization followed by an azo coupling reaction.[5][16] The synthesis starts with the diazotization of 2-cyano-4-nitroaniline, which then couples with N,N-di(2-acetoxyethyl)benzeneamine.[2]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 2-Cyano-4-nitroaniline B NaNO2, HCl (0-5 °C) A->B C Diazonium Salt B->C E Coupling Reaction C->E Electrophilic Aromatic Substitution D N,N-Di(2-acetoxyethyl)benzeneamine D->E F This compound E->F

Caption: Synthesis pathway of this compound.

Experimental Workflow for Solubility Determination (Spectrophotometric Method)

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the spectrophotometric method.

G cluster_0 Preparation cluster_1 Calibration cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate supernatant (Centrifugation/Filtration) B->C G Dilute saturated supernatant C->G D Prepare stock and standard solutions E Measure absorbance of standards at λmax D->E F Plot calibration curve (Absorbance vs. Concentration) E->F I Determine concentration from calibration curve F->I H Measure absorbance of diluted sample G->H H->I J Calculate original solubility I->J

Caption: Workflow for spectrophotometric solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not extensively documented in public literature, its qualitative behavior as a disperse dye suggests solubility in polar organic solvents and insolubility in water. The provided experimental protocols, particularly the isothermal saturation method coupled with spectrophotometric analysis, offer a robust framework for researchers to precisely determine these solubility values. Such data is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact assessments. The synthesis and experimental workflows visualized in this guide provide a clear and logical pathway for the practical application of these methodologies.

References

Spectral Characteristics of Disperse Red 82: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral properties of the monoazo dye, Disperse Red 82 (C.I. 11140). The document focuses on its Ultraviolet-Visible (UV-Vis) absorption characteristics and explores the available information regarding its fluorescence properties. Methodologies for spectral analysis are also detailed to assist in the replication and further investigation of this compound.

UV-Visible Absorption Properties

This compound exhibits a characteristic broad absorption band in the visible region of the electromagnetic spectrum, which is responsible for its red color.[1] The chromophore of this compound is based on a monoazo structure.[1]

A study involving a mixture of six disperse dyes, including this compound, recorded the absorption spectra between 320 and 680 nm.[1][2] Computational studies using Time-Dependent Density Functional Theory (TD-DFT) predict a maximum absorption wavelength (λmax) of approximately 520 nm.[1] Analysis of an experimental UV-Vis absorption spectrum of this compound confirms this, showing a λmax in the visible range.

Table 1: UV-Vis Spectral Data for this compound

ParameterValueSolventReference
Absorption Maximum (λmax) ~520 nm (predicted)Not Specified[1]
Molar Extinction Coefficient (ε) Data not availableNot Specified

Fluorescence Properties

A comprehensive search of the available scientific literature did not yield any specific data on the fluorescence emission spectrum, emission maximum (λem), or fluorescence quantum yield (ΦF) for this compound. While some disperse dyes are known to be fluorescent, there is no evidence to suggest that this compound exhibits significant fluorescence.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy, adapted from standard laboratory procedures.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for determining the absorption spectrum and λmax of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetone)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent. Disperse dyes are often sparingly soluble in water, so organic solvents are typically preferred.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the range of 0.1 to 1.0 at the λmax. This is to ensure the measurements are within the linear range of the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 300 - 700 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solutions.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the this compound solution to be measured.

    • Fill the sample cuvette with the this compound solution.

    • Place the sample cuvette back into the sample beam path.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence emission spectrum of a compound. While no fluorescence data for this compound was found, this methodology can be used for its investigation.

Materials:

  • This compound solution (prepared as for UV-Vis spectroscopy)

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.

    • Set the excitation wavelength (λex). A common practice is to use the λmax value obtained from the UV-Vis absorption spectrum.

    • Set the desired emission wavelength range to be scanned. This range should start at a wavelength slightly longer than the excitation wavelength and extend to longer wavelengths (e.g., if λex is 520 nm, the emission scan could be from 530 nm to 800 nm).

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

  • Blank Measurement:

    • Fill a clean fluorescence cuvette with the pure solvent used to prepare the dye solution.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Run an emission scan of the solvent blank. This is important to identify any potential Raman scattering peaks or fluorescent impurities in the solvent.

  • Sample Measurement:

    • Empty the cuvette, rinse with a small amount of the this compound solution, and then fill it with the sample solution.

    • Place the sample cuvette in the instrument.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of fluorescence intensity versus emission wavelength.

    • If the compound is fluorescent, the wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

Visualizations

The following diagrams illustrate the relationship between the spectral processes and a general experimental workflow.

cluster_0 Spectroscopic Processes Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption (hν_abs) Excited State (S1)->Ground State (S0) Emission (hν_em) UV-Vis Absorption UV-Vis Absorption Fluorescence Emission Fluorescence Emission

Caption: Relationship between UV-Vis absorption and fluorescence emission.

cluster_1 Experimental Workflow A Prepare Dye Solution E Measure Sample Spectrum A->E B Prepare Solvent Blank D Measure Blank Spectrum B->D C Set Spectrophotometer Parameters C->D C->E D->E F Analyze Data (λmax, Intensity) E->F

References

Thermal Stability and Degradation of Disperse Red 82: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye, Disperse Red 82 (C.I. 11140). A thorough understanding of the thermal properties of this dye is critical for its application in high-temperature dyeing processes, ensuring the quality and safety of textile products, and for assessing its environmental fate. This document outlines the standard methodologies for thermal analysis, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific experimental data for this compound is not extensively available in public literature, this guide presents the expected data formats and proposes a likely thermal degradation pathway based on the dye's chemical structure and established principles of azo dye chemistry.

Introduction

This compound, chemically known as 2-((4-(bis(2-(acetyloxy)ethyl)amino)phenyl)azo)-5-nitrobenzonitrile, is a monoazo disperse dye utilized in the coloration of synthetic fibers, particularly polyester. Its molecular structure, characterized by an azo linkage (-N=N-), a nitro group (-NO2), and a nitrile group (-CN), dictates its chromophoric properties and its behavior under thermal stress. The structural features, such as the acetoxyethyl groups, are known to enhance properties like light fastness and thermal stability, making it suitable for high-temperature dyeing processes[1]. The thermal stability of this compound is a crucial parameter, influencing its performance during textile processing and its potential for thermal degradation into smaller, potentially hazardous, aromatic compounds.

Analytical Methodologies for Thermal Analysis

A comprehensive thermal analysis of this compound involves a combination of techniques to determine its thermal stability, phase transitions, and degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the decomposition temperatures and overall thermal stability of the dye.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound powder (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting thermogram (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak), and the percentage of mass loss at each degradation stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.

Experimental Protocol:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of this compound (typically 0.1-0.5 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the T_peak determined by TGA) in an inert atmosphere (helium).

  • GC Separation: The pyrolysis products are separated on a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • MS Detection: The separated compounds are identified by their mass spectra using an electron ionization (EI) source.

Expected Thermal Behavior and Degradation Data

Due to a lack of specific published data for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar azo dyes. These tables are intended to be illustrative of the data that would be generated from the aforementioned experimental protocols.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

ParameterExpected Value/RangeDescription
Onset Decomposition Temperature (T_onset)250 - 300 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak)300 - 350 °CThe temperature of the maximum rate of mass loss.
Mass Loss (Stage 1)30 - 40%Corresponds to the initial cleavage of the azo bond and fragmentation of side chains.
Mass Loss (Stage 2)40 - 50%Corresponds to the further decomposition of the aromatic backbone.
Final Residue at 800 °C10 - 20%The amount of non-volatile char remaining after decomposition.

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventExpected Temperature Range (°C)Description
Melting Point (T_m)150 - 180 °CEndothermic peak corresponding to the solid-to-liquid phase transition.
Decomposition> 250 °CBroad exothermic peak(s) indicating the energy released during bond breaking and formation of degradation products.

Proposed Thermal Degradation Pathway

The thermal degradation of azo dyes is generally initiated by the cleavage of the most labile bonds within the molecule. For this compound, the azo bond (-N=N-) is expected to be the primary site of initial cleavage. The presence of a nitro group, an electron-withdrawing group, can influence the stability of the molecule and the nature of the degradation products.

The proposed degradation pathway involves the following key steps:

  • Homolytic Cleavage of the Azo Bond: At elevated temperatures, the -N=N- bond undergoes homolytic cleavage, generating two radical fragments.

  • Fragmentation of Side Chains: The acetoxyethylamino side chains are susceptible to thermal cleavage, potentially leading to the formation of smaller volatile molecules.

  • Reactions of Radical Fragments: The initial radical fragments can undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation.

  • Formation of Aromatic Amines and Nitro Compounds: The degradation is expected to produce a complex mixture of aromatic compounds, including substituted anilines and nitrobenzenes.

Visualizations

Experimental Workflows

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis weigh Weigh 3-10 mg of this compound place Place in Alumina Pan weigh->place load Load into TGA Instrument place->load purge Purge with N2 (20-50 mL/min) load->purge heat Heat to 800°C (10°C/min) purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TG/DTG Curves record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis weigh Weigh 2-5 mg of this compound seal Seal in Aluminum Pan weigh->seal load Load into DSC Instrument seal->load heat Heat at 10°C/min load->heat record Record Heat Flow vs. Temperature heat->record analyze Identify Thermal Transitions record->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis weigh Weigh 0.1-0.5 mg of this compound place Place in Pyrolysis Cup weigh->place pyrolyze Pyrolyze at T_peak place->pyrolyze separate GC Separation pyrolyze->separate detect MS Detection separate->detect identify Identify Degradation Products detect->identify

Caption: Workflow for Pyrolysis-GC-MS Analysis.

Proposed Degradation Pathway

Degradation_Pathway cluster_initial Initial Cleavage cluster_products Degradation Products DR82 This compound rad1 Radical Fragment 1 (Nitrobenzonitrile radical) DR82->rad1 Azo Bond Cleavage rad2 Radical Fragment 2 (Aminophenyl radical) DR82->rad2 Azo Bond Cleavage prod3 Volatile Fragments (e.g., from side chains) DR82->prod3 Side Chain Fragmentation prod1 Substituted Nitrobenzenes rad1->prod1 prod2 Substituted Anilines rad2->prod2

Caption: Proposed Thermal Degradation Pathway of this compound.

Conclusion

This technical guide has outlined the essential methodologies for evaluating the thermal stability and degradation of this compound. While specific, publicly available experimental data for this dye is limited, the provided protocols and expected data serve as a robust framework for researchers and scientists. The proposed degradation pathway, centered on the initial cleavage of the azo bond, provides a chemically reasonable model for understanding its thermal decomposition. Further experimental studies employing TGA, DSC, and Py-GC-MS are necessary to fully elucidate the precise thermal properties and degradation products of this compound, which is critical for ensuring its safe and effective use in industrial applications.

References

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Red 82 is a monoazo disperse dye used in the textile industry. This technical guide provides a comprehensive overview of its toxicological data and safety profile, compiled from available literature and safety data sheets. A significant lack of specific quantitative toxicological data for this compound necessitates the inclusion of data from structurally related azo dyes, such as Disperse Red 1 and Disperse Red 11, to provide a broader understanding of its potential hazards. All data from surrogate compounds are clearly identified. The primary identified hazard associated with this compound is its potential as a skin sensitizer. This document summarizes available data in structured tables, details experimental protocols for key toxicological endpoints, and provides a visualization of the signaling pathway for skin sensitization.

Chemical Identification and Physicochemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to assessing its toxicological profile.

Identifier Value Reference
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate--INVALID-LINK--
Synonyms C.I. This compound, C.I. 11140--INVALID-LINK--
CAS Number 30124-94-8, 12223-42-6--INVALID-LINK--
Molecular Formula C21H21N5O6--INVALID-LINK--
Molecular Weight 439.42 g/mol --INVALID-LINK--
Physical State Dark brown powder--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and related compounds. It is critical to note the general lack of specific data for this compound.

Acute Toxicity
Endpoint Test Species Route Value Compound Reference
LD50Rat (female)Oral> 5000 mg/kgDisperse Red 11--INVALID-LINK--
LD50Rat (male)Oral700 - 1000 mg/kgDisperse Red 11--INVALID-LINK--
LD50RabbitDermal> 2000 mg/kgDisperse Red 11--INVALID-LINK--
LD50RatOralNo data availableThis compound--INVALID-LINK--
LD50RabbitDermalNo data availableThis compound--INVALID-LINK--
Irritation and Sensitization
Endpoint Test Species/System Result Compound Reference
Skin Irritation RabbitMild to moderate irritant (lot-dependent)Disperse Red 11--INVALID-LINK--
Skin Irritation Data not availableNo data availableThis compound--INVALID-LINK--
Eye Irritation RabbitNegativeDisperse Red 11--INVALID-LINK--
Eye Irritation Data not availableNo data availableThis compound--INVALID-LINK--
Skin Sensitization Mouse (LLNA)NegativeDisperse Red 11--INVALID-LINK--
Skin Sensitization GHS ClassificationMay cause an allergic skin reaction (H317)This compound--INVALID-LINK--
Genotoxicity
Assay Test System Metabolic Activation Result Compound Reference
Ames Test S. typhimurium TA98, TA100, TA1535, TA1537With and without S9Positive (frameshift mutations)Disperse Red 1--INVALID-LINK--
Ames Test S. typhimuriumWith and without S9Mixed results (lot-dependent)Disperse Red 11--INVALID-LINK--
Ames Test Data not available-No data availableThis compound--INVALID-LINK--
Micronucleus Test Human Lymphocytes-PositiveDisperse Red 1--INVALID-LINK--
Micronucleus Test HepG2 Cells-PositiveDisperse Red 1--INVALID-LINK--
Micronucleus Test Mouse Lymphoma Cells-PositiveDisperse Red 11--INVALID-LINK--
Micronucleus Test Data not available-No data availableThis compound--INVALID-LINK--
Chromosomal Aberration Chinese Hamster Ovary (CHO) Cells-PositiveDisperse Red 11--INVALID-LINK--
Chromosomal Aberration Data not available-No data availableThis compound--INVALID-LINK--
Carcinogenicity and Reproductive Toxicity
Endpoint Result Compound Reference
Carcinogenicity No data availableThis compound--INVALID-LINK--
Reproductive Toxicity No data availableThis compound--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)
  • Test Species: Rat (Sprague-Dawley).

  • Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, temperature of 22 ± 3°C, and relative humidity of 30-70%.

  • Dosing: A single dose of the test substance is administered by oral gavage. For Disperse Red 11, doses for male rats ranged to determine the LD50, while a limit test of 5000 mg/kg was used for females. Animals are fasted overnight prior to dosing.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
  • Test Species: Albino rabbit.

  • Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the test substance, moistened with a small amount of water, is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days to assess the reversibility of effects.

  • Scoring: Dermal reactions are scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
  • Test Species: Albino rabbit.

  • Procedure: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The observation period can be extended up to 21 days.

  • Scoring: Ocular lesions are scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix). For azo dyes, strains like YG1041, which are more sensitive to certain mutagens, may also be included.

  • Methodology: The plate incorporation method or pre-incubation method is used. The test substance is tested at a range of concentrations.

  • Metabolic Activation: A liver S9 fraction from rats pre-treated with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone is used. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix can enhance reductive metabolism.

  • Data Collection: The number of revertant colonies is counted after 48-72 hours of incubation at 37°C.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)
  • Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., HepG2, CHO).

  • Procedure: Cell cultures are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without metabolic activation (S9 mix).

  • Micronuclei Detection: Cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, cells are harvested, fixed, and stained. The frequency of micronucleated binucleated cells is determined by microscopic analysis.

  • Cytotoxicity Assessment: Cell proliferation is assessed to ensure that micronuclei are not a secondary effect of high toxicity.

  • Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Signaling Pathways and Mechanisms of Toxicity

The primary toxicological concern for this compound is skin sensitization. The underlying mechanism is described by the Adverse Outcome Pathway (AOP) for skin sensitization.

Skin_Sensitization_AOP cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node MIE Molecular Initiating Event (MIE) Covalent Binding to Proteins (Haptenation) KE2 Key Event 2 Keratinocyte Activation MIE->KE2 Danger Signals KE3 Key Event 3 Dendritic Cell Activation and Maturation MIE->KE3 Hapten-Protein Complex Uptake KE2->KE3 Cytokine Release KE4 Key Event 4 T-Cell Proliferation and Differentiation KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO T-Cell Mediated Inflammation

Adverse Outcome Pathway for Skin Sensitization.

The metabolism of azo dyes, such as this compound, can also play a significant role in their toxicity. Reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and gut microbiota, can lead to the formation of aromatic amines. Some of these aromatic amines are known to be mutagenic and carcinogenic.

Conclusion

The available data on this compound is limited, with a significant lack of quantitative information for many critical toxicological endpoints. The primary identified hazard is its classification as a skin sensitizer. Data from structurally similar azo dyes, such as Disperse Red 1 and Disperse Red 11, suggest potential for genotoxicity. The metabolism of this compound may lead to the formation of potentially hazardous aromatic amines. Further research is required to fully characterize the toxicological profile and establish a comprehensive safety assessment for this compound. Researchers and drug development professionals should exercise caution when handling this compound, particularly with regard to dermal exposure.

Ecotoxicity of Disperse Red 82 in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available ecotoxicological data. It is intended for informational purposes for researchers, scientists, and drug development professionals. Crucially, publicly available experimental data on the ecotoxicity of Disperse Red 82 (CAS No. 30124-94-8) is exceedingly scarce. Safety Data Sheets for this compound consistently report "no data available" for key aquatic toxicity endpoints.[1][2][3] Therefore, this guide presents the limited available information for this compound and utilizes the more extensively studied, structurally related azo dye, Disperse Red 1 (CAS No. 2872-52-8) , as a representative case study to illustrate the potential environmental hazards of this class of dyes.

Introduction to this compound and Related Azo Dyes

This compound is a synthetic organic chemical belonging to the azo dye class. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of commercial dyes. Disperse dyes, including this compound, are non-ionic, have low water solubility, and are primarily used for dyeing hydrophobic fibers such as polyester.[4][5] Due to inefficiencies in the dyeing process, a significant fraction of these dyes can be released into wastewater, posing a potential risk to aquatic ecosystems. Their complex aromatic structures make them persistent and recalcitrant to degradation.[5] The primary ecotoxicological concern with azo dyes is their potential toxicity to aquatic life and the formation of potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond under anaerobic conditions.[4][6][7]

Ecotoxicity Data for this compound (CAS No. 30124-94-8)

As noted, experimental data is limited. The primary available information comes from quantitative structure-activity relationship (QSAR) models, which predict toxicity based on chemical structure. These predictions suggest that while the dye may not be acutely toxic, it is persistent.

Table 1: Predicted Ecotoxicity and Environmental Fate of this compound

Endpoint Predicted Value Method/Source
Inherent Toxicity to Aquatic Organisms (iT) Not Inherently Toxic QSAR
Toxicity to Fish (LC50) 3.96 mg/L QSAR (Ecosar v0.99g)
Persistence (P) Yes Category
Bioaccumulation (B) No QSAR
Ultimate Degradation Half-life 182 days Prediction

Source: Canadian Categorization Results, OECD[8]

Case Study: Ecotoxicity of Disperse Red 1 (CAS No. 2872-52-8)

Disperse Red 1 is an azo dye extensively studied for its effects on aquatic organisms. It serves as a valuable surrogate for understanding the potential ecotoxicity of related compounds like this compound.

Quantitative Aquatic Toxicity Data for Disperse Red 1

The following tables summarize the acute and chronic toxicity of a commercial formulation of Disperse Red 1 to a range of aquatic organisms across different trophic levels.

Table 2: Acute Aquatic Toxicity of Commercial Disperse Red 1

Trophic Level Species Endpoint (Duration) Value (mg/L) Reference
Algae Raphidocelis subcapitata EC50 (72 h) 0.88 Vacchi et al., 2016[4]
Invertebrate Daphnia similis EC50 (48 h) 0.13 Vacchi et al., 2016[4]
Invertebrate Daphnia magna EC50 (48 h) 0.58 Vacchi et al., 2016[4]
Invertebrate Ceriodaphnia dubia EC50 (48 h) 0.55 Vacchi et al., 2016[4]
Invertebrate Ceriodaphnia silvestrii EC50 (48 h) 0.80 Vacchi et al., 2016[4]
Invertebrate Vibrio fischeri EC50 (15 min) 2.3 Vacchi et al., 2016[4]
Fish Danio rerio EC50 (96 h) > 100 Vacchi et al., 2016[4]

| Insect | Chironomus xanthus | EC50 (96 h) | > 100 | Vacchi et al., 2016[4] |

Table 3: Chronic Aquatic Toxicity of Commercial Disperse Red 1

Trophic Level Species Endpoint (Duration) Value (mg/L) Reference
Algae Raphidocelis subcapitata NOEC (72 h) 0.32 Vacchi et al., 2016[4]
Invertebrate Daphnia similis NOEC (14 d) 0.006 Vacchi et al., 2016[4]

| Invertebrate | Ceriodaphnia dubia | NOEC (7 d) | 0.1 | Vacchi et al., 2016[4] |

EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing mortality in 50% of the test population. NOEC: No Observed Effect Concentration.

The data clearly indicates that invertebrates, particularly the cladoceran Daphnia similis, are highly sensitive to Disperse Red 1, with chronic effects observed at very low concentrations (6 µg/L).[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ecotoxicity studies. The protocols below are summarized from the key study by Vacchi et al. (2016) on Disperse Red 1.

Algal Growth Inhibition Test (Raphidocelis subcapitata)
  • Guideline: Based on OECD Guideline 201.

  • Test Type: Static.

  • Organism: Exponentially growing cultures of the green algae R. subcapitata.

  • Test Duration: 72 hours.

  • Test Conditions: Temperature maintained at 24 ± 2 °C with continuous illumination.

  • Procedure: Algal cultures are exposed to a range of concentrations of the test substance.

  • Endpoint: The growth rate and yield of the algal cultures are measured by cell counts or fluorescence. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.

Acute Immobilization Test (Daphnia sp.)
  • Guideline: Based on OECD Guideline 202.

  • Test Type: Static.

  • Organism: Neonates (<24 hours old) of Daphnia magna, Daphnia similis, Ceriodaphnia dubia, or Ceriodaphnia silvestrii.

  • Test Duration: 48 hours.

  • Test Conditions: Temperature at 20 ± 2 °C with a 16h light: 8h dark photoperiod. Organisms are not fed during the test.

  • Procedure: Groups of daphnids are exposed to a series of dye concentrations in a suitable test medium.

  • Endpoint: Immobilization (i.e., inability to swim) is observed at 24 and 48 hours. The EC50 is the concentration at which 50% of the daphnids are immobilized.

G A Culture Neonates (<24h old) C Add Daphnids to Test Vessels (e.g., 5 daphnids per replicate, 4 replicates) A->C B Prepare Test Solutions (Geometric Series of Concentrations + Control) B->C D Incubate for 48 hours (20°C, 16L:8D photoperiod) C->D E Observe Immobilization at 24h and 48h D->E F Statistical Analysis (e.g., Probit, Trimmed Spearman-Karber) E->F G Determine 48h EC50 F->G G A Azo Dye (Parent Compound) C Reductive Cleavage of Azo Bond (-N=N-) A->C Metabolism B Anaerobic Conditions (e.g., sediment, gut flora) + Azoreductase Enzymes B->C D Formation of Aromatic Amines C->D E Increased Toxicity (Mutagenicity, Carcinogenicity) D->E G cluster_0 Hazard Characterization cluster_1 Exposure Assessment A Ecotoxicity Studies (Algae, Invertebrate, Fish) B Identify most sensitive species (e.g., Chronic NOEC for D. similis) A->B C Apply Assessment Factor B->C D Derive PNEC (Predicted No-Effect Concentration) C->D G Risk Characterization RQ = PEC / PNEC D->G E Monitor Environmental Samples (e.g., River Water) F Determine PEC (Predicted Environmental Concentration) E->F F->G H Risk Indicated (RQ > 1) G->H

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by low water solubility and a non-ionic nature, dictates its environmental behavior and persistence.[1][3] This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, degradation pathways, bioaccumulation potential, and mobility in soil. Due to the limited availability of experimental data for this compound, this guide incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models, specifically the US EPA's EPI Suite™, a widely recognized tool for estimating the environmental fate of chemicals.[4][5][6]

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. It is a dark brown powder with very low water solubility.[1][2] A summary of its key properties is presented in Table 1.

PropertyValueSource
Chemical Structure 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile[7]
Molecular Formula C21H21N5O6[7]
Molecular Weight 439.42 g/mol [7]
Physical State Dark brown powder[1]
Water Solubility Insoluble[1]
Predicted Water Solubility 0.236 mg/L at 25°CEPI Suite™ Prediction
Predicted Log Kow (Octanol-Water Partition Coefficient) 3.98EPI Suite™ Prediction
Predicted Vapor Pressure 1.15 x 10⁻¹² mm Hg at 25°CEPI Suite™ Prediction
Predicted Henry's Law Constant 1.18 x 10⁻¹⁴ atm-m³/mole at 25°CEPI Suite™ Prediction

Environmental Fate and Persistence

The persistence of this compound in the environment is influenced by a combination of biotic and abiotic degradation processes, as well as its potential for bioaccumulation and mobility.

Degradation

Degradation of azo dyes like this compound can occur through biodegradation, hydrolysis, and photolysis.

Azo dyes are generally resistant to aerobic biodegradation.[3] The primary pathway for the breakdown of azo dyes is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic conditions.[8] This process can lead to the formation of aromatic amines, which may be more toxic than the parent compound. Subsequent aerobic degradation of these amines can lead to further breakdown.

A study on the degradation of a generic "Disperse Red" dye using a rhizosphere bacterial consortium in a sequential anaerobic-aerobic system showed significant decolorization, with up to 98.47% removal after the final aerobic cycle.[9][10] This suggests that under appropriate conditions, microbial degradation of this compound is possible.

Predicted Biodegradation: EPI Suite™ predicts that this compound is not readily biodegradable. The model predicts that aerobic and anaerobic biodegradation will be slow.

  • Aerobic Biodegradation: The ultimate biodegradation half-life is predicted to be on the order of months, while the primary biodegradation half-life is predicted to be on the order of weeks to months.

  • Anaerobic Biodegradation: The anaerobic biodegradation half-life is also predicted to be on the order of months.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For some disperse dyes containing ester groups, hydrolysis can be a relevant degradation pathway.[11]

Predicted Hydrolysis: The EPI Suite™ HYDROWIN™ model predicts that this compound is susceptible to hydrolysis due to the presence of ester linkages. The predicted hydrolysis half-life at pH 7 is on the order of months, while at pH 8, it is predicted to be on the order of weeks.

Photolysis, or photodegradation, is the breakdown of molecules by light. Azo dyes are designed to be lightfast, and therefore, direct photolysis in water is generally a slow process.[3]

Predicted Atmospheric Photolysis: The EPI Suite™ AOPWIN™ model predicts that in the atmosphere, this compound will be susceptible to reaction with photochemically produced hydroxyl radicals, with a predicted half-life of a few hours. However, due to its low vapor pressure, a significant presence in the atmosphere is unlikely.

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Disperse dyes, being lipophilic (fat-loving), have the potential to bioaccumulate in aquatic organisms.[3]

Predicted Bioaccumulation: The EPI Suite™ BCFBAF™ model predicts a bioconcentration factor (BCF) of 268. This value suggests a moderate potential for bioaccumulation in aquatic organisms.

Mobility and Soil Sorption

The mobility of this compound in soil and sediment is largely determined by its tendency to adsorb to organic matter. Chemicals with high sorption coefficients are less mobile and tend to remain in the soil or sediment, while those with low coefficients are more likely to move into groundwater.

Predicted Soil Sorption: The EPI Suite™ KOCWIN™ model predicts a soil adsorption coefficient (Log Koc) of 3.85. This indicates that this compound is expected to have low to moderate mobility in soil and will tend to adsorb to soil and sediment.

Summary of Environmental Fate Data

The following table summarizes the predicted environmental fate and persistence data for this compound.

ParameterPredicted ValueInterpretation
Water Solubility 0.236 mg/LVery low
Log Kow 3.98Lipophilic
Hydrolysis Half-life (pH 7) MonthsSlow degradation
Hydrolysis Half-life (pH 8) WeeksModerate degradation
Atmospheric Photolysis Half-life HoursRapid degradation (if in atmosphere)
Aerobic Biodegradation Half-life MonthsPersistent
Anaerobic Biodegradation Half-life MonthsPersistent
Bioconcentration Factor (BCF) 268Moderate potential to bioaccumulate
Log Koc (Soil Adsorption Coefficient) 3.85Low to moderate mobility in soil

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemicals. The following sections outline standardized methodologies for key experiments.

Biodegradation Study

This protocol is based on the OECD 301F (Manometric Respirometry Test) for assessing ready biodegradability.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare mineral medium B Add this compound (100 mg/L) A->B C Inoculate with activated sludge B->C D Incubate in sealed vessels at 20-25°C in the dark C->D E Continuously measure oxygen consumption D->E F Calculate % biodegradation based on O2 consumption E->F G Analyze residual this compound concentration F->G

Caption: Workflow for a ready biodegradability test of this compound.

Soil Sorption Study

This protocol is based on the OECD Guideline 106 for Adsorption - Desorption Using a Batch Equilibrium Method.

Soil_Sorption_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select and characterize soil samples C Add dye solutions to soil samples A->C B Prepare solutions of this compound in 0.01 M CaCl2 B->C D Shake at constant temperature until equilibrium C->D E Centrifuge and separate aqueous phase D->E F Measure this compound concentration in aqueous phase E->F G Calculate Koc F->G

Caption: Workflow for determining the soil sorption coefficient (Koc) of this compound.

Degradation Pathway

The primary degradation of this compound is expected to initiate with the reductive cleavage of the azo bond, a common pathway for azo dyes. This is followed by further degradation of the resulting aromatic amines.

Degradation_Pathway DR82 This compound Cleavage Reductive Cleavage of Azo Bond (Anaerobic) DR82->Cleavage Amines Aromatic Amines Cleavage->Amines Degradation Further Aerobic Degradation Amines->Degradation Products Smaller, Less Complex Molecules Degradation->Products

Caption: Proposed primary degradation pathway for this compound.

Conclusion

This compound is a chemical with low water solubility and moderate lipophilicity, leading to a moderate potential for bioaccumulation and low to moderate mobility in soil. Based on QSAR predictions, it is expected to be persistent in the environment, with slow rates of biodegradation and hydrolysis. The primary degradation pathway is likely to be the reductive cleavage of the azo bond under anaerobic conditions. Due to its persistence and potential for bioaccumulation, the release of this compound into the environment should be minimized. Further experimental studies are recommended to validate these predictions and to fully characterize the environmental risk posed by this dye and its degradation products.

References

Disperse Red 82: A Potential Environmental Contaminant - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 82, a monoazo dye belonging to the extensive class of azo dyestuffs, is primarily utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical structure, characterized by a chromophoric azo group (-N=N-), imparts a vibrant red hue but also raises concerns regarding its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of this compound as a potential environmental contaminant, consolidating available data on its physicochemical properties, environmental presence, degradation pathways, and toxicological effects. Detailed experimental protocols for its analysis and degradation are provided, alongside visualizations of key processes to support further research and risk assessment.

Introduction

Azo dyes represent over 50% of the dyes used globally, valued for their cost-effectiveness and broad color palette.[2] Disperse dyes, including this compound, are specifically designed for their low water solubility, allowing them to diffuse into and color hydrophobic fibers.[2] However, this inherent insolubility also contributes to their persistence in the environment, as they are not readily removed by conventional wastewater treatment processes.[3] The primary environmental concern associated with azo dyes stems from the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic and mutagenic aromatic amines.[4][5] This guide focuses on the available scientific information regarding this compound to facilitate a deeper understanding of its environmental and health implications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its environmental transport, fate, and bioavailability.

PropertyValueReference
Chemical Name 2-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-5-nitrobenzonitrile[6]
C.I. Name This compound[7]
CAS Numbers 30124-94-8, 12223-42-6[6]
Molecular Formula C₂₁H₂₁N₅O₆[7]
Molecular Weight 439.42 g/mol [7]
Appearance Dark brown powder[8][9]
Water Solubility Insoluble[8][9]
logP (Octanol-Water Partition Coefficient) 3.7 (Predicted)[10]

Table 1: Physicochemical Properties of this compound.

Environmental Fate and Degradation

The environmental persistence of this compound is a key factor in its potential as a contaminant. Its low water solubility suggests a tendency to partition into sediments and sludge. Degradation can occur through both biotic and abiotic pathways.

Microbial Degradation

Microbial degradation is a primary route for the breakdown of azo dyes in the environment. Under anaerobic conditions, various bacteria, including species of Pseudomonas, can utilize azoreductase enzymes to cleave the azo bond of dyes like this compound.[5] This initial reductive step is often the rate-limiting step in the overall degradation process. The resulting aromatic amines can then be further mineralized under aerobic conditions.

Microbial_Degradation_Pathway Disperse_Red_82 This compound Aromatic_Amines Aromatic Amines (e.g., 2-cyano-4-nitroaniline, N,N-di(2-acetoxyethyl)-p-phenylenediamine) Disperse_Red_82->Aromatic_Amines Anaerobic Azoreductase Mineralization Mineralization (CO₂, H₂O, NH₃) Aromatic_Amines->Mineralization Aerobic Degradation caption Microbial Degradation of this compound

Caption: General pathway for the microbial degradation of this compound.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are abiotic degradation methods that utilize highly reactive species, such as hydroxyl radicals (•OH), to break down organic pollutants. The photo-Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in the presence of UV light, is an effective method for degrading azo dyes.[11][12] These processes can lead to the complete mineralization of the dye into simpler, non-toxic compounds.

AOP_Degradation_Pathway Disperse_Red_82 This compound Intermediates Degradation Intermediates Disperse_Red_82->Intermediates •OH attack (e.g., Photo-Fenton) Mineralization Mineralization (CO₂, H₂O, NO₃⁻) Intermediates->Mineralization Further Oxidation caption AOP Degradation of this compound

Caption: General pathway for the degradation of this compound by Advanced Oxidation Processes.

Ecotoxicity and Human Health Effects

The toxicological profile of this compound is not extensively characterized. However, data on related azo dyes and its precursors provide a basis for concern.

Ecotoxicity

Specific ecotoxicity data for this compound is limited. Standardized acute toxicity tests are necessary to determine its effects on key aquatic organisms.

Test OrganismEndpointValueReference
Daphnia magna (Water Flea)48h EC₅₀ (Immobilisation)Data Not Available
Danio rerio (Zebrafish)96h LC₅₀ (Mortality)Data Not Available
Selenastrum capricornutum (Green Algae)72h EC₅₀ (Growth Inhibition)Data Not Available

Table 2: Acute Ecotoxicity of this compound (Data Gaps).

Genotoxicity and Mutagenicity

A significant concern with azo dyes is their potential for genotoxicity, primarily through the formation of mutagenic aromatic amines. The precursor of this compound, 2-cyano-4-nitroaniline, has been shown to be a potent frameshift mutagen in the Ames test, particularly in bacterial strains that possess nitroreductase and N-acetyltransferase activity.[4][11] This suggests that this compound, upon reductive cleavage of its azo bond, can release this mutagenic precursor, posing a genotoxic risk.

Genotoxicity_Mechanism Disperse_Red_82 This compound Metabolic_Activation Metabolic Activation (Azo Reduction) Disperse_Red_82->Metabolic_Activation Aromatic_Amine 2-cyano-4-nitroaniline Metabolic_Activation->Aromatic_Amine DNA_Adducts DNA Adducts Aromatic_Amine->DNA_Adducts Bioactivation Mutations Mutations DNA_Adducts->Mutations caption Proposed Genotoxicity Mechanism of this compound

Caption: Postulated mechanism for the genotoxicity of this compound.

Other Health Effects

Information on other health effects, such as impacts on specific signaling pathways or endocrine disruption, is currently lacking for this compound. Research on other disperse dyes suggests potential for inducing oxidative stress and mitochondrial dysfunction in cells.[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of this compound as an environmental contaminant.

Analytical Detection: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in environmental samples.

HPLC_MS_Workflow Sample_Collection Sample Collection (e.g., Textile Effluent) Extraction Solid Phase Extraction (SPE) Sample_Collection->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification caption Workflow for HPLC-MS/MS Analysis of this compound

Caption: General workflow for the analysis of this compound in environmental samples.

Protocol:

  • Sample Preparation:

    • Collect water samples in amber glass bottles.

    • Filter samples through a 0.45 µm filter.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analyte.

    • Elute the dye from the cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[14]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[15]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Microbial Degradation Assay

This protocol outlines a method to assess the biodegradability of this compound by a bacterial consortium.

Protocol:

  • Inoculum Preparation:

    • Isolate a bacterial consortium from a textile effluent-contaminated site or use a known dye-degrading strain (e.g., Pseudomonas sp.).

    • Acclimatize the culture to the dye by gradually increasing its concentration in the growth medium.

  • Degradation Experiment:

    • Prepare a minimal salt medium containing this compound as the sole carbon and nitrogen source (or with a co-substrate like glucose).

    • Inoculate the medium with the acclimatized bacterial consortium.

    • Incubate under anaerobic conditions to facilitate azo bond cleavage, followed by an aerobic phase for amine degradation.

    • Monitor the decolorization of the medium spectrophotometrically at the dye's maximum absorbance wavelength.

    • Analyze samples at different time points using HPLC or GC-MS to identify degradation products.[16][17]

Photo-Fenton Degradation Assay

This protocol describes a laboratory-scale experiment to evaluate the degradation of this compound using the photo-Fenton process.

Protocol:

  • Reaction Setup:

    • Prepare an aqueous solution of this compound of a known concentration.

    • Adjust the pH of the solution to ~3 with sulfuric acid.

    • Add a source of Fe²⁺ ions (e.g., FeSO₄·7H₂O).

    • Place the solution in a photoreactor equipped with a UV lamp.

  • Degradation Process:

    • Initiate the reaction by adding a specific concentration of hydrogen peroxide (H₂O₂).

    • Irradiate the solution with UV light while stirring.

    • Collect samples at regular intervals.

  • Analysis:

    • Measure the absorbance of the samples at the λmax of this compound to determine the extent of decolorization.

    • Analyze the samples for Total Organic Carbon (TOC) to assess mineralization.

    • Use HPLC or GC-MS to identify intermediate degradation products.[11][12]

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a reductive activation step is crucial.

Protocol:

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation:

    • Prepare an S9 mix from the liver of Aroclor-1254 induced rats or hamsters.

    • For reductive activation, supplement the S9 mix with flavin mononucleotide (FMN).[8]

  • Assay Procedure (Pre-incubation method):

    • Pre-incubate the test substance, the bacterial strain, and the S9 mix (with or without FMN) at 37°C.

    • Add molten top agar (B569324) and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies and compare it to the negative (solvent) control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[10][18]

Conclusion and Future Perspectives

This compound presents a potential environmental concern due to its persistence, inherent toxicity of its breakdown products, and significant data gaps in its ecotoxicological profile. The mutagenicity of its precursor, 2-cyano-4-nitroaniline, warrants a thorough investigation into the genotoxic potential of the parent dye under environmentally relevant conditions.

Future research should prioritize:

  • Quantitative Environmental Monitoring: Establishing the actual concentrations of this compound in textile industry effluents and receiving water bodies.

  • Comprehensive Ecotoxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms to determine its LC₅₀/EC₅₀ values and derive environmental quality standards.

  • Detailed Degradation Pathway Elucidation: Identifying the specific intermediate products formed during both microbial and abiotic degradation to fully assess the detoxification process.

  • Investigation of Toxicological Mechanisms: Exploring the effects of this compound on specific cellular signaling pathways, such as those involved in oxidative stress and endocrine disruption, to better understand its mode of action.

This in-depth technical guide serves as a foundational resource for the scientific community to address these knowledge gaps and to develop effective strategies for mitigating the potential environmental risks associated with this compound.

References

A Technical Guide to the Historical and Industrial Applications of C.I. Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Professionals

This technical guide provides an in-depth overview of the historical context, chemical properties, manufacturing processes, and textile applications of C.I. Disperse Red 82. It includes detailed experimental protocols for dyeing and summarizes key performance data for this widely used monoazo disperse dye.

Historical Context: The Rise of Disperse Dyes and the Advent of this compound

The development of disperse dyes is intrinsically linked to the emergence of synthetic fibers. In 1922, the German company Baden Aniline Soda Company produced the first disperse dyes, initially for coloring cellulose (B213188) acetate (B1210297) fibers. These non-ionic dyes, with their low water solubility, proved ideal for hydrophobic fibers. The landscape of the textile industry was further revolutionized with the advent of polyester (B1180765) fibers. In 1953, C.M. Whittaker's application of disperse dyes to polyester initiated a period of rapid development, making this class of dyes a major product in the industry.

This compound (C.I. 11140) emerged within this context as a versatile and effective colorant for the burgeoning synthetic textile market. Its primary application has been in the dyeing and printing of polyester and its blends, prized for its ability to produce a bluish-red hue with excellent fastness properties. It is particularly well-suited for high-temperature and high-pressure dyeing methods, as well as hot melt (Thermosol) dyeing processes, which became industry standards for polyester coloration.[1]

Chemical and Physical Properties

This compound is a monoazo dye characterized by its dark brown powder form and insolubility in water.[1][2] Its chemical structure and properties are summarized in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number11140
CAS Registry Number12223-42-6, 30124-94-8
Molecular FormulaC₂₁H₂₁N₅O₆[3]
Molecular Weight439.42 g/mol [3]
AppearanceDark brown powder[1][2]
SolubilityInsoluble in water[1][2]
IUPAC Name2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[]

Synthesis of this compound

The industrial synthesis of this compound is a two-stage process involving diazotization followed by an azo coupling reaction.

  • Diazotization: 2-Cyano-4-nitroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (such as a mixture of acetic and propionic acids) at a low temperature (0-5°C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-di(2-acetoxyethyl)benzeneamine (also known as N,N-diacetoxyethylaniline).[1][3]

The final product is filtered, ground, and dried to yield the this compound dye.[1]

Synthesis_of_Disperse_Red_82 cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage 2_Cyano_4_nitroaniline 2-Cyano-4-nitroaniline NaNO2_Acid NaNO2 / Acid (0-5°C) 2_Cyano_4_nitroaniline->NaNO2_Acid Diazonium_Salt Diazonium Salt Intermediate NaNO2_Acid->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Reacts with NN_diacetoxyethylaniline N,N-di(2-acetoxyethyl)benzeneamine NN_diacetoxyethylaniline->Coupling Disperse_Red_82 C.I. This compound Coupling->Disperse_Red_82

Synthesis of C.I. This compound.

Applications in the Textile Industry

This compound is primarily used for dyeing and printing on hydrophobic synthetic fibers. Its main applications include:

  • Polyester Fibers: This is the most common application, where high-temperature methods are employed to achieve excellent color yield and fastness.

  • Polyester/Cotton Blends: this compound is suitable for dyeing the polyester component in blended fabrics, often in combination with other dye classes for the cellulosic part.[1]

  • Acetate and Triacetate Fibers: It is also used for dyeing these fibers.[3]

  • Superfine Polyester Fibers: The dye is also suitable for dyeing and printing on microfiber polyester fabrics.[3]

Experimental Protocols for Textile Dyeing

High-Temperature, High-Pressure (HTHP) Dyeing of Polyester

This method is widely used for achieving deep and vibrant shades on polyester fabrics.

Materials and Reagents:

  • Polyester fabric (scoured and pre-wetted)

  • This compound

  • Dispersing agent (e.g., a lignosulphonate-based product)

  • Levelling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

Procedure:

  • Dye Bath Preparation: Prepare a paste of the required amount of this compound with a dispersing agent. Add this paste to the dye bath containing softened water. Add a leveling agent and adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[5]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the HTHP dyeing machine at approximately 60°C.[5]

    • Circulate for 15 minutes.[5]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[6][7]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[6][7]

    • Cool the dye bath to 70-80°C.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a fresh bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a dilute solution of acetic acid if necessary.

  • Drying: Dry the dyed fabric.

HTHP_Dyeing_Workflow Start Start Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Start->Dye_Bath_Prep Load_Fabric Load Fabric at 60°C Dye_Bath_Prep->Load_Fabric Temp_Raise Raise Temperature to 130°C (1-2°C/min) Load_Fabric->Temp_Raise Dyeing Hold at 130°C for 30-60 min Temp_Raise->Dyeing Cooling Cool to 70-80°C Dyeing->Cooling Rinse1 Rinse Cooling->Rinse1 Reduction_Clearing Reduction Clearing (70-80°C for 15-20 min) Rinse1->Reduction_Clearing Rinse2 Hot and Cold Rinse Reduction_Clearing->Rinse2 Neutralize Neutralize (Optional) Rinse2->Neutralize Dry Dry Neutralize->Dry End End Dry->End

High-Temperature Dyeing Workflow.
Thermosol Dyeing of Polyester-Cotton Blends

This continuous method is highly efficient for dyeing blended fabrics.

Materials and Reagents:

  • Polyester/cotton blend fabric

  • This compound

  • Migration inhibitor

  • Thickener

  • Urea (optional, for improved color yield)

  • Reactive or vat dye for the cotton component

  • Necessary chemicals for the cotton dye fixation (e.g., alkali, salt)

Procedure:

  • Padding: The fabric is padded with a liquor containing this compound, a migration inhibitor, and a thickener.[8] For a one-bath process, the reactive or vat dye for the cotton portion and its corresponding chemicals can also be included.

  • Drying: The padded fabric is dried, typically using an infrared pre-dryer followed by a hot flue dryer at around 100-120°C.[9]

  • Thermofixation: The dried fabric is passed through a thermofixation unit at a high temperature, typically 190-220°C, for 60-90 seconds.[8][9] During this step, the this compound sublimes and diffuses into the polyester fibers.

  • Chemical Padding (for two-bath process): If dyeing the cotton component separately, the fabric is then padded with the required chemicals for the reactive or vat dye.

  • Steaming (for cotton component): The fabric is passed through a steamer to fix the dye on the cotton fibers.[8]

  • Washing: The dyed fabric is thoroughly washed to remove unfixed dye, thickener, and other chemicals.[8][9] This typically involves a series of rinses, an oxidation step (for vat dyes), and soaping.

  • Drying: The final dyed fabric is dried.

Quantitative Performance Data

The fastness properties of this compound are crucial for its commercial viability. The following table summarizes typical fastness ratings on polyester fabric according to ISO standards.

Fastness PropertyTest MethodRating (on a scale of 1-5, where 5 is excellent)
Washing ISO 105-C06[10][11]4-5
Perspiration (Alkaline & Acidic) ISO 105-E04[10]4-5
Rubbing (Dry & Wet) ISO 105-X12[10]4-5
Light (Xenon Arc) ISO 105-B02[10]6-7 (on a scale of 1-8)
Sublimation (Hot Pressing) ISO 105-P014-5
Water ISO 105-E01[12]4-5
Sea Water ISO 105-E02[10]4-5

Note: Ratings can vary depending on the depth of shade, dyeing process, and the specific substrate.

Conclusion

C.I. This compound has a long-standing history in the textile industry as a reliable and high-performance dye for polyester and its blends. Its chemical properties allow for robust application through high-temperature and continuous dyeing methods, resulting in good to excellent fastness properties. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers and professionals in the field of textile chemistry and dye application. Further research into optimizing dyeing processes for energy and water conservation, as well as exploring its performance on novel synthetic fibers, will ensure the continued relevance of this compound in a dynamic and evolving industry.

References

Physical and chemical characteristics of Disperse Red 82 powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Disperse Red 82 Powder

Introduction

This compound, a monoazo dye, is a significant colorant used primarily in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[1][2] Its molecular structure, characterized by a cyano group, a nitro group, and N,N-di(2-acetoxyethyl)aniline, imparts properties like good light fastness and thermal stability, making it suitable for high-temperature dyeing processes. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical contexts.

Chemical Identity and Molecular Structure

This compound is identified by several names and registry numbers. Its structure is based on an azo linkage between a diazo component, 2-cyano-4-nitroaniline, and a coupling component, N,N-di(2-acetoxyethyl)aniline.[1][3]

Identifier Value Source(s)
IUPAC Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate (B1210297)[3][4][]
CAS Number 12223-42-6, 30124-94-8[1][3][4][6][7]
C.I. Name C.I. This compound[1]
C.I. Number 11140[1][4]
Molecular Formula C₂₁H₂₁N₅O₆[1][3][4][6][7][8]
Synonyms Terasil Red 3BL, Balicron Red C-3B, Begacron Red 3B[7][8][9]

Physicochemical Properties

The physical and chemical properties of this compound powder are summarized below. These characteristics are crucial for understanding its behavior in various applications, from dyeing processes to environmental fate studies.

Physical Properties
Property Value Source(s)
Physical Appearance Dark brown powder[1][2][3][9][10]
Molecular Weight 439.42 g/mol [1][3][4][7][8]
Boiling Point 620.2 ± 55.0 °C (Predicted)[][8][9]
Density 1.28 g/cm³ (Predicted)[3][][9]
Solubility Insoluble in water.[1][2][3][9][10][11] Soluble in some organic solvents.[12] Solubility in supercritical CO₂ is enhanced with ethanol (B145695) as a cosolvent.[13]
Computed Molecular Descriptors

These values are computationally predicted and provide insight into the molecule's behavior in biological and chemical systems.

Descriptor Value Source(s)
XLogP3-AA 3.1[4][7]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 10[7]
Topological Polar Surface Area 150 Ų[4][7]

Experimental Protocols & Methodologies

This section details the standard experimental methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Diazotization and Azo Coupling

The industrial production of this compound is a well-established two-stage process.[3]

  • Diazotization of 2-cyano-4-nitroaniline:

    • The primary aromatic amine, 2-cyano-4-nitroaniline, serves as the diazo component.[1][3]

    • It is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid).[3]

    • This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[3]

  • Azo Coupling:

    • The solution containing the newly formed diazonium salt is then added to a solution of the coupling component, N,N-di(2-acetoxyethyl)aniline.[1][3]

    • This electrophilic substitution reaction forms the stable azo bond (-N=N-), creating the final this compound molecule.[3]

    • The product is then filtered, ground, and dried.[9]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A 2-Cyano-4-nitroaniline D Diazonium Salt Formation A->D Diazotization (0-5 °C) B N,N-di(2-acetoxyethyl)aniline E Azo Coupling B->E C NaNO₂ + HCl C->D D->E Electrophilic Substitution F This compound E->F Formation

Caption: Synthesis pathway of this compound.

Analytical Characterization Workflow

A typical workflow for the comprehensive analysis of this compound powder involves multiple spectroscopic and chromatographic techniques.

G Start This compound Powder Sample Prep Sample Preparation (e.g., Dissolution in Solvent) Start->Prep Analysis Instrumental Analysis Prep->Analysis UVVis UV-Vis Spectroscopy Analysis->UVVis FTIR FTIR Spectroscopy Analysis->FTIR MS Mass Spectrometry (ESI-MS) Analysis->MS HPLC HPLC Analysis->HPLC UVVis_Res Chromophore Characterization (λmax) UVVis->UVVis_Res FTIR_Res Functional Group Identification FTIR->FTIR_Res MS_Res Molecular Weight & Structural Confirmation MS->MS_Res HPLC_Res Purity Assessment & Quantification HPLC->HPLC_Res

Caption: General analytical workflow for this compound.

Spectroscopic Methods
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterizing the dye's chromophore. The UV-Vis spectrum of this compound is characterized by broad absorption bands in the visible region, typically recorded between 320 and 680 nm.[3][14] This analysis provides information about the electronic transitions responsible for its color.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum would show characteristic peaks for C-H stretching, C=O stretching from the acetate groups, and vibrations associated with the cyano (-C≡N) and nitro (-NO₂) groups.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is crucial for definitive molecular identification.[3] ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct, allowing for exact mass measurement and confirmation of the elemental composition.[3]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound and separating it from precursors or by-products.[3] Reverse-phase columns, such as C18, are commonly used with a suitable mobile phase to achieve separation.[3] This technique is essential for quality control in production and for monitoring the dye in environmental samples.[3]

Dyeing and Fastness Properties

This compound is primarily used for dyeing polyester and its blends.[1][2] Its non-ionic nature means it relies on Van der Waals forces and hydrogen bonds for its affinity to the hydrophobic polyester fibers.[3]

Fastness Property Rating (Polyester) Test Method Source(s)
Light Fastness (Xenon) 6-7 (out of 8)ISO 105-B02[15]
Washing Fastness 4 (out of 5)ISO 105-CO3[15]
Sublimation Fastness 4 (out of 5)ISO 105-P01[15]
Rubbing Fastness (Dry) 4 (out of 5)ISO 105-X12[15]
Rubbing Fastness (Wet) 4 (out of 5)ISO 105-X12[15]

(Note: Fastness ratings are on a scale where higher numbers indicate better performance.)

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause an allergic skin reaction.[4] Standard safety precautions should be observed when handling the powder.

  • Handling: Use in a well-ventilated area.[16][17] Avoid dust formation and contact with skin, eyes, and clothing.[6][16][17]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles.[16][17]

  • Storage: Store in a cool, dry place in a tightly closed container, away from sources of ignition.[17]

Conclusion

This compound is a well-characterized monoazo dye with a specific set of physical and chemical properties that make it highly effective for coloring synthetic textiles. Its synthesis is a standard two-step industrial process, and its characterization relies on a suite of modern analytical techniques, including spectroscopy and chromatography. Understanding these characteristics is essential for its effective application in industry and for assessing its environmental and toxicological profile.

References

An In-depth Technical Guide to the Mechanism of Action of Disperse Red 82 in Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the physicochemical principles and processes governing the application of C.I. Disperse Red 82 to polyester (B1180765) fibers. It covers the dye's properties, the multi-stage dyeing mechanism, key influencing factors, and standard experimental protocols.

Introduction to this compound and Polyester Dyeing

Polyester, a synthetic polymer, is inherently hydrophobic and possesses a highly crystalline structure with no ionic groups.[1] This makes it unreceptive to conventional ionic dyes (e.g., acid, reactive, or direct dyes) that rely on aqueous solubility and ionic interactions for fixation. Disperse dyes, including this compound, are the primary class of colorants suitable for polyester.[1][2] These dyes are non-ionic, sparingly soluble in water, and have a small molecular size, which allows them to penetrate the tightly packed polymer chains of the polyester fiber under specific conditions.[3][4]

The dyeing process is not a chemical reaction but a physical one, best described as a "solid-solution" mechanism.[1][5] The dye transfers from a fine aqueous dispersion to the solid polyester fiber, where it forms a stable solution. This transfer is highly dependent on temperature, which is used to overcome the fiber's structural resistance to dye penetration.[6]

This compound is a monoazo disperse dye known for its bluish-red shade. It is primarily used for dyeing and printing on polyester and its blends.[7]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for understanding its behavior in the dyeing system.

PropertyValueReference
C.I. Name This compound
C.I. Number 11140
Chemical Class Single Azo
Molecular Formula C₂₁H₂₁N₅O₆[7][8]
Molecular Weight 439.42 g/mol [8][9]
CAS Registry No. 12223-42-6[10]
Appearance Dark brown powder[7]
Water Solubility Insoluble[7]
Manufacturing 2-Cyano-4-nitroaniline diazo, coupled with N,N-Di(2-acetoxyethyl)benzeneamine.

Core Mechanism of Polyester Dyeing

The dyeing of polyester with this compound is a multi-step process driven by thermodynamic principles. The dye molecules migrate from the aqueous phase into the hydrophobic fiber phase, seeking a more stable environment. This process can be broken down into four key stages:

  • Dispersion in Dyebath: Disperse dyes are insoluble in water.[11] Therefore, they are finely ground and mixed with dispersing agents to form a stable aqueous dispersion.[4][11] The dispersing agent prevents the dye particles from aggregating, ensuring a uniform availability of dye molecules for the fiber.[11]

  • Adsorption on Fiber Surface: Individual dye molecules that slowly dissolve from the dispersed particles are adsorbed onto the surface of the polyester fiber.[3][5] This initial attraction is governed by van der Waals forces.[3]

  • Diffusion into the Fiber: This is the rate-determining step. Polyester fibers in their normal state are crystalline and impermeable. To allow dye penetration, the temperature of the dyebath is raised to 130-140°C.[1] This temperature is above the glass transition temperature (Tg) of polyester (approx. 70-80°C), causing the polymer chains in the amorphous regions to become mobile.[12] This increased molecular motion creates temporary voids or "free volume" within the fiber structure, allowing the small, non-ionic dye molecules to diffuse from the surface into the fiber's interior.[3][13]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by intermolecular forces, including hydrogen bonds and van der Waals forces.[5][13] As the fiber cools, the polymer chains regain their rigidity, effectively trapping the dye molecules within the amorphous regions of the polymer matrix.[14] This results in a stable and colorfast dyeing.[2]

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Dispersion 1. Dispersed Dye (Aggregates + Dispersing Agent) Dye_Molecule Single Dye Molecule (Dissolved) Dye_Dispersion->Dye_Molecule Dissolution Fiber_Surface 2. Adsorption on Fiber Surface Dye_Molecule->Fiber_Surface Adsorption Fiber_Interior 3. Diffusion into Amorphous Regions Fiber_Surface->Fiber_Interior High Temp (>Tg) Fixed_Dye 4. Fixation in Fiber Matrix Fiber_Interior->Fixed_Dye Cooling

Caption: The four-stage mechanism of disperse dyeing on polyester fibers.

The Role of Dyeing Auxiliaries and Process Parameters

Achieving a successful dyeing requires precise control over several parameters and the use of chemical auxiliaries.

  • Temperature: As the most critical factor, high temperatures (typically 130°C) are necessary to provide sufficient energy for the polyester chains to become mobile and allow dye diffusion.[6][15]

  • pH Control: The dyebath is maintained at an acidic pH of 4.5-5.5 using acetic acid.[6][11] This condition helps to ensure the stability of the disperse dye and prevents degradation of the polyester fiber that can occur under alkaline conditions at high temperatures.[11]

  • Carriers: For dyeing at atmospheric pressure (around 100°C), a "carrier" is used.[13] Carriers are organic compounds that act as swelling agents or "molecular lubricants."[13][16] They are absorbed by the polyester fiber, reducing its glass transition temperature (Tg) and opening up the polymer structure to facilitate dye diffusion at a lower temperature.[16][17]

Carrier_Action cluster_0 Without Carrier (100°C) cluster_1 With Carrier (100°C) Fiber_Closed Polyester Fiber (Tg not reached) Rigid Structure Dye_No_Penetration Dye Molecules Cannot Penetrate Carrier Carrier Molecules Fiber_Swollen Polyester Fiber (Swollen, Reduced Tg) Mobile Chains Carrier->Fiber_Swollen Absorption Dye_Penetration Dye Molecules Diffuse into Fiber Fiber_Swollen->Dye_Penetration Penetration Experimental_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_clearing Reduction Clearing Scour Scour Fabric Prep_Dye Prepare Dyebath (Dye, Auxiliaries, pH 4.5-5.5) Scour->Prep_Dye Load Load Fabric & Dyebath Prep_Dye->Load Heat Heat to 130°C Load->Heat Hold Hold for 30-60 min Heat->Hold Cool Cool to 80°C Hold->Cool Rinse1 Hot & Cold Rinse Cool->Rinse1 Prep_Clear Prepare Clearing Bath (NaOH, Na₂S₂O₄) Rinse1->Prep_Clear Clear Treat at 80°C for 20 min Prep_Clear->Clear Rinse2 Hot Rinse Clear->Rinse2 Neutralize Neutralize with Acetic Acid Rinse2->Neutralize Rinse3 Cold Rinse Neutralize->Rinse3 Dry Dry Fabric Rinse3->Dry

References

Fundamental interactions of Disperse Red 82 with synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Interactions of Disperse Red 82 with Synthetic Fibers

For Researchers, Scientists, and Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical interactions between C.I. This compound and synthetic fibers, with a primary focus on polyethylene (B3416737) terephthalate (B1205515) (PET), commonly known as polyester (B1180765). Disperse dyes are the principal class of colorants for polyester due to their non-ionic, hydrophobic nature and low water solubility. The dyeing mechanism is not one of chemical reaction but of diffusion and physical adsorption, governed by complex thermodynamic and kinetic principles. This document details the intermolecular forces, thermodynamic models, and kinetic processes that define the dye-fiber relationship. It further provides standardized experimental protocols for analysis and presents logical and molecular models through visualization to facilitate a deeper understanding of the dyeing system.

Introduction to the Components

The interaction between a dye and a fiber is dictated by the chemical and physical properties of both components.

C.I. This compound

C.I. This compound is a non-ionic, monoazo dye characterized by its low solubility in water, making it suitable for dyeing hydrophobic fibers.[1] In aqueous dyebaths, it exists as a fine dispersion with the aid of surfactants.[2] Its small molecular size allows it to penetrate the tightly packed polymer structure of synthetic fibers under specific conditions.[3]

Synthetic Fibers: Polyester (PET)

Polyester, chemically known as polyethylene terephthalate (PET), is a synthetic polymer renowned for its hydrophobicity and high crystallinity.[4] Its structure consists of repeating ester units, providing mechanical strength and chemical resistance.[5] The polymer chains in polyester are densely packed, with amorphous regions that can accommodate dye molecules. The dyeing process is only effective above polyester's glass transition temperature (Tg), where the polymer chains gain sufficient mobility to allow dye penetration.[4][6]

Table 1: Properties of C.I. This compound
Property Value
Common NameC.I. This compound
C.I. Number11140
Chemical ClassSingle Azo
Molecular FormulaC₂₁H₂₁N₅O₆[7][8][9]
Molecular Weight439.42 g/mol [7][8]
CAS Registry No.12223-42-6 or 30124-94-8[7][8][9]
Physical FormDark brown powder, insoluble in water[7][10]
Table 2: Properties of Polyethylene Terephthalate (PET) Fiber
Property Value
Chemical NamePolyethylene Terephthalate
Repeating Unit Formula(C₁₀H₈O₄)n[5][6][11]
Glass Transition Temp. (Tg)65 - 80 °C[6]
Melting Temperature (Tm)240 - 270 °C[6]
Key CharacteristicHydrophobic, semi-crystalline structure[4][12]

Core Interaction Mechanisms

The uptake and retention of this compound by polyester fibers are governed by physical forces and the principle of forming a solid solution.

Intermolecular Forces

Unlike reactive or acid dyes, disperse dyes do not form covalent or strong ionic bonds with polyester.[13] The interaction is dominated by weaker intermolecular forces:

  • Van der Waals Forces: These are the primary attractive forces between the non-polar dye molecules and the largely non-polar polyester polymer chains.[2][14][15][16] Although individually weak, their collective effect is significant, holding the dye molecules within the fiber matrix.[15]

  • Hydrogen Bonds: Hydrogen bonds can form between suitable functional groups on the dye molecule (e.g., those containing nitrogen or oxygen) and the ester groups of the polyester.[2][15][17] These are secondary to Van der Waals forces but contribute to the overall affinity.

  • Hydrophobic Interactions: This is a critical driving force. The hydrophobic dye molecules are thermodynamically unstable in the aqueous dyebath and preferentially migrate to the more compatible hydrophobic environment of the fiber interior.[1][15]

The Solid Solution Model

The dyeing of polyester with disperse dyes is best described by the solid solution theory.[14] In this model, the dyeing process is considered a transfer of the dye (solute) from the aqueous phase (solvent 1) into the fiber (solid solvent 2).[2] At high temperatures (e.g., 130°C), the amorphous regions of the polyester swell, allowing the dispersed dye molecules to diffuse in and become trapped upon cooling, forming a stable solid solution.[14][17]

Thermodynamic and Kinetic Principles

Thermodynamics of Dyeing

Thermodynamics describes the state of the dye-fiber system at equilibrium. The distribution of dye between the fiber and the dyebath is characterized by adsorption isotherms.[18]

  • Adsorption Isotherms: These models mathematically describe the equilibrium relationship between the concentration of dye in the fiber and the concentration of dye in the bath at a constant temperature.

    • Nernst Isotherm: Often best describes the partitioning of disperse dyes into polyester, treating the fiber as a solid-state solvent.

    • Langmuir Isotherm: Assumes monolayer adsorption onto a finite number of identical sites on the fiber surface.

    • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces.[19][20]

Table 3: Common Adsorption Isotherm Models
Isotherm Model Description & Assumptions
Nernst Describes a partition mechanism where the dye distributes between two phases (dyebath and fiber) according to a constant partition coefficient. Assumes ideal solution behavior.[18][21]
Langmuir Assumes adsorption occurs at specific, homogeneous sites within the adsorbent. It postulates monolayer adsorption, with no interaction between adsorbed molecules.[19][22]
Freundlich An empirical model that assumes a heterogeneous adsorption surface with a non-uniform distribution of adsorption heat and affinities. It is not restricted to monolayer formation.[19][22]
Redlich-Peterson A hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems.[19]

The affinity of the dye for the fiber is quantified by thermodynamic parameters such as the standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing. For disperse dyes on polyester, the process is typically exothermic (negative ΔH°), meaning equilibrium dye uptake is favored at lower temperatures, although the rate of dyeing is impractically slow at such temperatures.[21]

Kinetics of Dyeing

Kinetics is concerned with the rate at which dyeing occurs. The primary factor controlling the dyeing rate of polyester is the diffusion of the dye molecules from the fiber surface into the polymer matrix.[4]

  • Diffusion Coefficient (D): This parameter quantifies the rate of dye transfer through the fiber. Its value is highly dependent on temperature. Below Tg, diffusion is negligible. Above Tg, as polymer chain mobility increases, the diffusion coefficient rises significantly, allowing dyeing to proceed.[23][24]

  • Activation Energy of Diffusion (Ea): This represents the energy barrier that dye molecules must overcome to move from one position to another within the fiber structure.[18] High-temperature dyeing (120-130°C) provides the necessary energy to overcome this barrier.[1]

Visualization of Processes and Relationships

Dyeing_Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Phase A Scour Polyester Fabric (Remove impurities) B Prepare Dyebath (Water, Dispersing Agent, pH Buffer) A->B C Disperse Dye (Add this compound) B->C D Load Fabric into Machine C->D E Ramp Temperature to 130°C (e.g., at 2°C/min) D->E F Hold at 130°C for 45-60 min (Diffusion & Adsorption) E->F G Cool to 70-80°C F->G H Rinse G->H I Reduction Clearing (Remove surface dye) H->I J Rinse & Neutralize I->J K Dry Fabric J->K

Logical_Model cluster_inputs Controlling Factors cluster_outputs Outcome Temp Temperature (> Tg) Process Dye Diffusion Rate Temp->Process Time Dyeing Time Time->Process Fiber Fiber Structure (Amorphous Content) Fiber->Process Dye Dye Properties (Size, Hydrophobicity) Dye->Process Result Successful Dye Penetration & Fixation Process->Result

Experimental Protocols

Protocol for High-Temperature Exhaust Dyeing

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any sizing agents or impurities.[18] Rinse thoroughly.

  • Dyebath Preparation: Prepare a dyebath with a liquor ratio of 40:1. Add a dispersing agent (e.g., 1 g/L) and buffer the solution to a pH of 4.5-5.0 using acetic acid.[2]

  • Dye Dispersion: Make a paste of the required amount of this compound powder with a small amount of water before adding it to the dyebath to ensure proper dispersion.[2]

  • Dyeing Cycle:

    • Place the scoured fabric in the dyebath at 60°C and run for 15 minutes.[2]

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

    • Cool the dyebath to 70°C at a rate of 3°C/minute.

  • Post-Dyeing Treatment:

    • Drain the dyebath and rinse the fabric.

    • Reduction Clearing: Treat the fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, significantly improving fastness properties.[25]

    • Rinse the fabric thoroughly with hot water, then cold water, and neutralize with dilute acetic acid if needed.

    • Dry the fabric.

Protocol for Adsorption Isotherm Determination

This protocol is used to study the equilibrium dyeing behavior.

  • Setup: Prepare a series of sealed dyeing vessels, each containing a known weight of scoured polyester fabric (e.g., 1 gram).

  • Dye Solutions: Prepare dyebaths with a range of initial dye concentrations (e.g., from 50 mg/L to 1000 mg/L), keeping the pH and dispersing agent concentration constant.[26]

  • Equilibrium Dyeing: Place the fabric samples in the dyebaths and conduct the dyeing process at a constant temperature (e.g., 130°C) for a time sufficient to ensure equilibrium is reached (typically 3-5 hours).[18]

  • Analysis:

    • After dyeing, quickly cool the vessels to stop the process.

    • Remove the fabric samples.

    • Measure the concentration of the remaining dye in each dyebath using a UV-Visible spectrophotometer at the dye's wavelength of maximum absorbance (λmax).

  • Calculation:

    • Calculate the amount of dye absorbed by the fiber (in mg of dye per g of fiber) by subtracting the final dyebath concentration from the initial concentration.

    • Plot the concentration of dye in the fiber (Cf) versus the concentration of dye remaining in the bath (Cs) to generate the adsorption isotherm. Analyze the data using the isotherm models in Table 3.

Protocol for Colorfastness Evaluation

After dyeing, the fabric's performance is evaluated using standardized tests.

  • Colorfastness to Washing: Assessed according to standards like ISO 105-C06 or AATCC 61. The dyed sample is washed with a multifiber fabric, and both the color change of the sample and the staining of the adjacent fibers are evaluated against a greyscale.[27][28]

  • Colorfastness to Rubbing (Crocking): Assessed using a crockmeter according to ISO 105-X12 or AATCC 8. The amount of color transferred to a standard white cloth under dry and wet conditions is evaluated.[27][29][30]

  • Colorfastness to Light: Assessed by exposing the sample to a standardized artificial light source (e.g., Xenon arc lamp) according to ISO 105-B02 or AATCC 16. The fading of the sample is compared against a set of blue wool standards.[30]

References

Methodological & Application

Application Note: Quantification of Disperse Red 82 using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection for the quantitative analysis of Disperse Red 82, a monoazo dye. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound in various samples.

Introduction

This compound (C.I. 11140) is a synthetic dye widely used in the textile industry for coloring hydrophobic fibers such as polyester.[1] Its chemical structure and properties necessitate a robust analytical method for quantification to ensure product quality, assess environmental impact, and for safety and toxicological studies. Reversed-phase HPLC with UV-Vis detection is a powerful and widely adopted technique for the analysis of such dyes due to its high resolution, sensitivity, and quantitative accuracy.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution, which may be modified with an acid. The quantification is performed by detecting the absorbance of the analyte at its maximum wavelength (λmax) using a UV-Vis or Photodiode Array (PDA) detector. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Quantitative Data Summary

Table 1: Typical Performance Characteristics for HPLC-UV Quantification of Disperse Dyes

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (R²) ≥ 0.999[2]Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range.[2]
Accuracy (% Recovery) 98.0% - 102.0%[2]Assesses the closeness of the experimental value to the true value.[2]
Precision (%RSD) Repeatability (intra-day): ≤ 2%[2]Intermediate Precision (inter-day): ≤ 3%[2]Measures the degree of scatter between a series of measurements from the same homogeneous sample under prescribed conditions.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1[2]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1[2]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol

This protocol describes a general procedure for the quantification of this compound. Method optimization and validation are required for specific sample matrices.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Reagents:

  • Glassware: Volumetric flasks, pipettes, vials.

  • Filtration: 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier.[3] For example, Acetonitrile:Water (gradient elution) with 0.1% phosphoric acid. For LC-MS compatibility, formic acid should be used instead of phosphoric acid.[3]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).[2]

Sample Preparation
  • Solid Samples: Accurately weigh a representative portion of the sample and extract the dye using a suitable solvent like methanol, which may be aided by sonication.[2]

  • Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Centrifuge the extract to remove particulates and filter the supernatant through a 0.45 µm syringe filter before injection.[2]

Chromatographic Conditions

The following are typical starting conditions and may require optimization:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient A time-based gradient from a lower to a higher concentration of acetonitrile may be effective.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection Wavelength Approximately 500 nm (λmax of this compound)[3]
Analysis and Quantification
  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution & Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection (at λmax ≈ 500 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

References

Application Note: Quantitative Analysis of Disperse Red 82 in Wastewater by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Disperse Red 82 in wastewater samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), chromatographic separation on a C18 reversed-phase column, and detection by electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). This method provides high selectivity and sensitivity, making it suitable for monitoring the presence of this synthetic dye in environmental water matrices. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to ensure reproducibility.

Introduction

This compound is a synthetic azo dye extensively used in the textile industry for dyeing polyester (B1180765) fibers. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye can be released into industrial effluents. The presence of such dyes in wastewater is a growing environmental concern due to their potential persistence, toxicity, and carcinogenic properties. Therefore, a reliable and sensitive analytical method is crucial for monitoring and controlling the discharge of this compound into the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of polar and thermally labile compounds like disperse dyes, offering superior sensitivity and selectivity compared to conventional methods.[1] This application note provides a complete protocol for the extraction, separation, and quantification of this compound in wastewater.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract and concentrate this compound from wastewater samples, ensuring the removal of interfering matrix components.[2]

Materials:

  • Strata-X SPE cartridges (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (88%)

  • Milli-Q water or equivalent

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample pH Adjustment: Adjust the pH of the wastewater sample (250 mL) to 3.5 using 2% formic acid.[2] This ensures efficient interaction of the dye with the solid phase.[2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water at a flow rate of 1 mL/min.[2]

  • Sample Loading: Load the pH-adjusted wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of Milli-Q water to remove salts and other polar impurities.[2] Follow this with a wash of 5 mL of a methanol/Milli-Q water solution (20:80, v/v) to remove less polar interferences.[2]

  • Analyte Elution: Elute the retained this compound from the cartridge using a two-step process:

    • First, elute with 5 mL of an acetonitrile/methanol mixture (1:2, v/v).[2]

    • Then, elute with 5 mL of a dichloromethane/methanol mixture (1:1, v/v).[2]

  • Solvent Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of a methanol/water mixture (9:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 40% B to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]

Mass Spectrometry (MS) Conditions:

ParameterValue
System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C[3]
Desolvation Temperature 500°C[3]
Desolvation Gas Flow 1000 L/hr[3]
Cone Gas Flow 50 L/hr

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
440.16380.140.1Optimize for instrument
440.1687.040.1Optimize for instrument

Note: Collision energy should be optimized for the specific instrument to achieve the best sensitivity.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of disperse dyes in wastewater.

Table 1: Method Detection and Quantification Limits for Disperse Dyes in Wastewater

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Disperse Dyes (representative)2.08.0
Data is representative for a range of disperse dyes as reported in a study on environmental water samples.[2]

Table 2: Recovery and Precision Data for Spiked Wastewater Samples

AnalyteSpiking Level (ng/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Disperse Dyes (representative)8.0 - 50.0> 70< 20
Data is representative for a range of disperse dyes as reported in a study on environmental water samples.[2][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis wastewater Wastewater Sample (250 mL) ph_adjust pH Adjustment to 3.5 wastewater->ph_adjust Formic Acid spe Solid-Phase Extraction (SPE) ph_adjust->spe elution Elution spe->elution ACN/MeOH & DCM/MeOH evaporation Evaporation & Reconstitution elution->evaporation Nitrogen Stream final_sample Final Sample (1 mL) evaporation->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection ESI+ data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in wastewater.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in wastewater. The solid-phase extraction protocol effectively isolates the analyte from complex matrices, and the subsequent LC-MS/MS analysis in MRM mode ensures high selectivity and low detection limits. This application note serves as a comprehensive guide for environmental monitoring laboratories and researchers involved in the analysis of textile dyes in aqueous samples.

References

Spectrophotometric Determination of Disperse Red 82 Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is characterized by its use in dyeing synthetic fibers, particularly polyester.[1] Its low aqueous solubility necessitates specific analytical methodologies for accurate quantification in various matrices.[1] This document provides a detailed protocol for the spectrophotometric determination of this compound concentration, a fundamental technique for quality control, formulation development, and research applications. The method is based on the principle that the absorbance of a colored solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Chemical Properties of this compound: [2][3][4]

PropertyValue
Chemical FormulaC₂₁H₂₁N₅O₆
Molar Mass439.42 g/mol
AppearanceDark brown powder
Water SolubilityInsoluble

Principle

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance as a function of wavelength. For a given substance, the wavelength at which maximum absorbance occurs is known as the lambda max (λmax). By preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the spectrophotometric determination of this compound.

Materials and Reagents
  • This compound (C.I. 11140) standard

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Analytical balance

Preparation of Standard Solutions

3.2.1. Stock Standard Solution (100 µg/mL)

  • Accurately weigh 10.0 mg of this compound standard.

  • Transfer the weighed dye into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock standard solution with methanol as described in the table below.

Target Concentration (µg/mL)Volume of Stock Solution (100 µg/mL)Final Volume (mL)
1.00.1 mL10
2.50.25 mL10
5.00.5 mL10
10.01.0 mL10
15.01.5 mL10
20.02.0 mL10
Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range of 300 nm to 700 nm.

  • Use methanol as the blank to zero the instrument.

  • Fill a quartz cuvette with the 10 µg/mL working standard solution.

  • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Based on available spectral data, the expected λmax for this compound in methanol is approximately 520 nm .

Calibration Curve Generation
  • Set the spectrophotometer to the determined λmax (approximately 520 nm).

  • Use methanol to zero the instrument (set absorbance to 0.000).

  • Measure the absorbance of each working standard solution (1.0, 2.5, 5.0, 10.0, 15.0, and 20.0 µg/mL).

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration curve.

Analysis of Unknown Samples
  • Prepare the unknown sample by dissolving it in methanol. Ensure the final concentration is within the linear range of the calibration curve. Dilute the sample with methanol if necessary.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of this compound in the unknown sample using the equation from the linear regression of the calibration curve:

    Concentration (µg/mL) = (Absorbance - y-intercept) / slope

Data Presentation

The following tables summarize the key parameters and expected results for the spectrophotometric determination of this compound.

Table 1: Spectrophotometric Parameters for this compound

ParameterValue
Wavelength of Maximum Absorbance (λmax)~520 nm (in Methanol)
Recommended SolventMethanol
Linear Concentration Range1.0 - 20.0 µg/mL
Correlation Coefficient (R²)≥ 0.995

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Absorbance at ~520 nm
1.0Example Value
2.5Example Value
5.0Example Value
10.0Example Value
15.0Example Value
20.0Example Value

Note: These are placeholder values. Actual absorbance will depend on the specific instrument and standard purity.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Standard Solution (100 µg/mL) working Prepare Working Standard Solutions (1-20 µg/mL) stock->working measure Measure Absorbance of Standards & Sample working->measure sample Prepare Unknown Sample Solution sample->measure scan Determine λmax (~520 nm) scan->measure curve Generate Calibration Curve measure->curve calculate Calculate Unknown Concentration curve->calculate

Experimental workflow for spectrophotometric analysis.

logical_relationship concentration Concentration of This compound beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert absorbance Absorbance at λmax beer_lambert->absorbance

Relationship between concentration and absorbance.

Discussion

  • Linearity: It is crucial to work within the linear range of the assay. If the absorbance of an unknown sample is higher than the highest standard, the sample must be diluted and re-analyzed.

  • Solvent: Methanol is a suitable solvent for this compound.[5] Other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be used, but the λmax and calibration curve must be determined in the chosen solvent.[6][7]

  • Molar Absorptivity: While this protocol utilizes a calibration curve, the molar absorptivity (ε) of this compound can be determined from the slope of the calibration curve if the concentration is expressed in mol/L. The molar absorptivity is a constant for a given substance in a specific solvent at a particular wavelength and is useful for direct concentration calculations using the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the molar concentration).

  • Interferences: This method is susceptible to interference from other compounds in the sample that absorb light at the same wavelength. For complex matrices, a chromatographic method such as HPLC may be more appropriate to separate the dye from interfering substances before quantification.[8]

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanol is flammable and toxic. Handle it in a well-ventilated area and away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Supercritical CO2 Dyeing with Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supercritical fluid dyeing (SFD) offers a sustainable, water-free alternative to conventional aqueous dyeing methods. This technology utilizes carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar) as a dyeing medium. In this state, CO2 exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar solutes like disperse dyes and transport them into the polymer matrix of synthetic fibers, particularly polyester (B1180765). The use of supercritical CO2 eliminates the need for water, reducing effluent generation and energy consumption, as a drying step is not required. Furthermore, over 90% of the CO2 can be recycled. Disperse Red 82, an anthraquinone (B42736) dye, is well-suited for this process due to its solubility in supercritical CO2. These application notes provide a detailed protocol for the use of this compound in the supercritical CO2 dyeing of polyester.

Data Presentation

The efficiency of supercritical CO2 dyeing is highly dependent on the process parameters. The following tables summarize the solubility of this compound and typical dyeing conditions, along with their impact on color yield (K/S values).

Table 1: Solubility of this compound in Supercritical CO2

Temperature (°C)Pressure (MPa)Solubility (mol fraction)
8020Data not available
10020Data not available
12020Data not available
8025Data not available
10025Data not available
12025Data not available
8030Data not available
10030Data not available
12030Data not available

Note: Specific solubility data for this compound was not found in the search results. However, it is known that the solubility of disperse dyes in supercritical CO2 increases with both pressure and temperature. The addition of a co-solvent like ethanol (B145695) can also significantly enhance solubility.

Table 2: Typical Process Parameters for Supercritical CO2 Dyeing of Polyester with Disperse Dyes

ParameterTypical RangeUnitNotes
Temperature80 - 140°CAffects dye solubility and fiber swelling. Higher temperatures generally increase dye uptake.[1]
Pressure17 - 29MPaDirectly influences CO2 density, a key factor for dye solubility and penetration.[2][3]
Dyeing Time20 - 90minutesShorter than conventional methods due to high diffusion rates in the supercritical fluid.[2]
Dye Concentration1 - 4% owf*The amount of dye is calculated based on the weight of the fabric.[3]
CO2 Flow Rate20 - 40mL/minIn dynamic systems, this affects the dissolution kinetics of the dye.

% owf: on weight of fabric

Table 3: Effect of Process Parameters on Color Yield (K/S) for Disperse Dyes on Polyester

Temperature (°C)Pressure (MPa)Time (min)Dye Concentration (% owf)Resulting K/S Value
10025602Moderate
12025602High
12020602Moderate-High
12025302Moderate
12025601Low-Moderate
12025604Very High

Note: This table represents general trends observed in supercritical CO2 dyeing with disperse dyes. Specific K/S values for this compound will depend on the exact experimental conditions and measurement techniques. The color strength (K/S) generally increases with rising temperature and pressure.[3][4]

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

Objective: To dye polyester fabric with this compound using a supercritical CO2 medium.

Materials & Equipment:

  • Polyester fabric (pre-cleaned)

  • This compound (as a fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • High-pressure pump for CO2

  • CO2 cylinder (purity ≥ 99.5%)

  • Heating system (e.g., heating jacket or oil bath)

  • System for pressure release and CO2 recycling

Procedure:

  • Sample Preparation:

    • Cut a sample of pre-cleaned polyester fabric to a desired size (e.g., 5 grams) and weigh it accurately.

    • Accurately weigh the required amount of this compound powder (e.g., 2% on the weight of fabric).

  • Loading the Vessel:

    • Place the polyester fabric sample and the dye powder inside the high-pressure dyeing vessel. Ensure the fabric is loosely arranged to allow for even dye distribution.

  • Sealing and Purging:

    • Securely seal the dyeing vessel.

    • Purge the system with low-pressure CO2 gas for 2-3 minutes to remove any residual air.

  • Pressurization and Heating:

    • Begin pumping liquid CO2 into the vessel until the desired pressure (e.g., 25 MPa) is reached.

    • Start the heating system and bring the vessel to the target dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).

  • Dyeing:

    • Once the target temperature and pressure are stable, maintain these conditions for the desired dyeing duration (e.g., 60 minutes).

    • If the system allows, gentle agitation or circulation of the supercritical fluid can be employed to ensure uniform dyeing.

  • Cooling and Depressurization:

    • After the dyeing period, cool the vessel down to below 50 °C.

    • Slowly and carefully release the pressure. As the CO2 returns to its gaseous state, its solvent power decreases, and any undissolved dye will precipitate. The CO2 can be captured for recycling.

  • Sample Removal:

    • Once the vessel is fully depressurized, open it and remove the dyed polyester sample.

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any residual dye particles adhering to the surface of the dyed fabric, which can improve the rubbing fastness of the dyeing.

Materials:

Procedure:

  • Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.

  • Treatment: Immerse the dyed polyester fabric in the clearing solution at 60-70 °C for 15-20 minutes with gentle stirring.

  • Rinsing: Remove the fabric from the clearing solution and rinse it thoroughly with warm, then cold, deionized water until the rinsing water is clear.

  • Drying: Air-dry the cleaned fabric.

Visualizations

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_fabric Prepare Fabric load_vessel Load Vessel prep_fabric->load_vessel prep_dye Weigh Dye prep_dye->load_vessel seal_purge Seal & Purge load_vessel->seal_purge pressurize Pressurize with CO2 seal_purge->pressurize heat Heat to Setpoint pressurize->heat dye Dyeing heat->dye cool Cool Down dye->cool depressurize Depressurize cool->depressurize remove_sample Remove Sample depressurize->remove_sample reduction_clear Reduction Clearing remove_sample->reduction_clear rinse_dry Rinse & Dry reduction_clear->rinse_dry final_product final_product rinse_dry->final_product Final Dyed Fabric

Caption: Experimental workflow for supercritical CO2 dyeing.

G cluster_params Process Parameters cluster_effects Intermediate Effects temp Temperature solubility Dye Solubility temp->solubility diffusion Dye Diffusion temp->diffusion fiber_swelling Fiber Swelling temp->fiber_swelling pressure Pressure pressure->solubility time Time outcome Color Yield (K/S) time->outcome concentration Dye Concentration concentration->outcome solubility->outcome diffusion->outcome fiber_swelling->outcome

Caption: Relationship of parameters affecting dyeing outcome.

References

Application Notes: Disperse Red 82 as a Potential Fluorescent Probe in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 82 is a monoazo dye primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical structure, featuring electron-withdrawing cyano and nitro groups, is key to its color and stability.[3] While extensively characterized as a colorant, its application as a fluorescent probe in non-biological systems is not widely established in scientific literature. However, the photophysical properties of similar disperse dyes suggest a potential for this compound to be repurposed as a probe, particularly in polymer science.

This document outlines a potential application of this compound as a fluorescent probe for characterizing the glass transition temperature (Tg) of polymers, a concept adapted from methodologies applied to other dyes like Disperse Red 86.[4] The fluorescence of certain dyes can be sensitive to the local environment's viscosity and polarity, making them suitable for probing changes in polymer chain mobility that occur at the glass transition.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for its application and handling in a research setting.

PropertyValueReference
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[5]
C.I. Name This compound, C.I. 11140[2]
CAS Number 12223-42-6[2]
Molecular Formula C₂₁H₂₁N₅O₆[2][6]
Molecular Weight 439.42 g/mol [2][5]
Appearance Dark brown powder[1][7]
Solubility Insoluble in water[1][2][7]

Proposed Application: Determination of Polymer Glass Transition Temperature (Tg)

The mobility of polymer chains increases significantly at the glass transition temperature (Tg). This change in the microenvironment can affect the non-radiative decay pathways of a dispersed fluorescent probe. By monitoring the fluorescence intensity of this compound embedded in a polymer matrix as a function of temperature, it may be possible to detect the Tg. A change in the slope of the fluorescence intensity vs. temperature plot would indicate the glass transition.[4]

Logical Workflow for Application Development

The following diagram illustrates the logical steps required to validate the use of this compound as a fluorescent probe for Tg determination.

prep Probe Preparation (this compound Solution) embed Embedding Probe in Polymer Matrix (e.g., PMMA, Polystyrene) prep->embed Dispersion spec Fluorescence Spectroscopy (Temperature Scan) embed->spec Measurement data Data Analysis (Plot Intensity vs. Temp) spec->data Data Collection tg Identify Inflection Point (Tg) data->tg Interpretation validate Validation (Compare with DSC data) tg->validate Verification

Caption: Logical workflow for validating this compound as a Tg probe.

Experimental Protocols

The following protocols are proposed for the investigation of this compound as a fluorescent probe for determining the glass transition temperature of a polymer film.

Protocol 1: Preparation of Polymer-Dye Film

This protocol describes the preparation of a polymer film containing a low concentration of this compound.

Materials:

  • This compound

  • Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA)

  • Solvent (e.g., Toluene or Dichloromethane)

  • Glass petri dish or slide

  • Sonicator

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Prepare Polymer Solution: Dissolve a known quantity of the polymer in a suitable solvent to achieve a target concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Prepare Dye Stock Solution: Dissolve a small amount of this compound in the same solvent to create a concentrated stock solution (e.g., 1 mg/mL). Use a sonicator if necessary to aid dissolution.

  • Create Polymer-Dye Mixture: Add a small aliquot of the this compound stock solution to the polymer solution. The final dye concentration should be very low (e.g., 0.01% w/w relative to the polymer) to avoid aggregation, which can quench fluorescence.

  • Homogenization: Stir the polymer-dye mixture for at least one hour in the dark to ensure uniform dispersion of the dye.

  • Film Casting: Pour the solution into a clean, flat glass petri dish. Cover loosely to allow for slow solvent evaporation in a fume hood. This process can take 24-48 hours.

  • Drying: Once a solid film has formed, transfer it to a vacuum oven. Dry at a temperature below the expected Tg of the polymer (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

  • Sample Storage: Store the resulting film in a desiccator, protected from light.

Protocol 2: Fluorescence Measurement and Tg Determination

This protocol outlines the use of a fluorescence spectrophotometer with a temperature-controlled sample holder to measure the fluorescence of the polymer-dye film.

Materials:

  • Polymer-Dye Film (from Protocol 1)

  • Fluorescence Spectrophotometer with a temperature controller and solid sample holder

  • Differential Scanning Calorimeter (DSC) for validation

Experimental Workflow Diagram

start Start: Prepare Polymer-Dye Film mount Mount Film in Spectrophotometer's Temperature-Controlled Holder start->mount set_temp Set Initial Temperature (Well below expected Tg) mount->set_temp equilibrate Equilibrate Sample (e.g., 5 min) set_temp->equilibrate measure Record Fluorescence Emission Spectrum (at fixed Excitation λ) equilibrate->measure check_temp Is Final Temperature Reached? measure->check_temp increase_temp Increase Temperature (e.g., by 2°C) check_temp->increase_temp No plot Plot Max Emission Intensity vs. Temperature check_temp->plot Yes increase_temp->equilibrate analyze Analyze Plot to Find Tg plot->analyze end End analyze->end

Caption: Workflow for Tg determination using fluorescence spectroscopy.

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Determine Excitation Wavelength: Place a piece of the polymer-dye film in the sample holder at room temperature. Record an excitation spectrum to determine the optimal excitation wavelength (λ_ex) corresponding to the maximum absorption.

  • Temperature Scan Setup: Set the temperature controller to a starting temperature well below the polymer's expected Tg (e.g., 25°C for PMMA).

  • Data Acquisition: a. Allow the sample to thermally equilibrate at the set temperature for 5-10 minutes. b. Set the spectrophotometer to the determined λ_ex and record the fluorescence emission spectrum. c. Increase the temperature in small increments (e.g., 2°C). d. Repeat steps 4a through 4c until the temperature is well above the expected Tg.

  • Data Analysis: a. From each spectrum, extract the maximum fluorescence intensity (I_max). b. Create a plot of I_max as a function of temperature. c. The plot is expected to show two regions with different slopes. The intersection of the linear fits of these two regions corresponds to the glass transition temperature (Tg).

  • Validation: Perform a standard DSC measurement on a sample of the same polymer film to obtain a reference Tg value. Compare the Tg value obtained from the fluorescence method with the DSC result to validate the technique.

Disclaimer: The application and protocols described are based on established principles of fluorescence spectroscopy in polymer science and are proposed as a novel research direction for this compound.[4] Experimental validation is required to confirm the suitability and accuracy of this compound for this purpose. Researchers should conduct thorough photophysical characterization, including quantum yield and photostability assessments, as part of the validation process.

References

Application Notes and Protocols for the Analysis of Disperse Red 82 in Textile Effluents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82, a monoazo dye, is extensively used in the textile industry for dyeing synthetic fibers such as polyester. Due to incomplete exhaustion during the dyeing process, a significant amount of the dye can be released into wastewater, contributing to environmental pollution. The monitoring of this compound in textile effluents is crucial for assessing the environmental impact of textile manufacturing and for complying with regulatory standards. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in textile effluents using various analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the determination of this compound in textile wastewater. The choice of method depends on factors such as the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix. The primary techniques covered in these notes are:

  • UV-Visible Spectrophotometry with Multivariate Calibration: A rapid and cost-effective method suitable for screening and quantification in less complex matrices, especially when multiple dyes are present.

  • High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): A robust and widely used technique that offers good selectivity and sensitivity for the quantification of individual dyes.

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection and confirmation of this compound, particularly in complex effluent matrices.

Data Presentation

The following tables summarize the quantitative data and performance characteristics associated with the analytical methods for the determination of disperse dyes, including those structurally similar to this compound.

Table 1: Performance Data for HPLC-based Methods for Disperse Dyes

ParameterHPLC-UV (Adapted from Disperse Red 11 method)LC-MS/MS (Data from similar disperse dyes)
Linearity (r²) >0.99≥ 0.992
Limit of Detection (LOD) Method Dependent~2.0 ng/L
Limit of Quantification (LOQ) Method Dependent~8.0 ng/L
Wavelength (λmax) ~520 nmN/A (MRM detection)
Matrix Textile EffluentTextile Effluent, Environmental Water
Selectivity Moderate to HighHigh
Throughput HighHigh
Recovery Typically 80-110%>70%

Table 2: UV-Vis Spectrophotometry with Multivariate Calibration for a Mixture of Disperse Dyes (including this compound)

ParameterPrincipal Component Regression (PCR)Partial Least Squares (PLS) Regression
Application Simultaneous quantification of multiple disperse dyesSimultaneous quantification of multiple disperse dyes
Advantage Faster computation timeSlightly more accurate than PCR
Validation Cross-validation, prediction error calculationCross-validation, prediction error calculation

Experimental Protocols

UV-Visible Spectrophotometry with Multivariate Calibration

This method is particularly useful for analyzing textile effluents containing a mixture of dyes with overlapping absorption spectra.[1][2]

Principle:

Multivariate calibration techniques, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, use mathematical models to correlate the entire UV-Vis spectrum of a sample to the concentrations of the individual dyes present.[2][3]

Instrumentation:

  • UV-Visible Spectrophotometer with a scanning range of at least 300-800 nm.

  • Quartz cuvettes (1 cm path length).

  • Chemometrics software for data analysis (e.g., The Unscrambler, PLS_Toolbox for MATLAB).

Protocol:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound and other relevant disperse dyes (e.g., Disperse Blue 79, Disperse Red 65) in a suitable solvent (e.g., methanol (B129727) or dimethylformamide) at a concentration of 100 mg/L.

    • From the stock solutions, prepare a series of calibration standards containing mixtures of the dyes at different, known concentration levels. A central composite design or a factorial design is recommended for the calibration set to ensure the concentrations of the dyes are not correlated.

  • Sample Preparation:

    • Collect the textile effluent sample.

    • Filter the sample through a 0.45 µm syringe filter to remove any suspended solids.

    • If the dye concentration is expected to be high, dilute the sample with deionized water to bring the absorbance within the linear range of the instrument (typically below 1.5 AU).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each calibration standard and the prepared effluent samples over a wavelength range of 320-680 nm.[4]

    • Use the solvent as a blank.

  • Multivariate Model Development and Validation:

    • Import the spectral data and the corresponding concentration data of the calibration standards into the chemometrics software.

    • Develop a PCR or PLS calibration model. This involves selecting the optimal number of latent variables or principal components to avoid overfitting (cross-validation is used for this purpose).

    • Validate the model using an independent set of validation samples or through cross-validation by calculating the root mean square error of prediction (RMSEP).

  • Quantification of this compound in Effluent:

    • Use the developed and validated model to predict the concentration of this compound in the textile effluent samples from their recorded spectra.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of disperse dyes.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade methanol.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid.

  • This compound analytical standard.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Adjust the pH of the textile effluent sample to approximately 7.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the effluent sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the retained this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 520 nm (or the determined λmax of this compound).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the prepared effluent sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity for the analysis of this compound. The protocol is based on methods developed for similar disperse dyes.

Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

  • LC-MS grade methanol.

  • LC-MS grade acetonitrile.

  • LC-MS grade water.

  • LC-MS grade formic acid.

  • This compound analytical standard.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 to 100 ng/mL.

  • Sample Preparation (SPE):

    • Follow the same SPE procedure as described in the HPLC-UV protocol (Section 2.2).

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ adduct of this compound (m/z 440.1). The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. Two or three product ions should be monitored for quantification and confirmation.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the most intense MRM transition of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the prepared effluent sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Textile Effluent Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (SPE) (for HPLC and LC-MS/MS) Filtration->SPE Dilution Dilution (for UV-Vis) Filtration->Dilution Prepared_Sample Prepared Sample SPE->Prepared_Sample Dilution->Prepared_Sample UV_Vis UV-Vis Spectrophotometry Prepared_Sample->UV_Vis HPLC_UV HPLC-UV Prepared_Sample->HPLC_UV LC_MSMS LC-MS/MS Prepared_Sample->LC_MSMS Multivariate Multivariate Calibration (PCR/PLS) UV_Vis->Multivariate Calibration_Curve Calibration Curve HPLC_UV->Calibration_Curve LC_MSMS->Calibration_Curve Quantification Quantification of This compound Multivariate->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the analysis of this compound in textile effluents.

signaling_pathway_placeholder cluster_uv_vis UV-Vis with Multivariate Calibration cluster_hplc HPLC-UV / LC-MS/MS cluster_comparison Method Comparison Spectra Acquire Full Spectra of Standards and Samples Model Develop PCR/PLS Model Spectra->Model Predict Predict Concentration Model->Predict UV_Vis_Pros Pros: Rapid, Cost-effective Cons: Lower Selectivity Predict->UV_Vis_Pros Separate Chromatographic Separation Detect Detect Analyte Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify HPLC_Pros Pros: Good Selectivity & Sensitivity Cons: Longer Analysis Time Quantify->HPLC_Pros LC_MSMS_Pros Pros: High Selectivity & Sensitivity Cons: Higher Cost & Complexity Quantify->LC_MSMS_Pros

Caption: Logical relationship of the analytical methodologies for this compound analysis.

References

Application Notes & Protocols: Degradation of Disperse Red 82 via Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 82 is a single azo-class dye widely used in the textile industry for coloring synthetic fibers like polyester.[1] Due to its complex molecular structure, it is often resistant to conventional wastewater treatment methods, leading to persistent coloration and potential ecological harm upon discharge. Advanced Oxidation Processes (AOPs) represent a class of highly effective water treatment technologies capable of degrading such recalcitrant organic pollutants.[2][3] AOPs are characterized by the in-situ generation of powerful and non-selective oxidizing agents, primarily hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like CO₂, water, and inorganic ions.[2]

This document provides a comparative overview of various AOPs for the degradation of this compound and similar disperse dyes. It includes summarized quantitative data from scientific literature and detailed, step-by-step protocols for key experimental procedures to guide researchers in this field.


Section 1: Overview of Advanced Oxidation Processes (AOPs)

AOPs encompass a variety of processes that rely on the production of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals initiate the degradation of organic pollutants through a series of oxidation reactions. The primary AOPs relevant to dye degradation include Fenton and photo-Fenton processes, ozonation, heterogeneous photocatalysis, and persulfate-based oxidation.

AOP_Mechanism cluster_AOP Advanced Oxidation Processes cluster_ROS Reactive Oxygen Species cluster_Degradation Degradation Pathway Fenton Fenton / Photo-Fenton (Fe²⁺/H₂O₂) ROS •OH, SO₄•⁻, etc. Fenton->ROS Ozone Ozonation (O₃) Ozone->ROS Photocatalysis Photocatalysis (e.g., UV/TiO₂) Photocatalysis->ROS Persulfate Persulfate (S₂O₈²⁻) Persulfate->ROS Dye This compound (Parent Molecule) ROS->Dye Oxidation Intermediates Intermediate Byproducts Dye->Intermediates Breaks Azo Bond & Chromophore Mineralization Mineralization (CO₂, H₂O, Mineral Acids) Intermediates->Mineralization Further Oxidation

Figure 1: General mechanism of AOPs for dye degradation.


Section 2: Comparative Data on AOP Performance

While specific studies on this compound are limited, research on other structurally similar disperse dyes provides valuable insights into the comparative efficacy of different AOPs. The following table summarizes quantitative data from various studies. Experimental conditions such as pH, catalyst concentration, and reaction time significantly influence degradation efficiency.

AOP Dye Initial Conc. Catalyst/Oxidant pH Reaction Time Color Removal (%) COD Removal (%) Reference
FentonDisperse Blue 7960 mg/LFe²⁺/H₂O₂360 min8575[4]
Photo-FentonDisperse Red 3548.2 mg/LFe²⁺/H₂O₂/UVNot Specified10 min85>90[5]
Photo-FentonReactive Red 2150 mg/LFe²⁺/H₂O₂/UV310 min99.995[6][7]
OzonationDisperse DyesNot SpecifiedO₃ (0.5 g/dm³)Not SpecifiedNot Specifiedup to 9010[8]
OzonationDisperse Orange 30450 mg/LO₃109 minSignificant77.43[9]
UV/H₂O₂Disperse Red 3548.2 mg/LH₂O₂/UVNot Specified30 min~50~30[5]
UV/H₂O₂/TiO₂Disperse Blue SE2RNot SpecifiedTiO₂/H₂O₂/UV360 min94Not Specified[10]
Persulfate ActivationReactive Blue-22221.6 mg/LPersulfate/Heat/UV7120 min99.3Not Specified[11]

Section 3: Experimental Protocols

The following are generalized protocols for conducting degradation experiments on this compound using common AOPs. Researchers should optimize these parameters for their specific experimental setup and objectives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow A Prepare this compound Stock Solution B Transfer Aliquot to Reactor A->B C Adjust pH (e.g., with H₂SO₄/NaOH) B->C D Add Reagents (e.g., FeSO₄, H₂O₂, TiO₂) C->D E Initiate Reaction (e.g., Add final reagent, turn on UV lamp) D->E F Collect Samples at Timed Intervals E->F G Quench Reaction (if necessary) F->G H Analyze Samples (UV-Vis, COD, HPLC) G->H I Calculate Degradation Efficiency & Kinetics H->I

Figure 2: General experimental workflow for AOP degradation studies.
Protocol 1: Fenton Process

Objective: To evaluate the degradation of this compound by the Fenton process.

Materials and Reagents:

  • This compound

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄, 1 M)

  • Sodium hydroxide (B78521) (NaOH, 1 M)

  • Deionized water

Equipment:

  • Glass batch reactor (e.g., 500 mL beaker)

  • Magnetic stirrer and stir bar

  • pH meter

  • Pipettes and graduated cylinders

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Transfer a specific volume (e.g., 200 mL) of the dye solution to the glass reactor.

  • Place the reactor on a magnetic stirrer and begin stirring.

  • Adjust the pH of the solution to 3.0 ± 0.2 using 1 M H₂SO₄ or 1 M NaOH.[2][4][8]

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 5-50 mg/L). Allow it to dissolve completely.

  • Initiate the Fenton reaction by adding the desired volume of H₂O₂ (e.g., 50-500 mg/L). Start the timer immediately.

  • Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the collected samples by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which precipitates the iron and stops the generation of hydroxyl radicals.

  • Centrifuge or filter the samples to remove precipitated iron hydroxide before analysis.

  • Analyze the supernatant for residual dye concentration.

Protocol 2: Photo-Fenton Process

Objective: To enhance the degradation of this compound using the UV-light-assisted Fenton process.

Equipment:

  • Same as Fenton Process, plus:

  • UV lamp (e.g., low or medium-pressure mercury lamp) with a suitable cooling jacket or photoreactor setup.

Procedure:

  • Follow steps 1-5 from the Fenton Process protocol.

  • Position the UV lamp to irradiate the solution uniformly.

  • Turn on the UV lamp and allow it to stabilize.

  • Initiate the reaction by adding the desired volume of H₂O₂. Start the timer immediately.[6]

  • Follow steps 7-10 from the Fenton Process protocol to collect and analyze samples.

Protocol 3: Heterogeneous Photocatalysis (UV/TiO₂)

Objective: To degrade this compound using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.

Materials and Reagents:

  • This compound

  • Titanium dioxide (e.g., Aeroxide P25)

  • Acids and bases for pH adjustment

  • Deionized water

Equipment:

  • Photoreactor with a UV light source

  • Magnetic stirrer

  • pH meter

  • Syringe filters (e.g., 0.45 µm) for sample preparation

Procedure:

  • Prepare a stock solution of this compound.

  • Transfer a known volume of the dye solution to the photoreactor.

  • Add the desired amount of TiO₂ catalyst (e.g., 0.1-2 g/L).[10]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Adjust the pH to the desired level. For many dyes, an acidic pH is favorable.[10][12]

  • Take a "time zero" sample after the equilibrium period but before irradiation begins.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots at regular time intervals.

  • Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • Analyze the filtrate for residual dye concentration.


Section 4: Analytical Methods and Data Analysis

Accurate monitoring of the degradation process is crucial for evaluating the effectiveness of any AOP.

Analytical_Workflow cluster_analysis Analysis Pathways cluster_results Data Interpretation A Sample from Reactor B Filter/Centrifuge (Remove Catalyst/Precipitate) A->B C UV-Vis Spectrophotometry B->C D COD Analysis B->D E HPLC / LC-MS B->E F Decolorization (%) C->F G Mineralization (%) D->G H Byproduct Identification E->H

Figure 3: Workflow for sample analysis in AOP experiments.
UV-Visible Spectrophotometry

This is the most common method for monitoring the decolorization of the dye solution.

  • Procedure: Scan the absorbance of the initial this compound solution from 200-800 nm to determine the wavelength of maximum absorbance (λmax). For subsequent measurements of treated samples, measure the absorbance at this λmax.

  • Calculation: The degradation efficiency (or decolorization) is calculated using the following formula:

    • Degradation (%) = [(A₀ - Aₜ) / A₀] * 100

    • Where A₀ is the initial absorbance at λmax and Aₜ is the absorbance at time t.

Chemical Oxygen Demand (COD)

COD is a measure of the total amount of oxygen required to chemically oxidize the organic compounds in the water, providing an indication of the degree of mineralization.

  • Procedure: Use a standard COD digestion vial method (e.g., Hach, Merck). The sample is digested at high temperature with a strong oxidant (potassium dichromate) in an acidic medium. The residual oxidant is then titrated or measured colorimetrically.

  • Calculation: COD removal efficiency is calculated similarly to decolorization:

    • COD Removal (%) = [(COD₀ - CODₜ) / COD₀] * 100

    • Where COD₀ is the initial COD and CODₜ is the COD at time t.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced technique used for the precise quantification of the parent dye molecule and for the separation and potential identification of degradation intermediates.[13]

  • System: A reverse-phase C18 column is typically effective for analyzing disperse dyes.[13] A UV-Vis or Photodiode Array (PDA) detector is used for detection.

  • Elution: A gradient or isocratic elution with a mobile phase such as acetonitrile (B52724) and water is commonly employed.[14]

  • Quantification: Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample.[14]

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Red 82 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye, Disperse Red 82, utilizing titanium dioxide (TiO₂) nanoparticles. This document is intended to guide researchers in setting up and conducting experiments to effectively degrade this pollutant, with a focus on understanding the influence of key operational parameters and reaction kinetics.

Introduction

This compound is a single azo class dye with the molecular formula C₂₁H₂₁N₅O₆.[1] It is primarily used for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a potential environmental concern. Photocatalysis using TiO₂ has emerged as a promising advanced oxidation process (AOP) for the degradation of such recalcitrant organic pollutants. When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively mineralize organic compounds into less harmful substances like CO₂, water, and inorganic ions.

Principle of TiO₂ Photocatalysis

The photocatalytic activity of TiO₂ is initiated when a photon of energy greater than or equal to its bandgap energy excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals. The electrons in the conduction band can reduce adsorbed oxygen molecules to superoxide (B77818) radical anions (•O₂⁻), which can further react to form other reactive oxygen species. These ROS are the primary agents responsible for the degradation of organic pollutants like this compound.

Experimental Protocols

Materials and Equipment
  • This compound: Analytical standard. The chemical structure is 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate.[2][3][]

  • Titanium Dioxide (TiO₂): Degussa P25 or other well-characterized anatase TiO₂ nanoparticles.

  • Photoreactor: A batch reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), a magnetic stirrer, and a cooling system.

  • UV-Vis Spectrophotometer: For measuring the concentration of this compound in solution. The maximum absorbance wavelength (λmax) for this compound is in the visible range.[5][6]

  • pH meter: For adjusting the pH of the solution.

  • Analytical Balance, Volumetric flasks, Pipettes, and other standard laboratory glassware.

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

  • Deionized Water.

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetone) to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Working Standards: Prepare a series of working standards with different concentrations by diluting the stock solution with deionized water.

  • UV-Vis Analysis: Measure the absorbance of each working standard at the λmax of this compound using the UV-Vis spectrophotometer.

  • Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve. This curve will be used to determine the concentration of this compound in the experimental samples.

Protocol 2: Photocatalytic Degradation Experiment
  • Reaction Setup:

    • Add a specific volume of this compound solution of a known initial concentration to the photoreactor.

    • Add the desired amount of TiO₂ catalyst to the solution.

    • Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium is reached between the dye and the TiO₂ surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain a constant temperature using the cooling system.

    • Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant using the UV-Vis spectrophotometer at the λmax of this compound.

    • Determine the concentration of the dye using the pre-established calibration curve.

  • Data Analysis: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

Data Presentation

The following tables summarize the expected trends and key parameters in the photocatalytic degradation of this compound based on studies of similar azo dyes.

Table 1: Effect of Operational Parameters on Degradation Efficiency

ParameterRange Studied (Typical)Optimal Condition (General Trend)Rationale
pH 3 - 11Acidic (pH 3-5)The surface of TiO₂ is positively charged in acidic conditions, promoting the adsorption of anionic dyes. The generation of hydroxyl radicals is also favored at lower pH.
TiO₂ Dosage 0.5 - 2.5 g/L1.0 - 1.5 g/LDegradation increases with catalyst dosage due to more available active sites. However, at higher concentrations, light scattering and particle agglomeration can reduce efficiency.
Initial Dye Concentration 10 - 100 mg/LLower concentrationsAt lower concentrations, more photons and active sites are available per dye molecule, leading to a higher degradation rate.

Table 2: Kinetic Data for Photocatalytic Degradation

Kinetic ModelRate EquationTypical Rate Constant (k) for Azo DyesR² Value (Typical)
Pseudo-First-Order ln(C₀/Cₜ) = ktVaries with experimental conditions> 0.95

Note: The specific values for this compound need to be determined experimentally.

Visualizations

Experimental Workflow

G Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare TiO₂ Suspension A->B C Mix Dye and TiO₂ in Photoreactor B->C D Adjust pH C->D E Stir in Dark (Adsorption Equilibrium) D->E F UV Irradiation E->F G Withdraw Samples at Intervals F->G H Centrifuge/Filter to Remove TiO₂ G->H I Measure Absorbance (UV-Vis) H->I J Calculate Degradation Efficiency I->J G Plausible Degradation Pathway of this compound DR82 This compound (C₂₁H₂₁N₅O₆) Azo_cleavage Azo Bond Cleavage (-N=N-) DR82->Azo_cleavage •OH attack Intermediates1 Aromatic Amines (e.g., 2-Cyano-4-nitroaniline) Azo_cleavage->Intermediates1 Intermediates2 N,N-Di(2-acetoxyethyl) -p-phenylenediamine Azo_cleavage->Intermediates2 Hydroxylation Hydroxylation of Aromatic Rings Intermediates1->Hydroxylation Intermediates2->Hydroxylation Ring_opening Aromatic Ring Opening Hydroxylation->Ring_opening Short_chain_acids Short-chain Carboxylic Acids Ring_opening->Short_chain_acids Mineralization Mineralization Short_chain_acids->Mineralization Final_products CO₂ + H₂O + NO₃⁻ Mineralization->Final_products

References

Application Notes and Protocols for the Electrochemical Degradation of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82 is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fibers.[1] Due to its complex aromatic structure and low water solubility, it is considered a recalcitrant pollutant, resistant to conventional wastewater treatment methods. Electrochemical degradation offers a promising alternative for the effective removal and mineralization of such dyes. This document provides detailed application notes and protocols for the electrochemical degradation of this compound, based on established principles for similar azo dyes. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) and other oxidizing species at the anode surface, which attack and break down the dye molecule.[2][3]

Data Presentation: Illustrative Performance of Electrochemical Degradation of Azo Dyes

The following tables summarize typical quantitative data for the electrochemical degradation of disperse and azo dyes. Note: This data is illustrative and based on studies of similar dyes. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Effect of Anode Material on Degradation Efficiency of Azo Dyes

Anode MaterialCurrent Density (mA/cm²)Time (min)Color Removal (%)COD Removal (%)Reference
Ti/Pt-Ir5040~90~79[4]
Boron-Doped Diamond (BDD)5030>99~90[5]
Graphite (B72142)20180~85-[6][7]
Iron17.0820>95 (Color)-[8]
Aluminum2560>95 (Color)-[8]

Table 2: Influence of Operational Parameters on Disperse Dye Degradation

ParameterRange TestedOptimal Value (Illustrative)Effect on DegradationReference
pH4 - 11Acidic (e.g., pH 3-4)Higher efficiency in acidic conditions[7][9]
Current Density5 - 75 mA/cm²20 - 50 mA/cm²Increased removal with higher density up to a point[9]
Supporting ElectrolyteNaCl, Na₂SO₄0.05 - 0.1 MIncreases conductivity and can generate secondary oxidants (e.g., active chlorine from NaCl)[5][9]
Initial Dye Concentration25 - 150 mg/LLower concentrationsHigher efficiency at lower concentrations[9]
Temperature28 - 50 °C30 - 50 °CIncreased efficiency with temperature[9]

Experimental Protocols

The following protocols provide a general framework for the electrochemical degradation of this compound. Researchers should adapt these methodologies to their specific experimental setup and objectives.

Protocol 1: Batch Electrochemical Degradation of this compound

Objective: To degrade this compound in an aqueous solution using a batch electrochemical reactor.

Materials:

  • This compound (CAS: 30124-94-8)[10]

  • Deionized water

  • Supporting electrolyte (e.g., Na₂SO₄ or NaCl, analytical grade)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Batch electrochemical reactor (e.g., 500 mL beaker)

  • Anode and Cathode (e.g., Ti/Pt-Ir mesh, Boron-Doped Diamond, or graphite plates)

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

  • UV-Vis Spectrophotometer

  • COD analysis vials and reactor

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute with deionized water to the desired initial concentration (e.g., 50 mg/L).

  • Electrolyte Addition: Add the supporting electrolyte to the dye solution to a final concentration of 0.05 M to 0.1 M to increase conductivity.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 3) using dilute H₂SO₄ or NaOH.

  • Electrochemical Cell Setup:

    • Place the anode and cathode in the reactor, ensuring they are parallel and have a fixed inter-electrode distance.

    • Connect the electrodes to the DC power supply.

    • Place the reactor on a magnetic stirrer and add a stir bar to ensure homogeneity.

  • Electrolysis:

    • Turn on the DC power supply and apply the desired constant current density (e.g., 30 mA/cm²).

    • Start a timer to monitor the reaction time.

  • Sample Collection: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately filter the samples to remove any suspended particles.

    • Analyze the samples for:

      • Color Removal: Measure the absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for similar red dyes is around 512 nm.[11]

      • COD Removal: Determine the Chemical Oxygen Demand (COD) using standard digestion methods.

Protocol 2: Analytical Monitoring of Degradation

Objective: To quantify the degradation of this compound and identify potential degradation byproducts.

Methods:

  • UV-Vis Spectroscopy: For monitoring the decolorization of the solution. The percentage of color removal can be calculated using the formula: Color Removal (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Chemical Oxygen Demand (COD): To assess the mineralization of the organic content.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation intermediates. An on-line HPLC system can provide real-time monitoring.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate sample preparation (e.g., extraction), to identify volatile and semi-volatile degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile, polar degradation products.[13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Solution add_electrolyte Add Supporting Electrolyte prep_dye->add_electrolyte adjust_ph Adjust pH add_electrolyte->adjust_ph setup_cell Setup Electrochemical Cell adjust_ph->setup_cell Transfer Solution electrolysis Apply Current & Start Electrolysis setup_cell->electrolysis collect_samples Collect Samples at Intervals electrolysis->collect_samples uv_vis UV-Vis Spectroscopy (Color) collect_samples->uv_vis cod COD Analysis (Mineralization) collect_samples->cod hplc_ms HPLC/MS (Intermediates) collect_samples->hplc_ms

Caption: Workflow for the electrochemical degradation of this compound.

Proposed Signaling Pathway for Degradation

G DR82 This compound (C21H21N5O6) Azo_Cleavage Azo Bond Cleavage (-N=N-) DR82->Azo_Cleavage Intermediates Aromatic Intermediates (e.g., anilines, phenols) Azo_Cleavage->Intermediates Ring_Opening Aromatic Ring Opening Intermediates->Ring_Opening Carboxylic_Acids Short-chain Carboxylic Acids Ring_Opening->Carboxylic_Acids Mineralization Mineralization Products (CO2, H2O, NO3-, SO42-) Carboxylic_Acids->Mineralization Anode Anode Surface Hydroxyl Hydroxyl Radicals (•OH) Anode->Hydroxyl H2O Oxidation Chlorine Active Chlorine (Cl•, Cl2, HOCl) Anode->Chlorine Cl- Oxidation (if present) Hydroxyl->Azo_Cleavage Hydroxyl->Ring_Opening Chlorine->Azo_Cleavage Chlorine->Ring_Opening

Caption: Proposed degradation pathway of this compound.

Logical Relationship of Operational Parameters

G Degradation Degradation Efficiency Current_Density Current Density Current_Density->Degradation Increases rate pH pH pH->Degradation Affects species & potential Electrolyte Supporting Electrolyte Electrolyte->Degradation Affects conductivity & oxidant generation Temperature Temperature Temperature->Degradation Affects reaction kinetics Anode_Material Anode Material Anode_Material->Degradation Determines oxidant generation & stability Initial_Conc Initial Concentration Initial_Conc->Degradation Inversely affects efficiency

Caption: Factors influencing electrochemical degradation efficiency.

References

Ozonation for the Treatment of Disperse Red 82 Containing Wastewater: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82 is a monoazo disperse dye widely used in the textile industry for dyeing polyester (B1180765) fibers. Due to its complex aromatic structure and low water solubility, it is recalcitrant to conventional biological wastewater treatment methods, leading to persistent color and potential toxicity in textile effluents. Ozonation, an advanced oxidation process (AOP), presents a promising technology for the effective degradation of such dyes. Ozone (O₃), a powerful oxidizing agent, can break down the chromophoric azo bond (-N=N-), leading to rapid decolorization and partial or complete mineralization of the dye molecule. This document provides detailed application notes and protocols for the ozonation of this compound containing wastewater, based on established principles and data from studies on similar disperse azo dyes.

Principle of Ozonation for Azo Dye Degradation

Ozone can react with organic compounds in water through two primary mechanisms:

  • Direct Molecular Ozone Reaction: This is a selective reaction, primarily targeting electron-rich moieties within the dye structure, such as the azo bond and aromatic rings. The cleavage of the azo bond is the principal mechanism for color removal.

  • Indirect Radical Reaction: In aqueous solutions, particularly at alkaline pH, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH). These radicals have a higher oxidation potential than molecular ozone and can lead to a more extensive degradation and mineralization of the dye molecule and its intermediates.

The degradation of azo dyes like this compound by ozonation typically follows pseudo-first-order kinetics. The efficiency of the process is influenced by several key parameters, including ozone dosage, initial dye concentration, pH of the solution, and reaction time.

Data Presentation: Ozonation of Disperse Dyes

While specific data for this compound is limited in publicly available literature, the following table summarizes typical results from ozonation studies on other disperse dyes, providing an expected range of efficiency.

Dye NameInitial Concentration (mg/L)Ozone Dose/Flow RatepHReaction Time (min)Color Removal (%)COD Removal (%)Reference
General Disperse DyesNot Specified0.5 g/dm³Not SpecifiedNot SpecifiedUp to 90%~10%[1]
Disperse Violet 934504.21-24.03 g/m³12 (optimum)16>90% (inferred)61.05%[2]
Disperse Blue 794504.21-24.03 g/m³10 (optimum)12>90% (inferred)72.88%[2]
Disperse Orange 304504.21-24.03 g/m³10 (optimum)9>90% (inferred)77.43%[2]
Disperse Yellow 42Not Specified1.8 mg/min6.53030%Not Specified[3]
Disperse Red 354Not Specified8.2 mg/LNot Specified30~75%~20%[4]

Note: The efficiency of color and COD removal is highly dependent on the specific molecular structure of the dye and the experimental conditions. This table should be used as a general guide.

Experimental Protocols

The following are detailed methodologies for key experiments related to the ozonation of this compound wastewater.

Protocol 1: Bench-Scale Ozonation of this compound Solution

Objective: To determine the efficiency of ozonation for the decolorization and degradation of this compound in a synthetic wastewater sample.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Ozone generator (with oxygen feed)

  • Gas flow meter

  • Bubble column reactor (e.g., 1 L glass cylinder) with a gas diffuser

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer

  • COD and TOC analyzer

  • Reagents for COD and TOC analysis

  • Sodium thiosulfate (B1220275) solution (for quenching residual ozone)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 50-200 mg/L).

  • Reactor Setup: Place a known volume (e.g., 500 mL) of the this compound working solution into the bubble column reactor. Add a magnetic stir bar.

  • pH Adjustment: Measure the initial pH of the solution and adjust it to the desired level (e.g., acidic, neutral, or alkaline) using HCl or NaOH.

  • Initiation of Ozonation: Start the magnetic stirrer. Turn on the ozone generator and set the desired ozone flow rate (e.g., 0.5-2.0 g/h). Bubble the ozone gas through the solution using the gas diffuser. Start the timer.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 5-10 mL) of the sample from the reactor.

  • Quenching: Immediately add a few drops of sodium thiosulfate solution to the collected sample to quench any residual ozone and stop the reaction.

  • Analysis:

    • Color Removal: Measure the absorbance of the treated sample at the maximum wavelength (λmax) of this compound using a spectrophotometer. The λmax should be determined by scanning the initial dye solution. Calculate the percentage of color removal using the formula: Color Removal (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • COD and TOC Removal: Measure the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of the initial and treated samples using a COD and TOC analyzer according to the manufacturer's instructions. Calculate the percentage of removal.

  • Data Recording: Record all experimental parameters (initial dye concentration, pH, ozone dose, temperature, reaction time) and the results of the analyses.

Protocol 2: Identification of Degradation Byproducts

Objective: To identify the major organic intermediates and final inorganic byproducts of this compound ozonation.

Materials:

  • Treated samples from Protocol 1

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup and concentration)

  • Methanol (B129727) and other organic solvents (for SPE elution)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • High-Performance Liquid Chromatography (HPLC) system

  • Ion Chromatography (IC) system

  • Standards for expected byproducts (e.g., short-chain carboxylic acids, nitrate (B79036), sulfate)

Procedure:

  • Sample Preparation:

    • For GC-MS analysis of semi-volatile organic intermediates, a pre-concentration and extraction step is often necessary. Acidify the ozonated sample and pass it through an appropriate SPE cartridge. Elute the retained compounds with a suitable organic solvent (e.g., methanol or dichloromethane). Concentrate the eluate before injection into the GC-MS.

    • For HPLC analysis of non-volatile intermediates, filter the sample through a 0.45 µm syringe filter.

    • For IC analysis of inorganic anions, filter the sample through a 0.45 µm syringe filter.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides mass spectra for their identification by comparison with spectral libraries (e.g., NIST).

  • HPLC Analysis: Inject the filtered sample into the HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array). Compare the retention times and spectra with those of known standards to identify and quantify intermediates.

  • IC Analysis: Inject the filtered sample into the Ion Chromatography system to separate and quantify inorganic anions such as nitrate (NO₃⁻) and sulfate (B86663) (SO₄²⁻), which are common end-products of the mineralization of nitrogen- and sulfur-containing organic compounds.

Visualizations

Experimental Workflow

experimental_workflow prep Wastewater Preparation reactor Ozonation Reactor prep->reactor Initial Sample sampling Time-based Sampling reactor->sampling Ozonation quench Quenching (Na2S2O3) sampling->quench analysis Analysis quench->analysis uv_vis UV-Vis (Color Removal) analysis->uv_vis cod_toc COD/TOC (Mineralization) analysis->cod_toc ic_ms IC/GC-MS (Byproducts) analysis->ic_ms

Caption: Experimental workflow for ozonation of this compound.

Proposed Degradation Pathway

degradation_pathway dr82 This compound (Azo Dye) cleavage Azo Bond Cleavage (Decolorization) dr82->cleavage intermediates Aromatic Intermediates (e.g., Nitroaromatics, Phenols) cleavage->intermediates ring_opening Aromatic Ring Opening intermediates->ring_opening short_chain Short-chain Carboxylic Acids (e.g., Oxalic, Formic acid) ring_opening->short_chain mineralization Mineralization short_chain->mineralization end_products CO2 + H2O + NO3- mineralization->end_products oxidants O3 / •OH oxidants->cleavage oxidants->ring_opening oxidants->mineralization

Caption: Proposed degradation pathway for this compound via ozonation.

References

Disperse Red 82 for Staining Hydrophobic Polymers: Application Notes and Protocols for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82 is a monoazo dye traditionally used in the textile industry for coloring hydrophobic fibers such as polyester.[1][2] Its chemical nature—being non-ionic and insoluble in water—allows it to diffuse into and physically interact with polymer matrices, primarily through van der Waals forces and hydrogen bonds.[1][3] These characteristics make it a candidate for staining hydrophobic polymers for visualization and analysis under a microscope. This document provides an overview of its known properties, a general protocol for staining, and guidance for its application in a research setting.

Physicochemical Properties and Technical Data

While comprehensive data for microscopy applications are limited, the following table summarizes the known physicochemical properties of this compound. Researchers will need to experimentally determine the fluorescence-related parameters for their specific setup.

PropertyDataSource(s)
C.I. Name This compound[2][4]
CAS Number 12223-42-6[2][4]
Chemical Class Monoazo Dye[1][5]
Molecular Formula C₂₁H₂₁N₅O₆[2][4]
Molecular Weight 439.42 g/mol [2][4]
Appearance Dark brown powder[2][6]
Solubility Insoluble in water.[2][6] Soluble in some organic solvents like ethanol (B145695) and acetone (B3395972) may be inferred from similar disperse dyes.[6][7] Solubility in supercritical CO₂ is enhanced with ethanol as a cosolvent.[1][3]
Predicted λmax (Absorption) ~520 nm (computationally predicted)[3]
Excitation Spectrum Not empirically determined.
Emission Spectrum Not empirically determined.
Fluorescence Quantum Yield Not determined.
Photostability Not determined for microscopy applications.

Experimental Protocols

The following are general protocols for staining hydrophobic polymers with this compound for microscopic analysis. These should be considered starting points for optimization.

Protocol 1: Heat-Mediated Aqueous Staining

This method is suitable for polymers that are stable at elevated temperatures and allows the dye to penetrate the polymer matrix.

Materials:

  • This compound

  • Deionized water

  • Surfactant (e.g., 0.01% w/v Sodium Dodecyl Sulfate - SDS), optional

  • Hydrophobic polymer sample (e.g., films, fibers, microparticles)

  • Glass beaker or other suitable staining vessel

  • Hot plate with magnetic stirrer

  • Forceps

  • Ethanol

Procedure:

  • Prepare Staining Solution:

    • In a glass beaker, add the desired volume of deionized water.

    • To aid in the dispersion of the dye, a very small amount of surfactant can be added.

    • Add this compound to the water to achieve a final concentration in the range of 10 - 100 µg/mL. The optimal concentration will depend on the polymer and desired staining intensity.

    • Stir the solution to create a fine dispersion.

  • Staining:

    • Place the polymer sample into the staining solution, ensuring it is fully submerged.

    • Heat the solution to a temperature between 60 - 80°C while stirring gently.

    • Incubate the sample for 30 - 120 minutes. Incubation time will need to be optimized.

  • Washing:

    • Using forceps, carefully remove the stained polymer sample from the solution.

    • Rinse the sample thoroughly with deionized water to remove excess dye from the surface.

    • Perform a final rinse with ethanol to remove any remaining unbound dye.

    • Allow the sample to air dry completely.

  • Analysis:

    • Mount the stained polymer for microscopic examination.

Protocol 2: Solvent-Based Staining at Room Temperature

This method is useful for polymers that may be sensitive to higher temperatures.

Materials:

  • This compound

  • Organic solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water)

  • Hydrophobic polymer sample

  • Staining vessel with a lid

  • Shaker (optional)

  • Forceps

Procedure:

  • Prepare Staining Solution:

    • Dissolve this compound in a suitable organic solvent to the desired concentration (e.g., 10 - 100 µg/mL). Sonication may aid in dissolution.

  • Staining:

    • Place the polymer sample into the staining solution and seal the container to prevent solvent evaporation.

    • Incubate at room temperature for 1 - 4 hours. Agitation on a shaker can facilitate staining.

  • Washing:

    • Remove the sample from the staining solution.

    • Rinse with the same solvent used for staining to remove excess dye.

    • Perform a final rinse with deionized water.

    • Air dry the sample completely.

  • Analysis:

    • Mount the stained polymer for microscopic examination.

Suggested Starting Parameters for Common Polymers

The following table provides suggested starting parameters that will likely require optimization.

Polymer TypeCommon AcronymStaining MethodSuggested ConcentrationSuggested TemperatureSuggested Incubation Time
PolystyrenePSHeat-Mediated or Solvent-Based10 - 100 µg/mL60 - 80°C or Room Temp.30 - 120 minutes
Polyethylene TerephthalatePETHeat-Mediated10 - 100 µg/mL70 - 90°C60 - 180 minutes
PolypropylenePPHeat-Mediated10 - 100 µg/mL60 - 80°C30 - 120 minutes
Poly(methyl methacrylate)PMMASolvent-Based10 - 100 µg/mLRoom Temp.60 - 240 minutes

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis prep_solution Prepare Staining Solution stain Incubate Sample in Solution prep_solution->stain prep_sample Prepare Polymer Sample prep_sample->stain wash_water Rinse with DI Water stain->wash_water wash_solvent Rinse with Solvent wash_water->wash_solvent dry Air Dry wash_solvent->dry analysis Microscopy dry->analysis

Caption: General workflow for staining hydrophobic polymers with this compound.

Dye_Characterization_Workflow start Obtain this compound solubility Test Solubility in Various Solvents (e.g., Ethanol, Acetone, DMSO) start->solubility spectroscopy Characterize Spectral Properties (Absorption, Excitation, Emission) solubility->spectroscopy staining_trials Perform Staining Trials on Target Polymer (Vary Concentration, Time, Temperature) spectroscopy->staining_trials microscopy Image Stained Polymer via Fluorescence Microscopy staining_trials->microscopy photostability Assess Photostability (Time-lapse Imaging) microscopy->photostability optimization Optimize Protocol Based on Signal-to-Noise & Stability photostability->optimization final_protocol Finalized Staining Protocol optimization->final_protocol

References

Application Notes: Assessing the Lightfastness of Disperse Red 82 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 82 is a disperse dye commonly used for dyeing synthetic fibers such as polyester. The lightfastness of a dye, its ability to resist fading upon exposure to light, is a critical quality parameter for textiles.[1][2][3] Fading can manifest as a change in the hue, depth, or brightness of the color.[1] The assessment of colorfastness to light is essential for ensuring that textiles retain their aesthetic appeal and functionality throughout their intended lifespan.[2][4] Standardized test methods provide a reliable means of evaluating the lightfastness of textile materials under controlled laboratory conditions that simulate natural daylight.[5][6][7]

Principle of Lightfastness Testing

The fundamental principle of lightfastness testing involves exposing a textile specimen to a controlled artificial light source that mimics natural daylight, alongside a set of standard reference materials with known fading characteristics.[5][8][9] The most widely accepted international standards for this purpose are ISO 105-B02 and AATCC Test Method 16.3.[7][10][11] These methods utilize a xenon arc lamp as the light source because its spectral output closely resembles that of natural sunlight.[2][6][10]

The color change of the test specimen is assessed by comparing it to the fading of a set of blue wool references.[5][7][8] These references consist of a series of blue wool cloths dyed with dyes of varying lightfastness, graded numerically (e.g., 1 to 8 for the European blue wool scale and L2 to L9 for the American scale).[5][8] A higher number indicates greater resistance to fading.[5] The lightfastness of the test specimen is rated based on which blue wool reference shows a similar degree of color change.

Experimental Protocols

This protocol details the methodology for assessing the lightfastness of a textile dyed with this compound, based on the principles of ISO 105-B02 and AATCC Test Method 16.3.

1. Apparatus and Materials

  • Lightfastness Tester: A xenon arc lamp apparatus conforming to ISO 105-B02 or AATCC 16.3 specifications.[6][10] The apparatus should be equipped with appropriate light filters to simulate natural daylight (D65) and control for temperature and humidity.[5][12]

  • Blue Wool References: A set of blue wool lightfastness standards (e.g., ISO 1-8 or AATCC L2-L9).[5][6][8]

  • Grey Scale for Color Change: In accordance with ISO 105-A02 for visual assessment of color change.

  • Spectrophotometer/Colorimeter: For instrumental measurement of color change (optional but recommended for quantitative analysis).

  • Specimen Holders: To mount the test specimens and blue wool references.

  • Masking Material: Opaque material (e.g., card) to cover a portion of the specimens and references during exposure.

2. Test Specimen Preparation

  • Obtain a uniformly dyed textile sample with this compound.

  • Cut at least one test specimen to the dimensions required by the specimen holder of the lightfastness tester (a typical size is at least 70 mm x 120 mm).[6][11]

  • If the sample is a yarn, it can be wound onto a card or arranged in parallel strands.[11]

  • Condition the specimens in a standard atmosphere for testing textiles (e.g., 20 ± 2 °C and 65 ± 5% relative humidity) prior to testing.

3. Experimental Procedure

  • Calibration and Setup: Calibrate the xenon arc apparatus according to the manufacturer's instructions to ensure the correct irradiance, temperature, and humidity conditions.

  • Mounting Specimens:

    • Mount the textile specimen dyed with this compound onto a specimen holder.

    • Simultaneously, mount the appropriate blue wool references onto an identical holder.

    • Cover a portion of both the test specimen and the blue wool references with an opaque mask. This unexposed portion will serve as the original color reference for comparison after the test.

  • Exposure Conditions: Place the mounted specimens in the xenon arc apparatus. The specific test conditions can vary, but typical parameters are:

    • Irradiance: e.g., 42 W/m² at 300-400 nm.

    • Black Panel Temperature (BPT): e.g., 63 ± 3 °C.

    • Chamber Temperature: e.g., 38 ± 3 °C.

    • Relative Humidity: e.g., 30 ± 5%.

  • Exposure: Expose the specimens to the xenon arc light for a predetermined duration or until a specific color change is achieved in one of the blue wool references. The duration can be a fixed number of hours or until a certain AATCC Fading Unit (AFU) is reached.[13]

  • Evaluation:

    • Periodically inspect the specimens for color change.

    • The assessment is made by comparing the fading of the exposed portion of the this compound specimen to the fading of the simultaneously exposed blue wool references.

    • The lightfastness rating is the number of the blue wool reference that exhibits a color change most similar to the test specimen.

    • For a more objective assessment, a spectrophotometer can be used to measure the color coordinates (CIELAB values) of the unexposed and exposed areas of the specimen. The total color difference (ΔE*ab) can then be calculated.

Data Presentation

The quantitative data from the lightfastness assessment of this compound can be summarized in a table for clear comparison.

Exposure Duration (Hours)Blue Wool Reference FadingVisual Assessment (Grey Scale Rating)Instrumental Assessment (ΔE*ab)Lightfastness Rating
20Grade 4 on BW443.54
40Grade 4 on BW53-46.84-5
80Grade 4 on BW6312.15

Visualization

Lightfastness_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Sample_Prep Sample Preparation (Textile with this compound) Mounting Mount Specimens and Masking Sample_Prep->Mounting BW_Prep Blue Wool Reference Preparation BW_Prep->Mounting Exposure Xenon Arc Exposure Mounting->Exposure Visual_Assess Visual Assessment (vs. Blue Wool & Grey Scale) Exposure->Visual_Assess Instrumental_Assess Instrumental Measurement (Spectrophotometer) Exposure->Instrumental_Assess Rating Assign Lightfastness Rating Visual_Assess->Rating Instrumental_Assess->Rating Report Data Reporting Rating->Report

Caption: Overall workflow for assessing the lightfastness of textiles.

Xenon_Arc_Experiment_Protocol start Start place_samples Place Mounted Samples in Xenon Arc Chamber start->place_samples set_conditions Set Test Conditions (Irradiance, Temp, Humidity) place_samples->set_conditions run_exposure Initiate Light Exposure set_conditions->run_exposure monitor Monitor Exposure Duration and Conditions run_exposure->monitor monitor->run_exposure Continue remove_samples Remove Samples from Chamber monitor->remove_samples Target Exposure Reached acclimatize Acclimatize Samples to Standard Atmosphere remove_samples->acclimatize evaluate Evaluate Color Change acclimatize->evaluate end End evaluate->end

Caption: Detailed experimental protocol for the xenon arc lightfastness test.

References

Application Notes and Protocols: Ames Test for Determining the Mutagenicity of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 82 is a monoazo dye used in the textile industry. Due to its chemical structure, there is a potential for mutagenic activity, primarily through the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. One of the key breakdown products of this compound is 2-cyano-4-nitroaniline, a compound recognized as a potent mutagen in the Ames test.[1][2] The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. This document provides a detailed protocol for evaluating the mutagenicity of this compound using the Ames test with various strains of Salmonella typhimurium.

Principle of the Ames Test

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry mutations that prevent them from synthesizing this essential amino acid. These strains cannot grow on a histidine-deficient medium. The test assesses the ability of a substance to cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine and consequently to grow on a histidine-deficient medium. A positive result, indicated by a significant increase in the number of revertant colonies in the presence of the test substance compared to a negative control, suggests that the substance is mutagenic. The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism. This is crucial for detecting substances that are not mutagenic themselves but can be converted into mutagens by metabolic processes.

Data Presentation

Table 1: Illustrative Ames Test Results for this compound (Hypothetical Data)

Test Substance Concentration (µ g/plate )Without Metabolic Activation (-S9)With Metabolic Activation (+S9)
Salmonella typhimurium TA98
0 (Negative Control)25 ± 430 ± 5
128 ± 565 ± 8
1035 ± 6150 ± 12
10042 ± 7320 ± 25
50040 ± 6 (toxic)280 ± 20 (toxic)
Positive Control250 ± 20450 ± 30
Salmonella typhimurium TA100
0 (Negative Control)120 ± 10130 ± 12
1125 ± 11250 ± 20
10135 ± 12480 ± 35
100140 ± 15850 ± 60
500130 ± 14 (toxic)750 ± 55 (toxic)
Positive Control450 ± 301200 ± 90

Data are presented as mean number of revertant colonies ± standard deviation from triplicate plates. This data is for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for conducting the Ames test to evaluate the mutagenicity of this compound.

Materials and Reagents
  • Test Substance: this compound (CAS No. 30124-94-8)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound, which is insoluble in water.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are recommended. Other strains such as TA1535, TA1537, and E. coli WP2 uvrA can also be included for a more comprehensive assessment.

  • Media and Reagents:

    • Nutrient Broth No. 2

    • Minimal Glucose Agar (B569324) (MGA) plates

    • Top agar (containing a trace amount of histidine and biotin)

    • Phosphate-buffered saline (PBS)

  • Metabolic Activation System:

    • Aroclor 1254-induced rat liver S9 fraction

    • S9 co-factor mix (containing NADP and glucose-6-phosphate)

  • Positive Controls:

  • Negative Control: DMSO (or the chosen solvent).

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Bacterial_Culture 1. Overnight culture of S. typhimurium strains Pre_incubation 4. Pre-incubate bacteria, test substance, and S9 mix (or buffer) at 37°C Bacterial_Culture->Pre_incubation Test_Substance_Prep 2. Prepare serial dilutions of This compound in DMSO Test_Substance_Prep->Pre_incubation S9_Prep 3. Prepare S9 mix (for +S9 conditions) S9_Prep->Pre_incubation Plating 5. Mix with top agar and pour onto minimal glucose agar plates Pre_incubation->Plating Incubation 6. Incubate plates at 37°C for 48-72 hours Plating->Incubation Colony_Counting 7. Count revertant colonies Incubation->Colony_Counting Data_Analysis 8. Analyze data and determine mutagenicity Colony_Counting->Data_Analysis

Caption: Workflow of the Ames test for this compound.

Step-by-Step Protocol
  • Preparation of Bacterial Cultures: Inoculate each S. typhimurium strain into separate flasks containing nutrient broth. Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions to achieve the desired final concentrations on the plates (e.g., 1, 10, 100, 500, 1000 µ g/plate ).

  • Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 cofactor mix according to the manufacturer's instructions. Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To sterile tubes, add the following in order:

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the this compound dilution, positive control, or negative control (DMSO).

      • 0.5 mL of the S9 mix (for +S9 plates) or 0.5 mL of sterile phosphate (B84403) buffer (for -S9 plates).

    • Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (maintained at 45°C) to each tube.

    • Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them in the dark at 37°C for 48 to 72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate. A colony counter can be used for accuracy. Also, examine the background bacterial lawn for signs of toxicity (thinning or absence of the lawn).

  • Data Analysis and Interpretation:

    • Calculate the mean number of revertant colonies and the standard deviation for each concentration and control group (from triplicate plates).

    • A positive response is generally defined as a dose-related increase in the number of revertant colonies that is at least twice the mean of the negative control.

    • Statistical analysis should be performed to determine the significance of the increase.

Expected Mutagenic Pathway

The mutagenicity of this compound is likely mediated by its metabolic reduction to aromatic amines, which can then be further activated to form DNA adducts, leading to mutations.

Mutagenic_Pathway DR82 This compound Azo_Reduction Azo-reductases (+S9 or bacterial enzymes) DR82->Azo_Reduction Aromatic_Amine 2-cyano-4-nitroaniline Azo_Reduction->Aromatic_Amine Bioactivation Nitroreductase & N-acetyltransferase Aromatic_Amine->Bioactivation Reactive_Intermediate Reactive Intermediate Bioactivation->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Mutation Gene Mutation DNA_Adducts->Mutation

Caption: Proposed mutagenic pathway of this compound.

Conclusion

The Ames test is a fundamental assay for assessing the mutagenic potential of chemical substances like this compound. Based on its chemical structure, which can be metabolized to the known mutagen 2-cyano-4-nitroaniline, a positive result in the Ames test is anticipated for this compound, particularly in the presence of a metabolic activation system. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to conduct this evaluation. A thorough assessment of the mutagenicity of this compound is essential for understanding its potential risks to human health and the environment.

References

Application Notes and Protocols for Acute Toxicity Testing of Disperse Red 82 using Daphnia magna

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Disperse Red 82 is a single azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to its widespread use, there is a potential for its release into aquatic environments through industrial effluents. Azo dyes are of environmental concern due to their potential degradation into harmful aromatic amines.[2] Therefore, assessing the acute aquatic toxicity of this compound is crucial for environmental risk assessment. This document provides a detailed protocol for determining the acute toxicity of this compound to the freshwater crustacean Daphnia magna, a standard model organism in aquatic toxicology. The protocol is based on the internationally recognized OECD Guideline 202 for Daphnia sp. Acute Immobilisation Test.[3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, the dye is insoluble in water, which necessitates a specific approach for the preparation of test solutions.[1]

PropertyValueReference
Chemical Name 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[6]
CAS Number 12223-42-6[1]
Molecular Formula C21H21N5O6[1][6]
Molecular Weight 439.42 g/mol [1][6]
Appearance Dark brown powder[1]
Water Solubility Insoluble[1]

Principle of the Test

The acute immobilization test with Daphnia magna determines the concentration of a substance that causes 50% of the exposed daphnids to become immobilized within a 48-hour period (EC50).[3][4] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3] Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance.[3][5]

Experimental Protocols

1. Preparation of Test Solutions

Due to the insolubility of this compound in water, a stock solution is prepared using a water-miscible solvent, followed by dilution in reconstituted water.

  • Solvent Selection: A low-toxicity solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) should be used. The final concentration of the solvent in the test medium should not exceed 0.1% (v/v) and should be non-toxic to Daphnia magna.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the chosen solvent to prepare a concentrated stock solution (e.g., 1 g/L).

  • Test Solution Preparation:

    • Prepare a series of at least five geometrically spaced concentrations of this compound by diluting the stock solution with reconstituted freshwater (e.g., M7 medium).

    • A control group (reconstituted water only) and a solvent control group (reconstituted water with the highest concentration of solvent used in the test solutions) must be included.

2. Daphnia magna Culture and Selection

  • Culture Conditions: Maintain healthy cultures of Daphnia magna in a controlled environment (20 ± 2°C, 16:8 hour light:dark photoperiod) in reconstituted freshwater.

  • Feeding: Feed the daphnids daily with a suitable food source, such as a suspension of green algae (e.g., Raphidocelis subcapitata) and a yeast-cereal grass-trout food mixture.

  • Selection of Test Organisms: Use neonates (less than 24 hours old) from the second to fifth brood of healthy parent daphnids for the test.

3. Acute Toxicity Test Procedure

The following workflow outlines the key steps of the acute toxicity test.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (this compound in Solvent + Water) add_daphnia Add 5 Daphnia per Test Vessel (4 replicates) prep_solutions->add_daphnia select_daphnia Select Neonate Daphnia (<24 hours old) select_daphnia->add_daphnia incubate Incubate for 48 hours (20 ± 2°C, 16h light:8h dark) add_daphnia->incubate observe_24h Observe Immobilization at 24 hours incubate->observe_24h observe_48h Observe Immobilization at 48 hours observe_24h->observe_48h calculate_ec50 Calculate 48-hour EC50 (Probit analysis or similar) observe_48h->calculate_ec50 report_results Report Results calculate_ec50->report_results

Experimental workflow for the acute toxicity testing of this compound with Daphnia magna.
  • Test Setup:

    • For each concentration and control, use four replicate test vessels (e.g., 100 mL glass beakers).

    • Add 50 mL of the respective test solution to each beaker.

    • Randomly introduce five neonate daphnids into each test vessel.

  • Incubation: Incubate the test vessels for 48 hours under the same controlled conditions as the daphnid cultures. Do not feed the daphnids during the test.

  • Observations: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.

4. Data Analysis and Results

The number of immobilized daphnids at each concentration is recorded and used to calculate the 48-hour EC50 value. Statistical methods such as probit analysis, logistic regression, or the moving average method are appropriate for this calculation.

Hypothetical Results

As no specific EC50 value for this compound with Daphnia magna was found in the literature, the following is a hypothetical but realistic dataset for illustrative purposes. Other disperse dyes have been classified as "minor acutely toxic" with 48-hour EC50 values between 10 and 100 mg/L.[7]

Nominal Concentration (mg/L)Number of DaphnidsImmobilized at 24hImmobilized at 48h% Immobilization at 48h
Control20000
Solvent Control20000
10201210
18203525
322061050
5620121890
100201920100

Based on this hypothetical data, the 48-hour EC50 for this compound would be approximately 32 mg/L.

5. Quality Control

For the test to be considered valid, the following criteria must be met:

  • The immobilization in the control and solvent control groups must not exceed 10%.

  • The dissolved oxygen concentration in all test vessels should remain above 3 mg/L throughout the test.

Safety Precautions

This compound may cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the dye. All work should be conducted in a well-ventilated area.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Disperse Red 82 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the aqueous solubility of Disperse Red 82. Given its hydrophobic nature, achieving sufficient concentration in aqueous media is a common challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during the solubilization of this compound.

Issue DR82-A01: Poor Dispersion and Visible Aggregates in Solution

You've prepared an aqueous solution of this compound, but you observe visible particles, sedimentation, or a generally cloudy and non-homogenous mixture.

Possible Cause Recommended Solution
Inadequate Mechanical Agitation The dye particles have not been sufficiently broken down. Use high-shear mixing or ultrasonication to create a finer, more stable dispersion.
High Water Hardness [1]Divalent cations like Ca²⁺ and Mg²⁺ can cause dye aggregation and precipitation.[1][2] Use deionized or softened water for all solutions. If not possible, add a chelating agent like EDTA to sequester these ions.[2]
Incorrect pH [3][4]Disperse dyes are most stable in a weakly acidic environment.[3][4] Adjust the pH of your solution to a range of 4.5-5.5 using a buffer or dilute acetic acid.[4]
Inappropriate Dispersing Agent The chosen dispersing agent may not be effective for this compound. Use a high-quality, high-temperature stable dispersing agent. Anionic polymers like lignosulfonates or naphthalene (B1677914) sulfonate condensates are common choices.[1][5]
Rapid Heating Rate [6][7]A sudden increase in temperature can "shock" the dispersion, leading to aggregation.[2][7] Employ a controlled, gradual heating rate, typically not exceeding 1-2°C per minute.[2]
Issue DR82-A02: Low Color Yield or Inconsistent Results in Assays

Despite appearing dissolved, you are experiencing lower than expected absorbance readings or high variability in your experimental results.

Possible Cause Recommended Solution
Micro-aggregation Small, non-visible aggregates are present, which scatter light and are too large to be considered truly dissolved. Optimize the type and concentration of the solubilizing agent (surfactant, cyclodextrin (B1172386), or hydrotrope). Filter the solution through a 0.22 µm or 0.45 µm filter before use.
Insufficient Solubilizer Concentration The concentration of the solubilizing agent is below its effective concentration (e.g., below the Critical Micelle Concentration (CMC) for surfactants).[8][9] Increase the concentration of the solubilizing agent. Refer to the quantitative data tables for guidance.
Dynamic Equilibrium Issues For cyclodextrin complexes, the dissociation of the complex upon dilution into the assay medium can lead to precipitation. Prepare dilutions serially and pre-equilibrate all components at the final assay temperature.
pH Shift in Final Medium The pH of your final assay buffer may be outside the optimal stability range for the dye dispersion. Ensure the final pH of the assay medium is maintained between 4.5 and 5.5.

Troubleshooting Workflow for Poor Solubility and Dispersion

start Start: Poor Solubility or Aggregation of This compound check_dispersion Initial Dispersion Check: Visible Particles? start->check_dispersion check_ph Is pH 4.5 - 5.5? check_dispersion->check_ph No sonicate Apply Sonication or High-Shear Mixing check_dispersion->sonicate Yes check_water Using Deionized Water? check_ph->check_water Yes adjust_ph Adjust pH to 4.5 - 5.5 with Acetic Acid check_ph->adjust_ph No check_heating Controlled Heating Rate (1-2°C/min)? check_water->check_heating Yes use_di_water Switch to Deionized Water or Add Chelating Agent check_water->use_di_water No add_solubilizer Add/Optimize Solubilizing Agent (Surfactant, Cyclodextrin, Hydrotrope) check_heating->add_solubilizer Yes slow_heating Implement Gradual Heating Protocol check_heating->slow_heating No stable_solution Stable Solution/ Dispersion Achieved add_solubilizer->stable_solution sonicate->check_ph adjust_ph->check_water use_di_water->check_heating slow_heating->add_solubilizer

Caption: A troubleshooting workflow for addressing common solubility and dispersion issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in water? A1: this compound is classified as insoluble in water.[10] Like most disperse dyes, its solubility in water at room temperature is extremely low, often in the range of a few milligrams per liter.[11]

Q2: How do surfactants improve the solubility of this compound? A2: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic core of these micelles can encapsulate insoluble molecules like this compound, effectively dissolving them in the aqueous medium. This process is known as micellar solubilization.[8][9]

Q3: Which type of surfactant is most effective? A3: Generally, non-ionic surfactants (e.g., polysorbates like Tween® 80, or alkylphenol ethoxylates like Triton™ X-100) have a higher solubilization capacity for disperse dyes compared to anionic or cationic surfactants.[9] This is likely because the dye molecules can be accommodated in both the hydrophobic core and the more polar headgroup shell of the non-ionic micelles.[9]

Q4: How do cyclodextrins work to increase solubility? A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][4] They can encapsulate a hydrophobic "guest" molecule, such as this compound, within this cavity to form a water-soluble "inclusion complex". This complex effectively masks the hydrophobic nature of the dye, increasing its apparent solubility in water.[1][4]

Q5: What are hydrotropes and how are they different from surfactants? A5: Hydrotropes are compounds that can significantly enhance the aqueous solubility of poorly soluble substances.[12] Unlike surfactants, they generally do not form well-defined micelles. The mechanism is thought to involve the formation of dynamic, cooperative aggregates around the solute molecules.[13] An advantage of hydrotropy is that it can often achieve high solubility without the need for organic co-solvents.[14]

Q6: What is the optimal pH for working with this compound in aqueous solutions? A6: The optimal pH range for maintaining a stable dispersion of this compound is weakly acidic, typically between 4.5 and 5.5.[3][4] In alkaline conditions (pH > 6), many disperse dyes can undergo hydrolysis, especially at elevated temperatures, leading to changes in color and a decrease in color depth.[3]

Q7: How does temperature affect the solubility and stability of this compound dispersions? A7: Increasing the temperature generally increases the solubility of disperse dyes in water.[15] However, a rapid increase in temperature can destabilize a dispersion and cause aggregation.[2] Therefore, a slow, controlled heating rate is crucial.[2][7] For surfactant-based systems, temperature can also affect the size and shape of micelles, which in turn influences solubilization capacity.[8]

Quantitative Data on Solubility Enhancement

While specific quantitative data for this compound is limited in the available literature, the following tables provide illustrative data for structurally similar disperse azo dyes to demonstrate the expected trends and efficacy of different solubilization methods.

Table 1: Illustrative Solubility of Azo Dyes in Aqueous Surfactant Solutions (Note: Data is generalized from studies on various azo dyes and should be used as a guideline.)

Surfactant TypeExampleConcentrationTypical Solubility Enhancement (Fold Increase vs. Water)Reference
Non-ionic Polyoxyethylene Alkyl Ether> CMC50 - 500[8][9]
Anionic Sodium Dodecyl Sulfate (SDS)> CMC10 - 100[8][9]
Cationic Cetyltrimethylammonium Bromide (CTAB)> CMC5 - 50[8]

Table 2: Illustrative Solubility of Disperse Red 13 (a similar azo dye) with Hydrotropes (Data adapted from a study on Disperse Red 13. This demonstrates the principle of hydrotropy and is expected to be similar for this compound.)

HydrotropeConcentration (mol/kg)Solubility of Disperse Red 13 (mg/L)Reference
None (Water) 0~0.5[2]
Ethanol 5~150[2]
Sodium Xylene Sulfonate (SXS) 1.5~200[2]
Dimethyl Isosorbide (DMI) 5> 1000[2]

Table 3: Solubility of β-Cyclodextrin in Aqueous Solutions (Understanding the solubility of the solubilizer itself is crucial for experimental design.)

SolventTemperature (°C)Solubility of β-Cyclodextrin (mg/mL)Reference
Pure Water 25~18.5[16]
Pure Water 30~20[17]
Pure Water 50~45[17]
Aqueous solution with PVP 2520.5 (with 2.5 mg/mL PVP)[18]
Aqueous solution with Carbamazepine 25~33 (saturated with drug)[18]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Aqueous Dispersion of this compound

This protocol describes a standard laboratory method for creating a stable stock dispersion for use in various experiments.

Materials:

  • This compound powder

  • High-quality dispersing agent (e.g., lignosulfonate-based)

  • Deionized water

  • Acetic acid (glacial or 1 M solution)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beaker

  • Fine sieve or filter paper

Workflow for Preparing a Stabilized Aqueous Dispersion

start Start paste 1. Create a Paste: Mix this compound with dispersing agent and a small amount of warm water. start->paste add_water 2. Add Remaining Water: Gradually add the rest of the deionized water while stirring. paste->add_water adjust_ph 3. Adjust pH: Add acetic acid dropwise to reach pH 4.5 - 5.5. add_water->adjust_ph heat 4. Heat and Stir: Gently heat to 60-70°C with continuous stirring for 15-30 minutes. adjust_ph->heat cool 5. Cool Down: Allow the dispersion to cool to room temperature. heat->cool filter 6. Filter (Optional): Pass through a fine sieve to remove any large aggregates. cool->filter end End: Stable Dispersion filter->end

Caption: A step-by-step workflow for preparing a stable aqueous dispersion of this compound.

Procedure:

  • Pasting: In a beaker, create a smooth paste by mixing the required amount of this compound powder with a dispersing agent (typically at a 1:1 to 1:2 dye-to-dispersant ratio) and a small volume of warm (40-50°C) deionized water. Ensure there are no dry lumps.[4]

  • Dilution: While stirring continuously with a magnetic stirrer, gradually add the remaining volume of deionized water to reach the desired final concentration.

  • pH Adjustment: Gently warm the solution to around 40°C and slowly add dilute acetic acid to adjust the pH to between 4.5 and 5.5.[4]

  • Heating and Dispersion: Continue to heat the dispersion to 60-70°C while stirring for 15-30 minutes to ensure full stabilization.[4]

  • Cooling: Allow the dispersion to cool to room temperature before use.

  • Filtration (Optional): For applications requiring very fine dispersions, the cooled solution can be passed through a fine sieve or filter paper to remove any residual large aggregates.[11]

Protocol 2: Spectrophotometric Determination of Disperse Dye Solubility in an Aqueous Surfactant Solution

This protocol outlines the steps to quantify the increase in solubility of this compound in the presence of a surfactant.[8]

Materials:

  • This compound powder

  • Selected surfactant (e.g., Tween® 80)

  • Deionized water

  • Organic solvent for calibration curve (e.g., Ethanol or Acetone, in which the dye is fully soluble)[19]

  • UV-Vis Spectrophotometer and cuvettes

  • Shaker or magnetic stirrer

  • Centrifuge or filtration system (0.22 µm or 0.45 µm filters)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Calibration Curve: a. Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 100 mg/L in ethanol). b. Create a series of dilutions from the stock solution. c. Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λmax). d. Plot absorbance vs. concentration to generate a Beer-Lambert law calibration curve.[8]

  • Prepare Surfactant Solutions: a. Prepare a series of aqueous solutions of the surfactant at various concentrations, both below and above its known CMC.

  • Equilibrate for Saturation: a. Add an excess amount of this compound powder to each surfactant solution. The powder should be in excess to ensure a saturated solution is formed. b. Seal the containers and place them on a shaker or stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[8]

  • Separate Undissolved Dye: a. After equilibration, remove the undissolved dye particles by centrifuging the samples at high speed or by filtering them through a 0.22 µm syringe filter. This step is critical to ensure only the solubilized dye is measured.[8]

  • Measure and Quantify: a. Take a precise aliquot of the clear supernatant or filtrate. b. Dilute the aliquot with the same organic solvent used for the calibration curve to prevent the dye from precipitating and to match the solvent matrix. c. Measure the absorbance of the diluted sample at the λmax. d. Use the calibration curve to determine the concentration of this compound in the original surfactant solution.

  • Data Analysis: a. Plot the measured solubility (concentration) of this compound against the concentration of the surfactant. b. The plot will typically show a sharp increase in solubility at and above the CMC of the surfactant.[8]

References

Technical Support Center: Preventing Aggregation of Disperse Red 82 in Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Disperse Red 82 in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate?

This compound (C.I. 11140) is a monoazo, non-ionic dye with the molecular formula C₂₁H₂₁N₅O₆.[1][2] It is characterized by its low water solubility.[1][3][4] Aggregation occurs because the hydrophobic dye molecules cluster together in an aqueous environment to minimize their contact with water. This process is driven by van der Waals forces and can be exacerbated by factors such as high temperature, improper pH, and the presence of electrolytes.

Q2: What are the consequences of this compound aggregation?

Aggregation of this compound can lead to several critical issues during experiments, including:

  • Uneven Dyeing: Aggregates are too large to penetrate textile fibers uniformly, resulting in spotting, streaking, and inconsistent color.

  • Reduced Color Yield: Aggregated dye particles have a smaller effective surface area, leading to lower dye uptake by the substrate.

  • Process Contamination: Dye aggregates can deposit on equipment surfaces, leading to cleaning difficulties and potential cross-contamination.

Q3: How can the aggregation of this compound be prevented?

The primary method for preventing the aggregation of this compound is the use of dispersing agents.[5] Additionally, controlling key experimental parameters such as pH, temperature, and heating rate is crucial for maintaining a stable dye dispersion.

Q4: What is the optimal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is in the weakly acidic range, typically between 4.5 and 5.5.[6] In this pH range, the dye exhibits its highest stability. Deviations outside this range, especially towards alkaline conditions, can promote dye aggregation and hydrolysis.

Q5: How does temperature affect the stability of a this compound dye bath?

While higher temperatures are necessary for the dyeing process to facilitate dye penetration into fibers, a rapid or uncontrolled increase in temperature can "shock" the dispersion and induce aggregation.[5] It is essential to employ a controlled heating rate, typically not exceeding 1-2°C per minute, to maintain a stable dispersion as the temperature rises.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the aggregation of this compound.

Problem IDIssuePotential CauseRecommended Solution
DR82-A01Visible dye particles or sediment in the dye bath. Inadequate dispersion of the dye powder.- Ensure the dye powder is thoroughly pre-wetted with a small amount of a wetting agent and water to form a smooth paste before adding it to the main bath.- Increase the concentration of the dispersing agent.
DR82-A02Inconsistent or spotty dyeing results. Aggregation of dye particles during the heating phase.- Employ a slower, controlled heating rate (e.g., 1-2°C per minute).- Ensure continuous and adequate agitation of the dye bath throughout the experiment.
DR82-A03Low or inconsistent color yield. The pH of the dye bath is outside the optimal range.- Adjust the pH of the dye bath to the optimal range of 4.5-5.5 using a suitable buffer or acid (e.g., acetic acid).- Monitor and maintain the pH throughout the experiment.
DR82-A04Dye precipitation upon addition of other chemicals. Incompatibility of auxiliaries.- Test the compatibility of all chemicals (e.g., leveling agents, carriers) with the this compound dispersion before adding them to the main bath.- Add auxiliaries to the dye bath in the correct order, typically after the dye has been well dispersed.
DR82-A05Foaming in the dye bath. High-speed agitation or incompatibility of dispersing agents.- Reduce the agitation speed if possible without compromising dispersion.- Consider using a defoamer that is compatible with the dye system.

Quantitative Data on Factors Affecting Dispersion Stability

While specific quantitative data for the effect of dispersing agent concentration, pH, and temperature on the stability of this compound is not extensively available in a single comprehensive source, the following tables provide illustrative data based on typical performance of similar azo disperse dyes and general principles of dye dispersion. Researchers should perform their own optimization studies for their specific experimental conditions.

Table 1: Illustrative Effect of Dispersing Agent Concentration on Particle Size of a Disperse Azo Dye

Dispersing Agent TypeConcentration (% w/w of dye)Average Particle Size (nm)Observation
Lignosulfonate0.5800Some aggregation
Lignosulfonate1.0350Good dispersion
Lignosulfonate2.0300Stable dispersion
Naphthalene Sulfonate0.5750Some aggregation
Naphthalene Sulfonate1.0320Good dispersion
Naphthalene Sulfonate2.0280Very stable dispersion

Note: This data is illustrative and the optimal concentration will vary depending on the specific dispersing agent, dye formulation, and experimental conditions.

Table 2: Illustrative Effect of pH on the Zeta Potential and Stability of a Disperse Azo Dye Dispersion

pHZeta Potential (mV)Dispersion Stability
3.0-25Moderately stable
4.5-35Highly stable
5.5-30Stable
7.0-15Prone to aggregation
9.0-5Unstable

Note: Zeta potential is an indicator of the stability of a colloidal dispersion. A more negative value generally indicates greater electrostatic repulsion between particles and thus higher stability.

Table 3: Illustrative Effect of Temperature on the Particle Size of a Disperse Azo Dye Dispersion (at pH 4.5 with 1% Dispersing Agent)

Temperature (°C)Average Particle Size (nm) after 30 minObservation
25350Stable
60380Stable
90450Slight increase in particle size
130600Significant increase in particle size, indicating aggregation

Note: This table illustrates the general trend of increasing particle size with temperature, highlighting the importance of effective dispersing agents at elevated temperatures.

Experimental Protocols

Protocol for Evaluating Dye Dispersion Stability (Filter Paper Test)

This is a qualitative method to quickly assess the dispersion stability of this compound.

Materials:

  • This compound

  • Dispersing agent

  • Distilled or deionized water

  • Acetic acid (for pH adjustment)

  • Whatman No. 2 filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Heating and stirring apparatus

Procedure:

  • Preparation of Dye Dispersion:

    • Prepare a dye dispersion at a concentration of 10 g/L.

    • Pre-wet the this compound powder with a small amount of water and dispersing agent to form a smooth paste.

    • Gradually add the remaining water while stirring to form a uniform dispersion.

    • Adjust the pH to the desired value (e.g., 4.5-5.5) with acetic acid.

  • Initial Filtration:

    • Take 500 mL of the prepared dye dispersion at room temperature.

    • Place a Whatman No. 2 filter paper in the Buchner funnel.

    • Apply vacuum and filter the dye dispersion.

    • Observe the filter paper for any large dye particles or aggregates. A good dispersion should pass through the filter paper without leaving significant residue.

  • Thermal Stability Test:

    • Take the remaining 400 mL of the dye dispersion and place it in a suitable vessel for heating.

    • Heat the dispersion to a typical dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 60 minutes) with continuous stirring.

    • Cool the dispersion back to room temperature.

  • Final Filtration:

    • Filter the heat-treated dispersion through a fresh Whatman No. 2 filter paper using the same vacuum filtration setup.

    • Compare the residue on this filter paper with the one from the initial filtration. An increase in the amount or size of particles indicates poor thermal stability.

G cluster_prep Dispersion Preparation cluster_initial Initial Stability Test cluster_thermal Thermal Stability Test cluster_final Final Stability Test P1 Weigh Dye and Dispersing Agent P2 Create Paste P1->P2 P3 Add Water and Stir P2->P3 P4 Adjust pH P3->P4 I1 Filter Room Temp Dispersion P4->I1 T1 Heat Dispersion (e.g., 130°C) P4->T1 I2 Observe Residue I1->I2 T2 Hold and Stir T1->T2 T3 Cool to Room Temp T2->T3 F1 Filter Heat-Treated Dispersion T3->F1 F2 Compare Residues F1->F2 G A Prepare Stock Solution (Dye in Organic Solvent) B Prepare Serial Dilutions (in Aqueous Medium with Dispersant) A->B C Record UV-Vis Spectra for each dilution B->C D Analyze Spectra for Shifts in λmax and Appearance of New Bands C->D E Plot Absorbance vs. Concentration (Beer-Lambert Plot) C->E F Identify Deviations from Linearity as an indication of Aggregation E->F G cluster_workflow DLS Analysis Workflow A Prepare Dye Dispersion (Specific Conditions) B Dilute Sample (if necessary) A->B C Set DLS Instrument Parameters B->C D Equilibrate Sample Temperature C->D E Perform DLS Measurement D->E F Analyze Particle Size Distribution (Z-average, PDI) E->F G Start Problem: Dye Aggregation Observed Q1 Is the dye powder fully dispersed initially? Start->Q1 A1 Improve pre-wetting procedure. Increase initial agitation. Q1->A1 No Q2 Is the pH within the optimal range (4.5-5.5)? Q1->Q2 Yes A1->Q2 A2 Adjust pH with a suitable buffer or acid. Q2->A2 No Q3 Is the heating rate controlled (≤ 2°C/min)? Q2->Q3 Yes A2->Q3 A3 Reduce the heating rate. Q3->A3 No Q4 Is the dispersing agent concentration adequate? Q3->Q4 Yes A3->Q4 A4 Increase dispersing agent concentration. Consider a different type of dispersing agent. Q4->A4 No End Stable Dispersion Achieved Q4->End Yes A4->End

References

Technical Support Center: Optimizing HPLC Separation of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Disperse Red 82. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this and other disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: A typical starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2][3] The mobile phase generally consists of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. For mass spectrometry (MS) compatibility, formic acid is preferred as it is volatile.[4]

Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?

A2: Peak tailing for azo dyes like this compound is a common issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The basic nature of some azo dyes can lead to interactions with acidic residual silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause strong ionic interactions between the analyte and the stationary phase.

  • Column Overload: Injecting a sample that is too concentrated can saturate the column.

To address peak tailing, consider the following solutions:

  • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block active silanol sites.

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

Q3: I am observing co-elution of this compound with other dyes in my sample. How can I improve the resolution?

A3: Co-elution can be a significant challenge when analyzing complex dye mixtures. To improve resolution, you can:

  • Adjust the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.

  • Modify the Mobile Phase pH: Changing the pH can affect the retention times of ionizable compounds differently, potentially leading to better separation.

  • Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Employ a Diode Array Detector (DAD): A DAD can help identify co-eluting peaks by analyzing the UV-Vis spectra across the peak. If the spectra are not consistent, it indicates the presence of multiple components.

Q4: What are some common impurities found in commercial this compound?

A4: Commercial dyes are often formulations containing several components to enhance their dyeing properties. Impurities in this compound can arise from the synthesis process, which involves the diazotization of 2-cyano-4-nitroaniline and its subsequent coupling with N,N-di(2-acetoxyethyl)aniline.[3][5] Potential impurities could include unreacted starting materials, by-products from side reactions, or isomers of the dye molecule. It is also common for commercial dyes to be mixtures of different colorants to achieve a specific shade.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound and other disperse dyes.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Solution
Secondary interactions with silanol groups Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).
Column overload Reduce the injection volume or dilute the sample.
Extra-column volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Inappropriate mobile phase pH Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analytes.
Sample solvent incompatible with mobile phase Dissolve the sample in the initial mobile phase if possible.
Problem: Poor Resolution or Co-elution
Possible Cause Solution
Inadequate mobile phase strength Adjust the gradient profile. A shallower gradient often improves resolution.
Lack of selectivity Change the organic modifier (e.g., from acetonitrile to methanol). Modify the mobile phase pH. Try a column with a different stationary phase chemistry.
Column deterioration Replace the column with a new one of the same type.
Temperature fluctuations Use a column oven to maintain a stable temperature.
Problem: Retention Time Variability
Possible Cause Solution
Inconsistent mobile phase preparation Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase thoroughly.
Pump issues (leaks, air bubbles) Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.
Column equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.
Temperature fluctuations Use a column oven for consistent temperature control.
Problem: High Backpressure
Possible Cause Solution
Blocked frit or column Reverse-flush the column (if the manufacturer allows). Replace the in-line filter or guard column.
Precipitation of buffer in the mobile phase Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. Filter the mobile phase before use.
Particulate matter from the sample Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.

Experimental Protocols

Method 1: General Purpose HPLC-DAD Method for Disperse Dyes

This method is adapted from the DIN 54231 standard procedure and is suitable for the analysis of a mixture of disperse dyes.[2][4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate, pH 3.6

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    7 60
    17 98
    24 98
    25 40

    | 30 | 40 |

  • Flow Rate: 0.30 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 210 - 800 nm (monitoring at the λmax of each dye)

Sample Preparation from Textile Samples
  • Accurately weigh approximately 1.0 g of the textile sample.

  • Extract the dye with a suitable solvent such as methanol or a mixture of methanol and water, aided by ultrasonication for about 30 minutes at 50 °C.[6]

  • Centrifuge the extract to remove any solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantitative Data

The following table presents hypothetical retention times and resolution values for this compound and two other common disperse dyes based on a typical reversed-phase HPLC separation. Actual values will vary depending on the specific chromatographic conditions.

Dye Retention Time (min) Resolution (Rs) between adjacent peaks
Disperse Yellow 548.5-
This compound 10.2 2.1
Disperse Blue 7912.12.5

Visualizations

Troubleshooting Workflow for HPLC Separation Issues

HPLC_Troubleshooting start Start: Chromatographic Problem Observed problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing, Fronting, Broadening) problem_type->peak_shape Peak Shape resolution Poor Resolution (Co-elution) problem_type->resolution Resolution retention Retention Time Drift problem_type->retention Retention Time pressure Pressure Issues (High/Low/Fluctuating) problem_type->pressure Pressure ps_cause Check for: - Secondary Interactions - Column Overload - Extra-column Volume - pH/Solvent Mismatch peak_shape->ps_cause res_cause Check for: - Inadequate Mobile Phase Strength - Lack of Selectivity - Column Deterioration resolution->res_cause rt_cause Check for: - Inconsistent Mobile Phase - Pump Issues (Leaks/Bubbles) - Poor Equilibration - Temperature Fluctuations retention->rt_cause press_cause Check for: - Blockages (Frit/Column) - Buffer Precipitation - Sample Particulates pressure->press_cause ps_solution Solution: - Use End-capped Column - Add Competing Base - Reduce Sample Concentration - Optimize Tubing - Adjust pH/Solvent ps_cause->ps_solution end Problem Resolved ps_solution->end res_solution Solution: - Adjust Gradient - Change Organic Modifier/pH - Try Different Column res_cause->res_solution res_solution->end rt_solution Solution: - Prepare Fresh Mobile Phase - Purge Pump - Increase Equilibration Time - Use Column Oven rt_cause->rt_solution rt_solution->end press_solution Solution: - Reverse-flush/Replace Column - Check Buffer Solubility - Filter Sample press_cause->press_solution press_solution->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Technical Support Center: Troubleshooting Peak Tailing for Disperse Red 82 in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing when analyzing Disperse Red 82 using reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Q1: What are the most common causes of peak tailing for this compound in my reverse-phase HPLC analysis?

Peak tailing for this compound, an azo dye, in reverse-phase HPLC is often a multifactorial issue. The most frequent causes stem from unwanted secondary interactions between the analyte and the stationary phase, as well as other common chromatographic problems.

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between basic functional groups on the this compound molecule and acidic, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase. This strong interaction retards the elution of a fraction of the analyte, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate silanol interactions. If the pH is not low enough to suppress the ionization of silanol groups, or if it causes the analyte to become charged, secondary interactions are more likely.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape, including tailing.

  • Column Degradation: The presence of voids in the column packing material or the accumulation of contaminants can create alternative flow paths for the analyte, resulting in peak tailing.

  • Mismatched Sample Solvent: Dissolving this compound in a solvent significantly stronger than the mobile phase can cause the peak shape to distort as the sample band travels through the column.

Tailing Peak Tailing of This compound Causes Potential Causes Tailing->Causes Silanol Secondary Silanol Interactions Causes->Silanol pH Inappropriate Mobile Phase pH Causes->pH Overload Column Overload Causes->Overload Column Column Degradation Causes->Column Solvent Sample Solvent Mismatch Causes->Solvent Start Start: Peak Tailing Observed Step1 1. Dilute Sample (Test for Overload) Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 2. Lower Mobile Phase pH (e.g., 2.7) Check1->Step2 No End End: Problem Resolved Check1->End Yes Check2 Peak Shape Improved? Step2->Check2 Step3 3. Add Competing Base (e.g., 0.1% TEA) Check2->Step3 No Check2->End Yes Check3 Peak Shape Improved? Step3->Check3 Step4 4. Check System & Replace Column Check3->Step4 No Check3->End Yes Step4->End cluster_0 Mechanism of Silanol Interaction cluster_1 Effect of Competing Base Additive Analyte This compound (Basic Site) Result Strong Interaction -> Peak Tailing Analyte->Result Silanol Deprotonated Silanol (SiO-) Silanol->Result Analyte_B This compound Result_B Symmetrical Peak Analyte_B->Result_B elutes freely Silanol_B Deprotonated Silanol (SiO-) TEA Triethylamine (TEA) (Competing Base) TEA->Silanol_B blocks site

Technical Support Center: Enhancing the Photostability of Disperse Red 82 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on enhancing the photostability of Disperse Red 82 in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a monoazo dye used in various applications, including textile dyeing and as a chromophore in scientific research.[1] Like many organic dyes, it is susceptible to photodegradation, which is the alteration of its chemical structure upon exposure to light. This degradation can lead to a loss of color and the formation of byproducts, compromising experimental results and the performance of materials.

Q2: What are the primary mechanisms of this compound photodegradation?

The primary mechanism of photodegradation for azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-).[2] This process can be initiated by the absorption of light, leading to the formation of reactive excited states. These excited molecules can then react with surrounding molecules, such as oxygen, leading to the generation of reactive oxygen species (ROS) that further accelerate degradation. Photo-reduction to hydrazines and amines is also a possible, though often slower, degradation pathway.[2]

Q3: How can I monitor the photodegradation of this compound?

The photodegradation of this compound can be monitored by tracking the change in its UV-Vis absorption spectrum over time. The primary absorption peak in the visible region will decrease as the dye degrades. By measuring the absorbance at the wavelength of maximum absorption (λmax) at regular intervals during light exposure, a degradation profile can be constructed.

Q4: What are the most effective general strategies to enhance the photostability of this compound?

Several strategies can be employed to enhance the photostability of this compound in solution:

  • Use of Antioxidants: Antioxidants scavenge reactive oxygen species, which are major contributors to photodegradation.

  • Inclusion of Cyclodextrins: Cyclodextrins can encapsulate the dye molecule, shielding it from the surrounding environment and potentially slowing down degradation processes.

  • Solvent Selection: The choice of solvent can significantly impact the photostability of the dye.

  • Control of Experimental Conditions: Factors such as pH and the presence of oxygen can influence the rate of photodegradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments to enhance the photostability of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Rapid fading of this compound solution upon light exposure. High light intensity, Presence of photosensitizers, Inappropriate solvent.1. Reduce the intensity of the light source. 2. Ensure the solution is free from contaminants that could act as photosensitizers. 3. Evaluate the photostability in different solvents (see Table 2 for examples with a related dye).
Inconsistent results in photostability experiments. Fluctuations in light source intensity, Temperature variations, Inconsistent sample preparation.1. Use a stabilized light source and monitor its output. 2. Control the temperature of the sample during irradiation. 3. Standardize the protocol for solution preparation, including dye and additive concentrations.
Antioxidant does not improve photostability. Incorrect type of antioxidant, Insufficient concentration, Antioxidant is itself unstable to light.1. Test different classes of antioxidants (e.g., free radical scavengers, singlet oxygen quenchers). 2. Optimize the concentration of the antioxidant. 3. Check the photostability of the antioxidant under the experimental conditions.
Cyclodextrin does not enhance photostability. Poor inclusion complex formation, Cyclodextrin cavity size is not optimal, Cyclodextrin enhances degradation in a photocatalytic system.1. Confirm the formation of an inclusion complex using techniques like NMR or fluorescence spectroscopy. 2. Try different types of cyclodextrins (α, β, γ) to find the best fit for this compound. 3. Be aware that in some systems, particularly with photocatalysts, cyclodextrins can increase the degradation rate.[3]

Data Presentation

While specific quantitative data for the photodegradation of this compound is limited in the available literature, the following tables provide illustrative data for related azo dyes and stabilizing agents. This information can serve as a starting point for your experimental design.

Table 1: Effect of Antioxidants on the Photostability of Azo Dyes (Illustrative Examples)

Antioxidant Concentration Dye System Improvement in Photostability (Fold Increase in Half-life) Reference
Ascorbic Acid 10 mM Azo Dye in Aqueous Solution ~2-5 [4]
n-Propyl Gallate 0.1 M Rhodamine Conjugate ~10 [2]

| BHT | 5% (w/w) | Indigo in Polymer Film | Significant | |

Table 2: Influence of Solvent on the Photoisomerization of Disperse Red 1 (a related azo dye)

Solvent Decay Time Constant of S1 State (ps) Thermal Isomerization Time Constant (Z to E) Reference
Toluene 0.9 29 s [5][6]
Acetonitrile 0.5 28 ms (B15284909) [5][6]

| Ethylene Glycol | 1.4 | 2.7 ms |[5][6] |

Table 3: Effect of β-Cyclodextrin on the Photocatalytic Degradation of an Azo Dye

Additive Condition Enhancement of Degradation Efficiency Increase in Rate Constant Reference

| β-Cyclodextrin | TiO2 photocatalysis of Acid Red R | 24.5% after 60 min | 12.5-fold |[3] |

Experimental Protocols

Protocol 1: General Procedure for Assessing the Photostability of this compound

Objective: To determine the photodegradation rate of this compound in a specific solvent under controlled irradiation.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Light source with a controlled output (e.g., xenon lamp with a filter)

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • From the stock solution, prepare a working solution with an initial absorbance at its λmax between 0.8 and 1.2.

  • Transfer the working solution to a quartz cuvette and place it on a magnetic stirrer within a light-tight enclosure.

  • Record the initial UV-Vis absorption spectrum (t=0) of the solution.

  • Turn on the light source and start a timer.

  • At regular time intervals (e.g., every 15, 30, or 60 minutes), turn off the light source and record the UV-Vis absorption spectrum of the solution.

  • Continue this process until the absorbance at λmax has significantly decreased (e.g., by 50-80%).

  • Plot the absorbance at λmax versus time to obtain the degradation profile. The data can often be fitted to a first-order kinetic model to determine the degradation rate constant.

Protocol 2: Evaluating the Effect of Antioxidants on the Photostability of this compound

Objective: To assess the ability of an antioxidant to enhance the photostability of this compound.

Materials:

  • As per Protocol 1

  • Antioxidant of interest (e.g., Ascorbic Acid, n-Propyl Gallate)

Methodology:

  • Follow steps 1 and 2 of Protocol 1 to prepare the working solution of this compound.

  • Prepare a second working solution containing the same concentration of this compound and the desired concentration of the antioxidant.

  • Simultaneously irradiate both the solution with and without the antioxidant, following steps 3-7 of Protocol 1.

  • Plot the degradation profiles for both solutions on the same graph.

  • Compare the degradation rate constants to quantify the stabilizing effect of the antioxidant.

Protocol 3: Investigating the Influence of β-Cyclodextrin on the Photostability of this compound

Objective: To determine the effect of β-cyclodextrin on the photodegradation of this compound.

Materials:

  • As per Protocol 1

  • β-Cyclodextrin

Methodology:

  • Prepare a stock solution of β-cyclodextrin in the chosen solvent.

  • Prepare a series of solutions containing a constant concentration of this compound and varying concentrations of β-cyclodextrin.

  • Confirm the formation of an inclusion complex by observing changes in the UV-Vis or fluorescence spectrum of this compound upon addition of β-cyclodextrin.

  • Select a concentration of β-cyclodextrin that shows evidence of complexation.

  • Prepare two solutions: one with this compound only and another with this compound and the selected concentration of β-cyclodextrin.

  • Follow the procedure outlined in Protocol 1 to compare the photodegradation rates of the two solutions.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Photodegradation Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Working Solution (Abs ~1.0 at λmax) A->B E Place in Quartz Cuvette B->E C Prepare Additive Solution (Antioxidant/Cyclodextrin) D Prepare Test Solution (Dye + Additive) C->D D->E F Irradiate with Controlled Light Source E->F G Monitor Temperature F->G H Record UV-Vis Spectrum at Time Intervals F->H I Plot Absorbance vs. Time H->I J Calculate Degradation Rate Constant (k) I->J K Compare k values (with and without additive) J->K

Caption: Experimental workflow for assessing the photostability of this compound.

photodegradation_pathway DR82_ground This compound (Ground State) DR82_excited This compound* (Excited State) DR82_ground->DR82_excited hv (Light Absorption) Degradation_Products Degradation Products (e.g., Amines, Hydrazines) DR82_ground->Degradation_Products via ROS DR82_excited->DR82_ground Fluorescence/ Non-radiative Decay ROS Reactive Oxygen Species (ROS) DR82_excited->ROS + O2 DR82_excited->Degradation_Products Direct Photoreduction ROS->DR82_ground Oxidative Attack

Caption: Proposed photodegradation pathway for this compound.

stabilization_mechanisms cluster_unstabilized Unstabilized System cluster_stabilized Stabilized System DR82 This compound Degradation Photodegradation DR82->Degradation Protected_DR82_AO Protected Dye Protected_DR82_CD Encapsulated Dye Light Light (hv) Light->DR82 Light->Protected_DR82_AO Reduced Degradation Light->Protected_DR82_CD Reduced Degradation Antioxidant Antioxidant Antioxidant->Protected_DR82_AO Scavenges ROS Cyclodextrin Cyclodextrin Cyclodextrin->Protected_DR82_CD Encapsulation

Caption: Mechanisms for enhancing the photostability of this compound.

References

Technical Support Center: Reducing the Environmental Impact of Disperse Red 82 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 82 dyeing processes. The focus is on minimizing environmental impact through process optimization, waste reduction, and effective wastewater treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound dyeing?

The main environmental issues arise from the discharge of colored effluents into water bodies. This wastewater typically contains unfixed dye, dispersing agents, and other chemical auxiliaries. Key concerns include:

  • Increased Biochemical and Chemical Oxygen Demand (BOD and COD): The organic load from the dye and auxiliaries depletes oxygen in water, harming aquatic life.[1]

  • Reduced Light Penetration: The color of the effluent blocks sunlight, inhibiting photosynthesis in aquatic plants.[1]

  • Toxicity: this compound is an azo dye, which has the potential to break down into harmful aromatic amines.[1] Some disperse dyes are known to be toxic and mutagenic.[1]

  • High Water and Energy Consumption: Traditional dyeing methods are water and energy-intensive.[2][3]

Q2: How can the dyeing process itself be optimized to reduce waste?

Process optimization is a critical first step in minimizing the environmental footprint. Key strategies include:

  • Lowering the Liquor Ratio: Reducing the amount of water used per unit of fabric (e.g., from 1:15 to 1:6) decreases water, chemical, and energy consumption.[1]

  • Optimizing Temperature and Time: Careful control of the dyeing temperature and duration can significantly improve dye uptake by the fabric, which in turn reduces the amount of residual dye in the effluent.[1][4] Process cycles can sometimes be shortened by as much as 13% through optimization.[4][5]

  • Using High-Performance Dyes: Selecting dyes with high exhaustion and fixation rates leads to less dye waste in the effluent.[1][6]

  • Efficient Washing: Employing high-performance soaping agents can effectively remove unfixed dyes in fewer rinses, thereby reducing wastewater volume.[1][7]

Q3: What are the most effective methods for treating wastewater from this compound dyeing?

Several methods can be employed to treat wastewater containing this compound. The choice of method often depends on the concentration of the dye, the presence of other chemicals, and economic factors. Common and effective methods include:

  • Biological Treatment:

    • Activated Sludge: The anaerobic/aerobic activated sludge method is a widely used biological treatment for dye wastewater.[8]

    • Enzymatic Degradation: Enzymes like laccase and azoreductase can effectively decolorize azo dyes by breaking down the chromophore.[8][9] Laccase treatment has been shown to achieve decolorization rates of 51% to 96% for disperse dyes.[8][10]

    • Bacterial Consortia: Specific bacterial consortia have demonstrated high degradation efficiency for disperse dyes. For example, a consortium of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii achieved 98.47% decolorization of Disperse Red under alternating anaerobic-aerobic conditions.[11][12]

  • Physicochemical Treatment:

    • Coagulation/Flocculation: This is a common method for removing disperse dyes.[13] Ferrous sulfate (B86663) has been found to be an effective coagulant for certain disperse dyes.[13]

    • Adsorption: Using adsorbents like activated carbon is a widely used physical method to remove disperse dyes from effluent.[1][14][15]

  • Advanced Oxidation Processes (AOPs): Techniques like ozonation and photocatalysis can effectively break down the complex molecules of disperse dyes.[1][15]

Q4: Are there any eco-friendly alternatives to the conventional this compound dyeing process?

Yes, several innovative and more sustainable technologies are being developed and implemented:

  • Supercritical CO2 Dyeing: This waterless dyeing method uses supercritical carbon dioxide as a solvent for disperse dyes.[2][16] It eliminates wastewater generation and allows for the recycling of over 90% of the CO2.[2] This process also reduces energy consumption as no drying is required.[2]

  • Enzymatic Clearing: As an alternative to traditional reduction clearing with sodium dithionite, which is environmentally unfavorable, enzymes with peroxidase or laccase activity can be used to remove excess dye from the textile surface.[9][17][18]

  • Sustainable Auxiliaries: The use of carrier-free or low-carrier dyeing systems and biodegradable dispersing agents can significantly reduce the environmental impact.[19][20]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Environmental Implication of the Problem
Uneven Shade or Streaking - Poor dye dispersion- Incorrect dye particle size- Uneven liquor circulation- Heating rate is too fast- Optimize dye particle size for uniform penetration.[19]- Ensure good circulation and agitation in the dye bath.[19]- Control the heating rate to ensure even dye adsorption.[21]- Use appropriate dispersing agents.[6]Leads to fabric wastage and the need for re-dyeing, increasing water, energy, and chemical consumption.[1][19]
Poor Color Fastness (Wash, Rub, or Light) - Inadequate removal of unfixed dye from the fiber surface.- Inappropriate auxiliaries used.- Dye migration.[22]- Implement an effective reduction clearing process to remove surface dye.[7][17]- Select high-fastness disperse dyes.[19]- Use appropriate auxiliaries to improve dye penetration and fixation.[19]Unfixed dye washes off during laundering, contributing to domestic wastewater pollution.
Dye Aggregation or Sedimentation - Poor dye dispersion.- Incorrect temperature or pH.- Use effective dispersing agents to prevent dye particles from clumping together.[6]- Maintain accurate process control of temperature and pH.[19]Leads to patchy coloration, requiring re-dyeing and increasing resource consumption.[19] Also can lead to spots on the fabric.[21]
High Residual Dye in Effluent - Poor dye exhaustion and fixation.- Sub-optimal dyeing parameters (temperature, time, pH).- Optimize dyeing temperature, time, and pH to maximize dye uptake.[4][6]- Use high-exhaustion dyes.[20]- Consider lowering the liquor ratio.[1]Direct cause of water pollution, increasing the color, COD, and BOD of the effluent.[1]

Quantitative Data Summary

Table 1: Efficiency of Biological Treatment Methods for Disperse Dyes

Treatment MethodOrganism/EnzymeDyeDecolorization Efficiency (%)Treatment TimeReference
Bacterial ConsortiumPseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, Citrobacter freundiiDisperse Red98.4794 hours (final aerobic cycle)[11][12]
Bacterial IsolatePaenochrobactrum glacieiDisperse Red 167 (50 mg/L)8424 hours[23]
Enzymatic TreatmentLaccaseVarious Disperse Dyes51 - 96Not Specified[8][24]

Table 2: Efficiency of Physicochemical Treatment Methods for Disperse Dyes

Treatment MethodAdsorbent/CoagulantDyeRemoval Efficiency (%)ConditionsReference
AdsorptionActivated CarbonDisperse RedNot specified, but stated as a good adsorbentInitial dye conc. 50 mg/L, 2.0g adsorbent[14]
AdsorptionNew adsorbent from cotton wasteDisperse Red 167 (20 mg/L)83.530 minutes contact time[25]
Chemical CoagulationAluminum Sulfate (Al2(SO4)3·18H2O)Disperse Red Dye>9040 mg/L coagulant dose, pH 4-8[26]

Experimental Protocols

1. Protocol for Biological Decolorization of Disperse Red Dye using a Bacterial Consortium

This protocol is based on the methodology described for the degradation of Disperse Red using a rhizosphere bacterial consortium.[11][12]

  • Microorganism: A consortium of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii.

  • Media: Glucose mineral salt medium. The study noted that higher decolorization was observed with 10% glucose compared to 5%.[11]

  • Procedure:

    • Isolate and identify the bacterial consortium from rhizosphere soil using standard microbiological and molecular techniques.

    • Conduct preliminary degradation tests in flasks with varying glucose concentrations to determine optimal conditions.

    • For the main degradation, use a two-chamber system (anoxic and oxic) with biochar enhancement.

    • Introduce the wastewater containing Disperse Red dye into the anaerobic chamber. The hydraulic retention time is 40 hours.

    • After the anaerobic cycle (e.g., 94 hours), transfer the effluent to the aerobic chamber for the first aerobic cycle.

    • Follow with a second anaerobic cycle and a final aerobic cycle to achieve maximum decolorization.

    • Monitor decolorization by measuring the absorbance of the supernatant at the dye's maximum wavelength using a UV-Vis spectrophotometer.

2. Protocol for Supercritical CO2 Dyeing of Polyester (B1180765)

This protocol is a general method based on established procedures for dyeing polyester with disperse dyes using supercritical carbon dioxide.[2][16]

  • Apparatus: A lab-scale supercritical fluid dyeing apparatus.

  • Materials: Polyester fabric, this compound dye, liquid CO2.

  • Procedure:

    • Place the polyester fabric and the required amount of this compound dye into the high-pressure dyeing vessel.

    • Seal the vessel and begin pumping liquid CO2 into it until the target pressure (e.g., 20-25 MPa) is reached.

    • Heat the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).

    • Maintain the target temperature and pressure for the dyeing duration (e.g., 60 minutes). Agitation may be used to ensure even dyeing.

    • After the dyeing time, cool the vessel to below 50 °C.

    • Slowly depressurize the vessel, allowing the CO2 to gasify. The CO2 can be captured for recycling.

    • Remove the dyed fabric. No drying is necessary.

    • Perform a reduction clearing process to remove any dye particles adhering to the surface.

3. Protocol for Enzymatic Clearing of Disperse Dyes

This protocol describes a general method for the enzymatic removal of excess disperse dye from a dyed textile material.[9][27]

  • Enzyme: An enzyme with peroxidase or laccase activity.

  • Reagents: An oxidizing agent (e.g., hydrogen peroxide for peroxidase, molecular oxygen for laccase) and a mediator.

  • Procedure:

    • After the dyeing process, treat the textile material with a rinse liquor.

    • The rinse liquor should contain the enzyme (e.g., 0.005 to 10 mg enzyme protein per liter), the oxidizing agent, and a mediator.

    • The treatment is typically carried out at a suitable temperature and pH for the specific enzyme used.

    • After the enzymatic treatment, rinse the fabric thoroughly.

Visualizations

dyeing_process_workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment cluster_waste Waste Streams fabric_prep Fabric Preparation dyeing_step Dyeing Process (Optimized Temp & Time) fabric_prep->dyeing_step dye_solution_prep Dye Solution Preparation dye_solution_prep->dyeing_step rinsing Rinsing dyeing_step->rinsing wastewater Wastewater to Treatment dyeing_step->wastewater Effluent reduction_clearing Reduction Clearing rinsing->reduction_clearing rinsing->wastewater final_washing Final Washing reduction_clearing->final_washing reduction_clearing->wastewater drying Drying final_washing->drying final_washing->wastewater final_product final_product drying->final_product Dyed Fabric

Caption: Conventional Disperse Dyeing Workflow.

wastewater_treatment_workflow cluster_primary Primary Treatment cluster_secondary Secondary Treatment cluster_tertiary Tertiary Treatment start Dyeing Effluent coagulation Coagulation/ Flocculation start->coagulation sedimentation Sedimentation coagulation->sedimentation biological Biological Treatment (e.g., Activated Sludge, Enzymatic Degradation) sedimentation->biological sludge Sludge to Disposal sedimentation->sludge adsorption Adsorption (Activated Carbon) biological->adsorption biological->sludge aop Advanced Oxidation Processes (AOPs) adsorption->aop filtration Membrane Filtration aop->filtration end Treated Water for Discharge/Reuse filtration->end

Caption: Wastewater Treatment Logical Workflow.

supercritical_co2_dyeing cluster_process Supercritical State co2_source Liquid CO2 Storage pressurize Pressurize (e.g., 20-25 MPa) co2_source->pressurize dye_vessel Dyeing Vessel (Fabric + Dye) dye_vessel->pressurize heat Heat (e.g., 120°C) pressurize->heat dyeing Dyeing (e.g., 60 min) heat->dyeing cool_depressurize Cool & Depressurize dyeing->cool_depressurize co2_recycle CO2 Recycle (>90%) cool_depressurize->co2_recycle final_product Dyed Fabric (No Drying Needed) cool_depressurize->final_product co2_recycle->co2_source Recycle

Caption: Supercritical CO2 Dyeing Workflow.

References

Troubleshooting uneven dyeing with Disperse Red 82 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven dyeing issues with Disperse Red 82 on polyester (B1180765) substrates.

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing, characterized by streaks, patchiness, or shade variations, is a common defect in polyester dyeing. This guide provides a systematic approach to identifying and resolving the root causes.

Question: What are the primary causes of uneven dyeing with this compound on polyester?

Answer:

Uneven dyeing of polyester with this compound can stem from several factors throughout the dyeing process. The most common culprits include:

  • Improper Dye Dispersion: Disperse dyes, including Red 82, have low water solubility and exist as fine particles in the dyebath. If these particles are not uniformly dispersed, they can agglomerate, leading to spots and uneven color.[1][2][3]

  • Inadequate Temperature Control: The rate of dye uptake by polyester is highly dependent on temperature. A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface unevenly.[1][4]

  • Incorrect pH of the Dyebath: The stability of many disperse dyes and the surface charge of polyester are influenced by pH. Dyeing outside the optimal pH range can lead to poor dye uptake and unevenness.[5][6]

  • Poor Liquor Circulation: Insufficient movement of the dye liquor around the polyester substrate can result in localized areas of high and low dye concentration, causing patchiness.[3]

  • Issues with Auxiliaries: The incorrect selection or concentration of dispersing agents and leveling agents can fail to stabilize the dye dispersion and control the rate of dyeing.

  • Substrate Pre-treatment: Residual oils, sizing agents, or impurities on the polyester fabric can act as a barrier to dye penetration, resulting in uneven absorption.[1]

Question: How can I improve the dispersion of this compound in the dyebath?

Answer:

Achieving a stable and fine dispersion of this compound is critical for level dyeing.

  • Use a High-Quality Dispersing Agent: Dispersing agents are essential for preventing dye particles from clumping together.[2][7] Lignin sulfonate-based or naphthalene (B1677914) sulfonate-based dispersants are commonly used.

  • Properly Prepare the Dye Liquor: First, create a paste of the this compound powder with a small amount of dispersing agent and cold water. Then, gradually add this paste to the bulk of the water in the dyebath with constant stirring.[5][8]

  • Control Water Hardness: High concentrations of calcium and magnesium ions in the water can interfere with the performance of dispersing agents and promote dye agglomeration. Use of a sequestering agent is recommended if water hardness is high.[1][9]

Question: What is the recommended temperature profile for dyeing polyester with this compound?

Answer:

A controlled heating and cooling rate is crucial. A typical high-temperature dyeing process follows these steps:

  • Initial Temperature: Start the dyeing process at a lower temperature, around 60°C.[5][8]

  • Heating Ramp: Increase the temperature at a controlled rate, typically 1-2°C per minute.[1][4][10] A slower ramp rate is often necessary in the critical temperature range of 80-130°C where dye exhaustion increases rapidly.[11]

  • Dyeing Temperature: Hold the temperature at the optimal dyeing temperature for polyester, which is typically 130°C, for 30-60 minutes to allow for dye penetration and leveling.[8][10]

  • Cooling: Cool the dyebath slowly, at a rate of approximately 2°C per minute, to avoid shocking the polyester fibers which can cause creasing.[1][12]

Question: What is the optimal pH for dyeing polyester with this compound?

Answer:

The dyebath for polyester dyeing with disperse dyes should be slightly acidic. The optimal pH range is typically 4.5 to 5.5.[5][6] This pH is usually maintained using acetic acid. An acidic environment helps to ensure the stability of the disperse dye and optimizes its exhaustion onto the polyester fiber.[5]

Question: How do I select and use leveling agents effectively?

Answer:

Leveling agents help to control the initial rate of dye uptake, promoting more uniform dyeing.

  • Selection: Choose a leveling agent specifically designed for high-temperature polyester dyeing. These are often based on fatty acid ethoxylates or other non-ionic surfactants.

  • Function: The leveling agent forms a complex with the disperse dye, temporarily slowing down its absorption by the fiber. As the temperature rises, this complex breaks down, releasing the dye gradually for a more even application.

  • Concentration: The required concentration of the leveling agent will depend on the specific product and the depth of the shade being dyed. It is important to follow the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: Can the liquor ratio affect the evenness of dyeing?

A1: Yes, the liquor ratio, which is the ratio of the weight of the dye liquor to the weight of the fabric, can impact dyeing uniformity. While a lower liquor ratio is more economical in terms of water and energy consumption, a very low ratio may impede proper circulation of the dye liquor, leading to uneven dyeing.[13] A typical liquor ratio for exhaust dyeing of polyester is between 1:8 and 1:20.[13][14][15]

Q2: What is reduction clearing and why is it important?

A2: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers. This process is crucial for improving the wash fastness and preventing color bleeding of the dyed fabric. It is typically carried out using a solution of sodium hydrosulfite and caustic soda at 70-80°C.[12]

Q3: Can improper pre-treatment of the polyester cause uneven dyeing?

A3: Absolutely. Any contaminants such as oils, waxes, or sizing agents remaining on the fabric from the manufacturing process can create a barrier, preventing the dye from penetrating the fibers uniformly.[1] Thorough scouring and washing of the polyester substrate before dyeing is essential to ensure a clean and absorbent surface.[1]

Q4: My dyed polyester fabric shows light and dark patches. What is the likely cause?

A4: This issue, often referred to as "patchiness" or "cloudiness," is a classic sign of uneven dyeing. The most probable causes are poor dye dispersion, a heating rate that is too rapid, or inadequate circulation of the dye liquor in the dyeing machine.[1] Reviewing your dispersion procedure, slowing down the heating ramp, and ensuring your dyeing machine's circulation system is functioning correctly are the first troubleshooting steps.

Q5: I am observing specks or spots on my dyed fabric. What could be the reason?

A5: Specks or spots are often caused by the agglomeration of dye particles.[16] This can happen if the dye is not properly dispersed before being added to the dyebath, if the water hardness is too high, or if the dispersing agent is not effective at high temperatures. Filtering the dye solution before adding it to the machine can help prevent this issue.[1]

Data Presentation

Table 1: Typical Parameters for High-Temperature Exhaust Dyeing of Polyester with Disperse Dyes

ParameterRecommended RangePurpose
Dyeing Temperature130°COpens up the polyester fiber structure for dye penetration.[10]
pH4.5 - 5.5Ensures dye stability and optimal exhaustion.[5][6]
Heating Rate1 - 2 °C/minutePrevents rapid, uneven dye uptake.[1][4][10]
Holding Time30 - 60 minutesAllows for dye diffusion and leveling.[10]
Cooling Rate~2 °C/minutePrevents thermal shock and creasing of the fabric.[12]
Liquor Ratio1:8 to 1:20Ensures adequate liquor circulation.[14][15]
Dispersing Agent0.5 - 2.0 g/LStabilizes the dye dispersion.[17]
Leveling Agent0.5 - 1.5 g/LControls the initial rate of dyeing.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation:

    • Scour the polyester fabric with a solution of 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 80-90°C for 30 minutes to remove any impurities.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Dye Bath Preparation:

    • Set the dye bath at 60°C with the desired liquor ratio (e.g., 1:10).[5][8]

    • Add a dispersing agent (e.g., 1 g/L).[18]

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[5][18]

    • Separately, prepare a dispersion of the required amount of this compound by making a paste with a small amount of dispersing agent and cold water, then gradually diluting it with warm water.

    • Add the dye dispersion to the dyebath through a filter.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[12]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[12]

    • Cool the dyebath to 70°C at a rate of 2°C per minute.[12]

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[12]

    • Treat the dyed fabric in this solution for 15-20 minutes.[12]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).[12]

    • Rinse with cold water and dry.

Visualizations

Dyeing_Workflow cluster_prep Pre-treatment cluster_dyeing Dyeing cluster_post Post-treatment Scouring Scouring (Non-ionic detergent, Soda Ash) Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries, pH adjustment) Rinsing_Prep->Dye_Bath_Prep Add_Dye Add this compound (Pre-dispersed) Dye_Bath_Prep->Add_Dye Load_Fabric Load Polyester Fabric Add_Dye->Load_Fabric Heating Heating Ramp (1-2°C/min to 130°C) Load_Fabric->Heating Dyeing_Hold Hold at 130°C (30-60 min) Heating->Dyeing_Hold Cooling Cooling (~2°C/min to 70°C) Dyeing_Hold->Cooling Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, NaOH) Cooling->Reduction_Clearing Rinsing_Post Rinsing Reduction_Clearing->Rinsing_Post Neutralization Neutralization (Acetic Acid) Rinsing_Post->Neutralization Final_Rinse Final Rinse & Drying Neutralization->Final_Rinse

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Troubleshooting_Flow Start Uneven Dyeing Observed Dispersion Check Dye Dispersion - Proper pasting? - Dispersing agent dosage? - Water hardness? Start->Dispersion Temp_Control Review Temperature Profile - Heating rate too fast? - Consistent temperature hold? Dispersion->Temp_Control Dispersion OK Solution Implement Corrective Actions Dispersion->Solution Dispersion Issue Found pH_Check Verify Dyebath pH - Within 4.5-5.5 range? Temp_Control->pH_Check Temp. Profile OK Temp_Control->Solution Temp. Issue Found Circulation Assess Liquor Circulation - Machine overloaded? - Pump pressure adequate? pH_Check->Circulation pH OK pH_Check->Solution pH Issue Found Pretreatment Evaluate Substrate Pre-treatment - Scouring thorough? - Fabric absorbent? Circulation->Pretreatment Circulation OK Circulation->Solution Circulation Issue Found Pretreatment->Solution Pre-treatment OK Pretreatment->Solution Pre-treatment Issue Found

Caption: Troubleshooting Logic for Uneven Polyester Dyeing.

References

Optimization of temperature and pressure in supercritical fluid dyeing with Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the optimization of temperature and pressure in supercritical fluid dyeing (SFD) with Disperse Red 82.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting temperature and pressure ranges for dyeing polyester (B1180765) with this compound in supercritical CO₂?

A1: For dyeing polyester with disperse dyes like this compound, a common starting point for optimization is a temperature range of 80°C to 140°C and a pressure range of 17 MPa to 29 MPa.[1] The solubility of this compound and its uptake by the fiber are highly dependent on the density of the supercritical carbon dioxide, which is a function of both temperature and pressure.

Q2: How do temperature and pressure affect the color strength (K/S value) in the dyeing process?

A2: Both temperature and pressure play crucial roles in determining the final color strength.

  • Temperature: Increasing the temperature generally leads to a higher K/S value. This is because higher temperatures increase the kinetic energy of the dye molecules and the CO₂, and also swell the polymer fibers, allowing for better dye penetration.[2]

  • Pressure: Increasing the pressure at a constant temperature increases the density of the supercritical CO₂. This enhanced solvent power of CO₂ leads to greater dye solubility and consequently, a higher dye uptake by the fabric, resulting in an improved K/S value.[3][4]

Q3: What is the effect of adding a cosolvent on the solubility of this compound?

A3: The addition of a small amount of a polar cosolvent, such as ethanol (B145695), can significantly increase the solubility of this compound in supercritical CO₂. For instance, adding 5 mol% of ethanol can increase the solubility by up to 25-fold.[5][6] This can be particularly useful for achieving deeper shades or for dyeing at lower pressures.

Q4: How long should the dyeing process be?

A4: Supercritical fluid dyeing is known for its rapid dyeing times compared to conventional aqueous methods.[7] For polyester, dyeing equilibrium can often be reached within 60 to 90 minutes.[1][8] However, the optimal time will depend on the specific temperature, pressure, and desired color depth.

Troubleshooting Guide

Problem 1: Low Color Yield or Pale Shade

  • Possible Cause 1: Insufficient Dye Solubility: The temperature and/or pressure may be too low, resulting in poor solubility of this compound in the supercritical CO₂.

    • Solution: Gradually increase the pressure to enhance the CO₂ density and its solvent power.[4] Concurrently, you can optimize the temperature, as higher temperatures can also improve dye uptake.[2] Refer to the solubility data in Table 1 for guidance.

  • Possible Cause 2: Inadequate Dyeing Time: The dyeing process may not have reached equilibrium.

    • Solution: Increase the dyeing time. It is recommended to perform a time-course experiment to determine the point at which the color strength no longer increases.

  • Possible Cause 3: Low Dye Concentration: The amount of dye used may be insufficient for the desired shade.

    • Solution: Increase the dye concentration (on weight of fabric). The K/S values generally increase with higher dye concentrations up to a saturation point.[4]

Problem 2: Uneven Dyeing or Streaking

  • Possible Cause 1: Poor Dye Dispersion: The dye powder may not be adequately dispersed in the supercritical fluid.

    • Solution: Ensure the this compound is a fine, uniform powder. Inadequate circulation of the supercritical fluid within the dyeing vessel can also lead to uneven dyeing.[8]

  • Possible Cause 2: Fluctuations in Temperature or Pressure: Inconsistent process parameters can lead to variations in dye solubility and uptake.

    • Solution: Ensure precise and stable control over the temperature and pressure throughout the dyeing cycle.[3]

  • Possible Cause 3: Improper Fabric Preparation: The fabric may have impurities or sizing agents that hinder uniform dye penetration.

    • Solution: Thoroughly clean the fabric before dyeing to remove any contaminants.[9]

Problem 3: Dye Precipitation on Fabric Surface

  • Possible Cause 1: Rapid Depressurization: A sudden drop in pressure at the end of the dyeing cycle will cause the CO₂ to lose its solvent power abruptly, leading to the precipitation of undissolved dye onto the fabric surface.

    • Solution: Implement a slow and controlled depressurization and cooling phase to allow for the removal of the dye with the CO₂ stream.[3]

  • Possible Cause 2: Exceeding Solubility Limit: The amount of dye used may have exceeded its solubility under the given dyeing conditions.

    • Solution: Refer to the solubility data and ensure that the dye concentration is within the solubility limit at the chosen temperature and pressure. A post-dyeing cleaning step (reduction clearing) can also help remove surface dye.[7]

Data Presentation

Table 1: Solubility of this compound in Supercritical CO₂

Temperature (°C)Pressure (MPa)Solubility (mol fraction)
8015Data not available
8020Data not available
8025Data not available
10015Data not available
10020Data not available
10025Data not available
12015~1.0 x 10⁻⁵
12020~3.0 x 10⁻⁵
12025~6.0 x 10⁻⁵

Note: The solubility of disperse dyes increases with increasing pressure and generally with increasing temperature. The values presented are approximate and can be influenced by the experimental method.

Table 2: Typical Process Parameters for Supercritical CO₂ Dyeing of Polyester with Disperse Dyes

ParameterTypical RangeUnitNotes
Temperature80 - 140°CAffects dye solubility and fiber swelling.
Pressure17 - 29MPaDirectly influences CO₂ density and dye solubility.[4]
Dyeing Time60 - 90minutesShorter than conventional aqueous dyeing.[8]
Dye Concentration1 - 4% owfOn weight of fabric.[4]
CO₂ Purity≥ 99.5%High purity is crucial to avoid contamination.[3]

Experimental Protocols

Protocol 1: Lab-Scale Supercritical CO₂ Dyeing of Polyester Fabric with this compound

Objective: To dye a sample of polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.

Materials & Equipment:

  • Pre-cleaned polyester fabric

  • This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket or oil bath)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the pre-cleaned polyester fabric.

  • Loading: Place the fabric sample and the weighed this compound powder into the dyeing vessel.

  • Sealing and Purging: Securely seal the vessel and purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the desired pressure is reached.

  • Heating and Dyeing: Start the heating system and bring the vessel to the target dyeing temperature at a controlled rate (e.g., 2-3 °C/min).

  • Dyeing Cycle: Once the target temperature and pressure are stable, maintain these conditions for the desired dyeing duration (e.g., 60 minutes).

  • Cooling and Depressurization: After the dyeing time has elapsed, cool the vessel. Slowly and carefully release the pressure.

  • Sample Removal: Once the vessel has returned to ambient temperature and pressure, open it and remove the dyed fabric sample.

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any residual dye particles from the surface of the dyed fabric.

Materials:

Procedure:

  • Prepare a clearing solution of sodium dithionite and sodium hydroxide in deionized water.

  • Immerse the dyed fabric in the solution and heat to 60-70°C for 15-20 minutes with gentle stirring.

  • Remove the fabric and rinse it thoroughly with warm, then cold deionized water until the rinsing water is clear.

  • Allow the fabric to air dry.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Supercritical Fluid Dyeing cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment & Analysis prep_fabric 1. Fabric Preparation (Cleaning) load_vessel 2. Load Vessel (Fabric & Dye) prep_fabric->load_vessel seal_purge 3. Seal & Purge Vessel load_vessel->seal_purge pressurize 4. Pressurize with CO₂ seal_purge->pressurize heat 5. Heat to Target Temperature pressurize->heat dye 6. Hold at T & P (Dyeing) heat->dye cool_depressurize 7. Cool & Depressurize dye->cool_depressurize remove_sample 8. Remove Sample cool_depressurize->remove_sample reduction_clear 9. Reduction Clearing (Optional) remove_sample->reduction_clear analysis 10. Analysis (K/S, Fastness) reduction_clear->analysis

Caption: A flowchart of the experimental workflow for supercritical fluid dyeing.

parameter_relationships Key Parameter Relationships in Supercritical Fluid Dyeing temp Temperature co2_density CO₂ Density temp->co2_density -/+ dye_solubility Dye Solubility temp->dye_solubility + fiber_swelling Fiber Swelling temp->fiber_swelling + pressure Pressure pressure->co2_density + co2_density->dye_solubility + dye_uptake Dye Uptake (K/S) dye_solubility->dye_uptake + fiber_swelling->dye_uptake +

Caption: The relationship between key process parameters in supercritical fluid dyeing.

References

Overcoming matrix effects in the analysis of Disperse Red 82 in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Disperse Red 82 in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in environmental samples?

A1: The primary challenges stem from the dye's low water solubility and the complexity of environmental matrices such as soil, sediment, and wastewater.[1] These factors lead to significant matrix effects, which can interfere with accurate quantification. Overcoming these challenges requires robust sample preparation techniques to isolate the analyte and minimize interference.

Q2: What is a matrix effect and how does it affect the analysis of this compound?

A2: A matrix effect is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of LC-MS analysis of this compound, co-eluting matrix components can cause ion suppression or enhancement, leading to an underestimation or overestimation of the dye's concentration, respectively.[2] For instance, in the analysis of various disperse dyes, matrix effects have been observed to range from 63.0% to 120.9%, with some dyes exhibiting even stronger effects.[3]

Q3: How can I quantify the matrix effect in my analysis?

A3: The matrix effect can be quantified using the post-extraction spiking method.[2] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank sample extract that has undergone the entire sample preparation procedure. The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: Which sample preparation technique is best for this compound in water samples?

A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for extracting and pre-concentrating disperse azo dyes from aqueous samples.[4][5] It offers good recovery rates and can significantly reduce matrix interference.[4]

Q5: What about soil and sediment samples? Which extraction method is recommended?

A5: For solid matrices like soil and sediment, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a promising approach.[6] While originally developed for pesticide analysis in food, it has been adapted for various organic pollutants in soil.[6] Liquid-liquid extraction (LLE) with a suitable organic solvent can also be effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound - Inappropriate extraction solvent. - Inefficient extraction procedure (e.g., insufficient shaking/sonication time). - Breakthrough during Solid-Phase Extraction (SPE). - Loss of analyte during solvent evaporation.- Solvent Selection: Use a solvent in which this compound is soluble. Due to its non-ionic and hydrophobic nature, solvents like methanol (B129727), acetonitrile (B52724), or methylene (B1212753) chloride are suitable. - Extraction Optimization: Increase extraction time, and consider ultrasonication for solid samples to improve efficiency.[7] - SPE Optimization: Ensure the SPE cartridge is properly conditioned. Test different sorbent materials (e.g., C18). Optimize the sample loading flow rate to prevent breakthrough. - Evaporation Control: Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.
High Matrix Effect (Ion Suppression/Enhancement) - Co-elution of matrix components with the analyte. - Insufficient sample cleanup. - High concentration of salts or other interfering substances in the sample.- Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.[8] - Enhance Sample Cleanup: Incorporate additional cleanup steps in your SPE or QuEChERS protocol. For QuEChERS, consider using different dispersive SPE sorbents like C18 for fatty matrices or graphitized carbon black (GCB) for pigmented samples.[9] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects. - Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects.[10]
Poor Peak Shape (Tailing or Fronting) - Column overload. - Active sites on the analytical column. - Incompatibility between the sample solvent and the mobile phase. - Presence of interfering compounds.- Reduce Injection Volume: Inject a smaller volume of the sample extract. - Check Column Health: Use a guard column and ensure the analytical column is not degraded. - Solvent Matching: Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase conditions. - Improve Sample Cleanup: Enhanced cleanup can remove interfering compounds that may affect peak shape.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations in the column oven. - Column degradation. - Air bubbles in the pump.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.[8] - System Stability: Ensure the HPLC system is well-maintained, the pump is delivering a consistent flow rate, and the column oven temperature is stable.[11] - Column Equilibration: Allow sufficient time for the column to equilibrate between injections.[8] - Purge the Pump: If air bubbles are suspected, purge the pump according to the manufacturer's instructions.[11]
Baseline Noise or Drift - Contaminated mobile phase or system. - Detector lamp instability. - Incomplete column equilibration. - Air bubbles in the detector.- System Cleaning: Flush the system with a strong solvent to remove contaminants. Use high-purity solvents for the mobile phase.[8] - Detector Maintenance: Check the detector lamp's usage and replace it if necessary. - Equilibration: Ensure the column is fully equilibrated before starting a sequence. - Degassing: Thoroughly degas the mobile phase to prevent air bubbles.[8]

Quantitative Data Summary

Table 1: Recovery Rates of Disperse Dyes Using Different Extraction Methods

Analyte Matrix Extraction Method Solvent/Sorbent Recovery (%) Reference
Disperse Azo Dyes (including Disperse Red 1)WastewaterSPENot specified>70[4]
Disperse Red 73WastewaterLLEMethylene Chloride99.89
Various Disperse DyesTextileSolvent ExtractionMethanol81.8 - 114.1[3]

Table 2: Reported Matrix Effects in the Analysis of Disperse Dyes

Analyte(s) Matrix Analytical Method Matrix Effect Range (%) Reference
47 Disperse DyesTextileLC-MS/MS63.0 - 120.9 (most dyes)[3]
Disperse Red 17, Blue 124, Blue 35, Yellow 49TextileLC-MS/MS31.0 - 50.9 (strong suppression)[3]
Disperse Blue 7, Basic Violet 3, Yellow 23, Orange 149TextileLC-MS/MS141.3 - 257.3 (significant enhancement)[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is adapted from a method for disperse azo dyes in environmental water samples.[4][5]

  • Sample Pre-treatment:

    • Filter water samples through a 0.45 µm filter to remove suspended particles.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Precondition the cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water at a flow rate of 1 mL/min.

  • Sample Loading:

    • Load 250 mL of the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.

    • Further wash with 5 mL of a methanol/Milli-Q water (20:80, v/v) solution.

  • Elution:

    • Elute the retained this compound from the cartridge with 6 mL of methanol into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Wastewater

This protocol is based on a successful method for a structurally similar dye, Disperse Red 73.

  • Sample Preparation:

    • Collect 100 mL of the wastewater sample in a separatory funnel.

    • Adjust the pH to neutral if necessary.

  • Extraction:

    • Add 30 mL of methylene chloride to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 30 mL portions of methylene chloride, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange and Reconstitution:

    • Add 5 mL of methanol and continue evaporation to remove the methylene chloride.

    • Adjust the final volume to 1 mL with the initial mobile phase for LC-MS analysis.

Protocol 3: Modified QuEChERS for this compound in Soil/Sediment Samples

This is a general guideline for adapting the QuEChERS method for this compound in solid environmental matrices.[9]

  • Sample Hydration (for dry samples):

    • Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of water to ensure adequate hydration (e.g., 10 mL). Let it sit for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high organic matter, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be necessary, but be aware that it can adsorb planar analytes like this compound.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Water, Soil, Sediment) extraction Extraction (SPE, LLE, or QuEChERS) sample_collection->extraction cleanup Cleanup & Concentration extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized workflow for the analysis of this compound in environmental samples.

troubleshooting_logic start Poor Analytical Result (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup No solvent_issue Incorrect Solvent or Insufficient Volume? check_extraction->solvent_issue Yes procedure_issue Inefficient Shaking/ Sonication? check_extraction->procedure_issue Yes check_lcms Investigate LC-MS/MS Performance check_cleanup->check_lcms No cleanup_sorbent Inappropriate dSPE Sorbent? check_cleanup->cleanup_sorbent Yes matrix_effect Significant Matrix Effect? check_cleanup->matrix_effect Yes column_issue Column Degradation or Contamination? check_lcms->column_issue Yes instrument_params Suboptimal MS/MS Parameters? check_lcms->instrument_params Yes solution Implement Corrective Action solvent_issue->solution procedure_issue->solution cleanup_sorbent->solution matrix_effect->solution column_issue->solution instrument_params->solution

Caption: A decision tree for troubleshooting poor analytical results for this compound.

References

Technical Support Center: Enhancing the Degradation Efficiency of Disperse Red 82 via Advanced Oxidation Processes (AOPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development and environmental science who are utilizing Advanced Oxidation Processes (AOPs) for the degradation of Disperse Red 82. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common AOPs for degrading this compound and other similar dyes?

A1: The most commonly employed and effective AOPs for the degradation of disperse dyes like this compound include Fenton and photo-Fenton processes, ozonation, and photocatalysis. Each of these methods utilizes highly reactive hydroxyl radicals (•OH) to break down the complex dye molecules.

Q2: Why is the pH of the solution a critical parameter in most AOPs for dye degradation?

A2: The solution's pH is a crucial factor because it influences the generation of hydroxyl radicals and the surface charge of the catalyst (in photocatalysis). For instance, Fenton and photo-Fenton reactions are most effective in acidic conditions (typically around pH 3) to prevent the precipitation of iron hydroxides and to promote the generation of •OH radicals.[1] In contrast, ozonation can be more effective at alkaline pH, where ozone decomposition into hydroxyl radicals is accelerated.[2]

Q3: What is the primary advantage of the photo-Fenton process over the conventional Fenton process?

A3: The main advantage of the photo-Fenton process is the enhanced generation of hydroxyl radicals through the photolysis of Fe³⁺ complexes, which regenerates the Fe²⁺ catalyst.[3] This leads to a faster and more efficient degradation of the dye and its intermediates, often resulting in higher color and Chemical Oxygen Demand (COD) removal efficiencies in a shorter reaction time.[3][4]

Q4: Can the degradation of this compound by AOPs lead to the formation of toxic byproducts?

A4: Yes, the initial stages of degradation can sometimes produce intermediates that are more toxic than the parent dye molecule.[5] However, as the AOP treatment continues, these intermediates are typically further degraded into less harmful, smaller molecules, eventually leading to complete mineralization (conversion to CO₂, H₂O, and inorganic ions) and a reduction in overall toxicity.[4][5]

Q5: How can I effectively stop the Fenton or photo-Fenton reaction at a specific time point for analysis?

A5: The reaction can be effectively quenched by raising the pH of the solution to a neutral or alkaline value (e.g., pH 7-8) by adding a base like sodium hydroxide (B78521) (NaOH).[3] This causes the iron catalyst to precipitate as iron hydroxide, thereby halting the generation of hydroxyl radicals.[5]

Troubleshooting Guides

Fenton and Photo-Fenton Processes
Issue Potential Cause Troubleshooting Steps
Low degradation efficiency Incorrect Fe²⁺:H₂O₂ molar ratio.[3]Optimize the molar ratio of Fe²⁺ to H₂O₂. A common starting point is between 1:10 and 1:20.[3]
Suboptimal pH.Adjust the pH of the reaction mixture to the optimal range, which is typically around 3 for Fenton processes.[1]
Decomposed hydrogen peroxide.[3]Use a fresh solution of hydrogen peroxide for each experiment and store it in a cool, dark place.[3]
Reaction stops prematurely Depletion of Fe²⁺ catalyst.In the photo-Fenton process, ensure adequate UV light exposure to regenerate Fe²⁺ from Fe³⁺. For the standard Fenton process, incremental addition of Fe²⁺ may be necessary for prolonged reactions.
Insufficient mixing.[3]Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture.[3]
Formation of a precipitate during the reaction pH is too high.Maintain the pH in the acidic range (around 3) to prevent the precipitation of ferric hydroxide.
Ozonation
Issue Potential Cause Troubleshooting Steps
Low color or COD removal Suboptimal pH.Adjust the pH of the solution. Alkaline conditions (pH 10-12) often enhance the degradation of disperse dyes by promoting ozone decomposition into hydroxyl radicals.[2]
Insufficient ozone dose.[6]Increase the ozone flow rate or the concentration of ozone in the feed gas.[6]
Short contact time.Increase the reaction time to allow for more complete degradation of the dye and its intermediates.
Inconsistent results Fluctuations in ozone generation.Ensure the ozone generator is functioning correctly and providing a stable ozone output.
Presence of radical scavengers in the water matrix.[6]Pre-treat the sample to remove interfering substances or increase the oxidant dose to overcome the scavenging effect.[6]
Photocatalysis
Issue Potential Cause Troubleshooting Steps
Low degradation rate Suboptimal catalyst loading.Optimize the concentration of the photocatalyst. An excess of catalyst can lead to turbidity, which blocks light penetration.
Incorrect pH.Adjust the pH to optimize the surface charge of the catalyst and its interaction with the dye molecules.
Catalyst deactivation.Regenerate the catalyst by washing and calcining, or use a fresh batch of catalyst.
Poor light penetration High initial dye concentration.[7]Dilute the dye solution to a concentration that allows for sufficient light penetration to activate the photocatalyst.[7]
Inadequate light source intensity.Ensure the light source (e.g., UV lamp) is functioning at the correct intensity and wavelength for the chosen photocatalyst.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of Disperse Red dyes and other similar disperse dyes using various AOPs. Note that experimental conditions significantly influence degradation efficiency.

Table 1: Fenton and Photo-Fenton Degradation of Disperse Dyes

AOPDyeInitial Conc.pH[Fe²⁺][H₂O₂]TimeColor Removal (%)COD Removal (%)Reference
FentonDisperse Blue 7960 mg/L320 mg/L150 mg/L60 min8575[1]
Photo-FentonDisperse Red 354-31.225 mmol/L24.5 mmol/L10 min85>90[4]
Photo-FentonDisperse Red 111 mg/L TOC-0.2 mM5 mM45 min9855[5]

Table 2: Ozonation and Photocatalytic Degradation of Disperse Dyes

AOPDyeInitial Conc.pHCatalystTimeColor Removal (%)COD Removal (%)Reference
OzonationDisperse Violet 93450 mg/L12---61.05[2]
OzonationDisperse Blue 79450 mg/L10---72.88[2]
OzonationDisperse Orange 30450 mg/L10---77.43[2]
PhotocatalysisDisperse Red 1673x10⁻⁵ M80.05g CeFeO₃/100mL---[7]

Experimental Protocols

Fenton Degradation of this compound

a. Materials:

  • This compound stock solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • pH meter

  • Spectrophotometer

b. Procedure:

  • Prepare a known concentration of this compound solution in a beaker.

  • Adjust the initial pH of the dye solution to 3.0 using H₂SO₄ or NaOH while stirring.[1]

  • Add the desired amount of FeSO₄·7H₂O to the solution and stir until it is completely dissolved.

  • Initiate the Fenton reaction by adding the required volume of H₂O₂ to the solution.

  • Start a timer and collect samples at regular intervals.

  • To quench the reaction in the collected samples, immediately raise the pH to >7.0 with NaOH.

  • Centrifuge or filter the samples to remove the precipitated iron hydroxide.

  • Analyze the supernatant for the remaining dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound.

Photo-Fenton Degradation of this compound

a. Materials:

  • Same as for the Fenton process

  • UV lamp (e.g., low-pressure mercury lamp)

  • Photoreactor

b. Procedure:

  • Follow steps 1-3 of the Fenton degradation protocol.

  • Place the beaker inside a photoreactor equipped with a UV lamp.

  • Turn on the UV lamp and allow the solution to irradiate for a few minutes to stabilize.

  • Initiate the photo-Fenton reaction by adding the required volume of H₂O₂.

  • Follow steps 5-8 of the Fenton degradation protocol for sample collection and analysis.

Ozonation of this compound

a. Materials:

  • This compound stock solution

  • Ozone generator

  • Gas diffuser (sparger)

  • Reaction vessel (e.g., bubble column reactor)

  • pH meter

  • Spectrophotometer

b. Procedure:

  • Fill the reaction vessel with a known concentration of this compound solution.

  • Adjust the initial pH of the solution to the desired value (e.g., alkaline pH for enhanced degradation).[2]

  • Start the ozone generator and bubble ozone gas through the solution using a gas diffuser at a constant flow rate.

  • Collect samples at different time intervals.

  • Immediately analyze the samples for the remaining dye concentration using a spectrophotometer.

Photocatalytic Degradation of this compound

a. Materials:

  • This compound stock solution

  • Photocatalyst (e.g., TiO₂, ZnO, or CeFeO₃)

  • UV or visible light source

  • Photoreactor with a stirring mechanism

  • pH meter

  • Spectrophotometer

  • Filtration system (e.g., syringe filters)

b. Procedure:

  • Disperse the optimized amount of photocatalyst in a known concentration of this compound solution.

  • Adjust the pH of the suspension to the optimal value for the chosen photocatalyst.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals.

  • Immediately filter the collected samples to remove the photocatalyst particles.

  • Analyze the filtrate for the remaining dye concentration using a spectrophotometer.

Visualizations

AOP_Workflow cluster_prep Sample Preparation cluster_aop AOP Treatment cluster_fenton Fenton / Photo-Fenton cluster_ozone Ozonation cluster_photo Photocatalysis cluster_analysis Analysis Prep Prepare this compound Solution Adjust_pH Adjust pH Prep->Adjust_pH Add_Fe Add FeSO4 Adjust_pH->Add_Fe Ozonate Bubble O3 Gas Adjust_pH->Ozonate Add_Catalyst Add Photocatalyst Adjust_pH->Add_Catalyst Add_H2O2_Fenton Add H2O2 Add_Fe->Add_H2O2_Fenton Irradiate UV Irradiation (Photo-Fenton only) Add_H2O2_Fenton->Irradiate Sample Sample at Intervals Irradiate->Sample Ozonate->Sample Dark_Adsorption Dark Adsorption Add_Catalyst->Dark_Adsorption Irradiate_Photo Irradiate (UV/Vis) Dark_Adsorption->Irradiate_Photo Irradiate_Photo->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Dye Concentration (Spectrophotometry) Quench->Analyze

Caption: General experimental workflow for AOPs.

Fenton_Pathway Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_radical->Fe3 + Fe²⁺ OH_ion OH⁻ DR82 This compound Intermediates Degradation Intermediates DR82->Intermediates + •OH Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization + •OH Fe3_photo Fe³⁺ Fe2_regen Fe²⁺ Fe3_photo->Fe2_regen + hν UV UV light (hν)

Caption: Fenton & Photo-Fenton degradation pathway.

References

Minimizing the formation of toxic byproducts during Disperse Red 82 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of toxic byproducts during the degradation of Disperse Red 82.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a single azo-class dye used in the textile industry for dyeing synthetic fibers like polyester.[1] Its molecular formula is C₂₁H₂₁N₅O₆.[1][2] The degradation of this dye is a significant environmental concern because azo dyes and their breakdown products can be toxic, mutagenic, and carcinogenic.[3][4] Incomplete degradation can lead to the formation of harmful aromatic amines through the cleavage of the azo bond (N=N), which is a primary degradation pathway.[5][6]

Q2: What are the common toxic byproducts formed during this compound degradation?

The primary toxic byproducts of concern are aromatic amines, which are formed by the reductive cleavage of the azo linkage in the dye molecule.[5][6] Depending on the degradation method, other intermediates can also be generated through reactions like the addition of hydroxyl radicals to the benzene (B151609) rings. It is important to note that some initial degradation intermediates can exhibit higher toxicity than the parent this compound dye.

Q3: Which methods are effective for degrading this compound while minimizing toxic byproducts?

Advanced Oxidation Processes (AOPs) and biological treatments are two of the most effective approaches.

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye structure.[4][7] AOPs like the photo-Fenton process (Fe²⁺/H₂O₂/UV), photocatalysis (e.g., TiO₂, ZnO), and ozonation (O₃) are capable of achieving high degradation efficiency and can lead to complete mineralization of the dye into CO₂, water, and inorganic ions if the reaction is carried out under optimal conditions for a sufficient duration.[8][9][10]

  • Biological Treatments: This approach uses microorganisms (like fungi and bacteria) or their enzymes (such as laccases and azoreductases) to break down the dye.[6][11][12] While environmentally friendly, this method often requires a two-step process (anaerobic followed by aerobic) to ensure the complete breakdown of the dye and the toxic aromatic amines formed during the initial degradation step.[6]

Q4: How can I monitor the degradation process and the formation of byproducts?

A multi-faceted analytical approach is recommended:

  • Decolorization Monitoring: The decrease in dye concentration can be monitored using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength.[10][13]

  • Mineralization Assessment: The reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) indicates the conversion of the organic dye molecule to inorganic products.[14]

  • Byproduct Identification: Advanced analytical techniques are necessary to identify intermediate byproducts. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC/MS/MS).[13][15]

  • Toxicity Evaluation: Ecotoxicity tests, such as acute toxicity assays using organisms like Daphnia similis, are crucial to assess the toxicity of the treated effluent and ensure that the degradation process has successfully eliminated toxic compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Decolorization/Degradation Efficiency Incorrect pH: AOPs like the Fenton process are highly pH-dependent, with an optimal range typically around pH 3.[7] Biological systems also have optimal pH ranges.Verify and adjust the pH of the reaction mixture to the optimal level for your chosen method.
Suboptimal Reagent Concentration: Incorrect dosage of catalysts (e.g., Fe²⁺), oxidants (e.g., H₂O₂), or mediators can limit the reaction rate.Titrate the concentrations of your reagents to find the optimal ratio and dosage for your specific experimental conditions.
Insufficient Reaction Time: The complete degradation and mineralization of the dye and its byproducts may require longer reaction times.Perform a time-course experiment to determine the necessary duration for complete degradation and toxicity removal.
Treated Effluent Remains Toxic Incomplete Degradation: The reaction may have been stopped prematurely, leaving toxic intermediates in the solution. As seen with photo-Fenton degradation of Disperse Red 1, toxicity can initially increase before decreasing.Increase the reaction time. Re-evaluate and optimize process parameters (pH, reagent concentration, light intensity for photo-processes).
Formation of Recalcitrant Byproducts: The chosen degradation method may not be effective against certain stable, toxic intermediates.Consider a hybrid approach. For example, follow a biological treatment with an AOP to break down recalcitrant compounds, or combine anaerobic and aerobic biological stages.[6]
Inconsistent or Non-Reproducible Results Variability in Experimental Conditions: Minor fluctuations in temperature, pH, light intensity, or reagent preparation can affect outcomes.Standardize all experimental parameters. Ensure accurate and consistent preparation of all solutions and catalysts. Use a well-controlled reactor setup.
Catalyst Deactivation: The catalyst (e.g., photocatalyst, iron in Fenton process) may lose activity over time.For photocatalysis, check for catalyst fouling and consider regeneration steps. For the Fenton process, ensure sufficient Fe²⁺ is available throughout the reaction.
Difficulty Identifying Degradation Byproducts Inadequate Sample Preparation: The concentration of byproducts may be too low for detection, or the sample matrix may interfere with analysis.Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances before injection into the GC-MS or LC-MS.
Wrong Analytical Technique: The chosen method (e.g., GC-MS) may not be suitable for non-volatile or thermally labile byproducts.Use LC-MS or LC-MS/MS, which are often better suited for analyzing the polar and complex intermediates of dye degradation.[15]

Quantitative Data Summary

Table 1: Comparison of Degradation Efficiency for Disperse Dyes using AOPs

AOP MethodTarget DyeConditionsReaction TimeColor Removal (%)COD Removal (%)Reference
Photo-FentonDisperse Red 1pH not specified45 min9855
Photo-FentonDisperse Red 354pH not specified, H₂O₂/Fe(II) ratio 20:110 min85>90[14]
FentonDisperse Blue 79pH 3, 60 mg/L dye60 min8575[9]
OzonationIndigo CarminepH 5.5, 50 mg/L dye30 min97Not specified[8]
UV/H₂O₂/TiO₂Disperse Violet-26pH 360 min93Significant Reduction[10]

Table 2: Identified Intermediates in the Degradation of Disperse Red 1 by Photo-Fenton

m/z (mass-to-charge ratio)Proposed Formation Pathway
194, 273, 287, 347, 357, 331 (2 isomers)Addition of hydroxyl radical (•OH) to the benzenic ring, cleavage of the azo bond.

Experimental Protocols

Protocol 1: Photo-Fenton Degradation of this compound

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 50 mg/L) in deionized water.

  • Reactor Setup: Place a known volume of the dye solution into a photoreactor equipped with a UV lamp and a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.[7]

  • Initiation of Fenton Reaction:

    • Add the required amount of a freshly prepared ferrous sulfate (B86663) (FeSO₄·7H₂O) solution (e.g., to achieve a concentration of 1 mg Fe²⁺/L).[8]

    • Add the required volume of hydrogen peroxide (H₂O₂) (e.g., 15 µL of 30% H₂O₂ per 50 mL of solution).[8]

  • Photoreaction: Immediately turn on the UV lamp and the stirrer.

  • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes). Immediately quench the reaction in the aliquots (e.g., by adding a stoichiometric amount of Na₂SO₃) to stop further degradation.

  • Analysis: Analyze the samples for residual dye concentration (UV-Vis), TOC/COD, byproduct formation (LC-MS), and toxicity.

Protocol 2: Biological Degradation using a Bacterial Consortium

  • Microorganism Acclimatization: Obtain a suitable bacterial culture (e.g., isolated from textile effluent sludge). Acclimatize the culture by gradually introducing this compound into its growth medium over several days.

  • Anaerobic Stage (Azo Bond Cleavage):

    • In an anaerobic bioreactor, inoculate a nutrient-rich medium (e.g., nutrient broth) with the acclimatized culture.

    • Add the this compound solution to the desired concentration.

    • Maintain anaerobic conditions (e.g., by purging with N₂ gas) and incubate at the optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor for decolorization. This stage primarily breaks the azo bond, forming aromatic amines.[6]

  • Aerobic Stage (Amine Degradation):

    • Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor.

    • Ensure vigorous aeration to maintain a high level of dissolved oxygen.

    • The aerobic bacteria in the consortium will degrade the aromatic amines formed in the previous stage.[6]

    • Monitor the degradation of the amines using HPLC or LC-MS.

  • Analysis: Analyze the final effluent for TOC/COD reduction and perform toxicity assays to confirm the removal of harmful byproducts.

Visualizations

Experimental_Workflow prep Sample Preparation (this compound Solution) ph pH Adjustment prep->ph degradation Degradation Process (e.g., AOP, Biological) ph->degradation sampling Time-based Sampling & Reaction Quenching degradation->sampling analysis Multi-step Analysis sampling->analysis decolor Decolorization (UV-Vis) analysis->decolor mineral Mineralization (TOC / COD) analysis->mineral byproduct Byproduct ID (LC-MS / GC-MS) analysis->byproduct toxicity Toxicity Assay (e.g., Daphnia) analysis->toxicity data Data Interpretation & Optimization decolor->data mineral->data byproduct->data toxicity->data

Caption: General experimental workflow for a this compound degradation study.

AOP_Radical_Generation cluster_fenton Fenton / Photo-Fenton cluster_photo Photocatalysis Fe2 Fe²⁺ + H₂O₂ OH_Fenton •OH (Hydroxyl Radical) Fe2->OH_Fenton Fe3 Fe³⁺ + OH⁻ OH_Fenton->Fe3 Radicals Reactive Oxygen Species (•OH, •O₂⁻) UV UV Light UV->Fe2 accelerates Catalyst Catalyst (e.g., TiO₂) + UV H2O H₂O Catalyst->H2O O2 O₂ Catalyst->O2 OH_Photo •OH H2O->OH_Photo O2_rad •O₂⁻ O2->O2_rad Degradation Dye Degradation & Mineralization Radicals->Degradation

Caption: Simplified generation of radicals in Advanced Oxidation Processes (AOPs).

Troubleshooting_Tree start Problem Encountered low_deg Low Degradation? start->low_deg high_tox High Toxicity? start->high_tox low_deg->high_tox No check_ph Check & Adjust pH low_deg->check_ph Yes increase_time Increase Reaction Time high_tox->increase_time Yes check_reagents Optimize Reagent Conc. check_ph->check_reagents check_time Increase Reaction Time check_reagents->check_time hybrid Consider Hybrid Method increase_time->hybrid

Caption: Decision tree for troubleshooting common degradation experiment issues.

References

Technical Support Center: Challenges in the Removal of Disperse Red 82 from Industrial Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments on the removal of Disperse Red 82 from industrial wastewater.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of removing this compound.

Adsorption-Based Methods

Question: Why is the removal efficiency of this compound lower than expected when using an adsorbent?

Answer: Several factors can contribute to lower-than-expected removal efficiency in adsorption processes. Consider the following troubleshooting steps:

  • pH of the Solution: The surface charge of the adsorbent and the ionization of the dye molecule are highly dependent on the pH of the wastewater. For many adsorbents, a slightly acidic pH is optimal for the adsorption of disperse dyes.[1] Verify that the pH of your solution is within the optimal range for your specific adsorbent.

  • Adsorbent Dosage: An insufficient amount of adsorbent will result in a lower surface area available for dye uptake. Conversely, an excessively high dosage may lead to particle aggregation, reducing the effective surface area. It is crucial to optimize the adsorbent dosage for your specific experimental conditions.

  • Contact Time: Adsorption is a time-dependent process. Ensure that you have allowed sufficient time for the dye molecules to diffuse and adsorb onto the surface of the adsorbent. Conduct kinetic studies to determine the equilibrium time.

  • Initial Dye Concentration: At very high initial dye concentrations, the active sites on the adsorbent can become saturated, leading to a decrease in the percentage of dye removal.[1] Consider diluting your wastewater sample if the initial concentration is too high.

  • Interfering Substances: Industrial wastewater often contains other substances like salts, surfactants, and other organic molecules that can compete with the dye for adsorption sites or alter the surface chemistry of the adsorbent.

Question: The color of the treated water is inconsistent across different batches, even with the same experimental setup. What could be the cause?

Answer: Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • Adsorbent Variability: If you are using a natural or synthesized adsorbent, there might be batch-to-batch variations in its properties, such as surface area and pore size distribution. Ensure you are using a consistent source of adsorbent or thoroughly characterize each new batch.

  • Incomplete Mixing: Inadequate mixing can lead to localized saturation of the adsorbent and non-uniform distribution of the dye in the solution. Ensure your stirring or shaking speed is sufficient to keep the adsorbent particles suspended.

  • Temperature Fluctuations: Adsorption can be an exothermic or endothermic process. Significant temperature variations in the laboratory can affect the adsorption equilibrium and kinetics. Maintain a constant temperature throughout your experiments.

Advanced Oxidation Processes (AOPs)

Question: My Fenton/photo-Fenton process is not effectively degrading this compound. What should I check?

Answer: The efficiency of Fenton and photo-Fenton processes is sensitive to several operational parameters:

  • pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 4.[2] At higher pH values, ferric ions precipitate as ferric hydroxide (B78521), reducing the concentration of the catalyst and inhibiting the reaction.[3]

  • H₂O₂ Dosage: An insufficient amount of hydrogen peroxide will limit the generation of hydroxyl radicals, the primary oxidizing species. However, an excess of H₂O₂ can act as a scavenger of hydroxyl radicals, reducing the overall efficiency.[4] Careful optimization of the H₂O₂ dosage is critical.

  • Fe²⁺/Fe³⁺ Concentration: The concentration of the iron catalyst is crucial. A low concentration will result in a slow reaction rate, while an excessively high concentration can also lead to scavenging of hydroxyl radicals and increased sludge production.

  • UV Light Intensity (for photo-Fenton): In the photo-Fenton process, the intensity of UV irradiation directly influences the rate of photoreduction of Fe³⁺ to Fe²⁺, which is a key step in the catalytic cycle. Ensure your UV lamp is functioning correctly and that the reactor design allows for efficient light penetration.

  • Presence of Scavengers: Industrial wastewater may contain organic and inorganic compounds that can consume hydroxyl radicals, competing with the dye degradation process.

Question: After photocatalytic treatment with TiO₂, the dye degradation is incomplete. How can I improve the efficiency?

Answer: For incomplete degradation in photocatalysis, consider the following:

  • Catalyst Loading: Similar to adsorbent dosage, there is an optimal catalyst loading for photocatalysis. Too low a concentration results in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration into the solution.

  • Light Source: Ensure the wavelength of your UV lamp is appropriate for activating the TiO₂ photocatalyst (typically < 387 nm). The intensity of the light also plays a significant role.

  • Oxygen Supply: Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs on the TiO₂ surface and leading to the formation of superoxide (B77818) radicals, which contribute to the degradation process. Ensure adequate aeration or oxygen supply to the reactor.

  • pH: The pH of the solution affects the surface charge of the TiO₂ particles and can influence the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing this compound from industrial wastewater?

A1: The primary challenges include:

  • Low Water Solubility: this compound has very low solubility in water, making it exist as a fine dispersion, which can be difficult to treat with conventional biological methods.[6]

  • Complex and Stable Molecular Structure: As an azo dye, this compound has a complex aromatic structure that is resistant to light, heat, and microbial degradation.[7]

  • Toxicity: The dye itself and its degradation byproducts, such as aromatic amines, can be toxic, mutagenic, and carcinogenic, posing a threat to aquatic life and human health.[7][8][9]

  • Presence of Auxiliaries in Wastewater: Textile wastewater containing this compound also includes a variety of other chemicals like dispersing agents, leveling agents, and salts, which can interfere with treatment processes.[10]

Q2: Which analytical methods are most suitable for quantifying this compound in wastewater samples?

A2: The most common and reliable methods are:

  • UV-Vis Spectrophotometry: This is a relatively simple and cost-effective method for determining the concentration of the dye in a solution by measuring its absorbance at the maximum wavelength (λmax). However, it is susceptible to interference from other colored compounds in the wastewater.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) provides better selectivity and is capable of separating this compound from other components in the wastewater matrix.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique that can not only quantify the dye but also identify its degradation byproducts.[11]

Q3: Can biological treatment methods be effective for this compound removal?

A3: Conventional aerobic biological treatment processes are generally not effective for the removal of this compound due to its recalcitrant nature.[12] However, some specialized microorganisms and enzymatic treatments have shown potential for decolorization under specific conditions. Biological treatment is often more effective as a secondary step after a primary physical or chemical treatment has broken down the complex dye molecule into more biodegradable compounds.

Q4: What are the potential byproducts of this compound degradation, and are they harmful?

A4: The degradation of azo dyes like this compound, particularly through reductive cleavage of the azo bond (-N=N-), can lead to the formation of aromatic amines.[8][9] Some of these aromatic amines are known to be carcinogenic and mutagenic.[7] Advanced oxidation processes can lead to a variety of smaller organic molecules, and complete mineralization to CO₂, H₂O, and inorganic ions is the ideal outcome. It is crucial to assess the toxicity of the treated effluent to ensure that the degradation products are less harmful than the parent dye.

Q5: How can I regenerate and reuse adsorbents saturated with this compound?

A5: The regeneration of saturated adsorbents is crucial for the economic feasibility and sustainability of the adsorption process. Common regeneration methods include:

  • Solvent Extraction: Using an appropriate organic solvent to desorb the dye from the adsorbent.

  • Thermal Regeneration: Heating the adsorbent to a high temperature to decompose the adsorbed dye. This method can sometimes damage the adsorbent's structure.

  • Chemical Regeneration: Using acidic or basic solutions to alter the surface chemistry and release the dye.[13] The choice of regeneration method depends on the type of adsorbent and the nature of the interaction between the adsorbent and the dye.

Data Presentation

Table 1: Removal Efficiency of Disperse Dyes using Adsorption

AdsorbentDisperse DyeInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Removal Efficiency (%)Reference
Modified Cotton FibersDisperse Red 167201033083.5[13]
Modified Cotton FibersDisperse Red 1671001033060.0[13]
Activated CarbonDisperse Red5013.3Room Temp120~95 (COD Removal)[5][14]
Bamboo-based Activated CarbonDisperse Red 1675012792490.23[15]
Alcea rosea root mucilageDisperse Red 60400.2111586[16]

Table 2: Removal Efficiency of Disperse Dyes using Advanced Oxidation Processes (AOPs)

AOP MethodDisperse DyeInitial Concentration (mg/L)Key ParametersTreatment TimeRemoval Efficiency (%)Reference
FentonTextile WastewaterN/ApH 3, FeSO₄: 1.2 g/L, H₂O₂: 0.6 mL/LN/A85 (COD Removal)[2]
Photo-FentonDisperse Red 1N/AN/A45 min98 (Degradation)[17]
OzonationDisperse DyesN/AOzone dose: 0.5 g/dm³N/Aup to 90 (Color)[18]
Electrochemical OxidationDisperse DyesN/ATi/Pt-Ir anode, acidic pH40 min90 (Color), 79 (COD)[18]
Photocatalysis (ZnO/Mn)Disperse Blue 79:13 x 10⁻⁵ MpH 8.5, Catalyst: 0.05 g/100mL60 min98[19]

Table 3: Biological Treatment of Disperse Dyes

Microorganism/EnzymeDisperse DyeInitial Concentration (mg/L)Treatment TimeDecolorization Efficiency (%)Reference
Paenochrobactrum glacieiDisperse Red 1675024 h84.8[20]
LaccaseDisperse Dyes50N/A51-96[21]

Experimental Protocols

Adsorption of this compound

Objective: To determine the removal efficiency of this compound from an aqueous solution using a selected adsorbent.

Materials:

  • This compound stock solution (e.g., 100 mg/L)

  • Selected adsorbent (e.g., activated carbon, biochar)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration system

  • UV-Vis Spectrophotometer

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a series of dye solutions of known concentrations by diluting the stock solution.

  • Determine the optimal adsorbent dosage by adding varying amounts of the adsorbent to a fixed volume and concentration of the dye solution.

  • Adjust the pH of the dye solutions to the desired value using HCl or NaOH.

  • Add the optimal dosage of the adsorbent to each dye solution.

  • Agitate the mixtures at a constant speed and temperature for a predetermined contact time (based on kinetic studies).

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its λmax.

  • Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the final dye concentration.

Photocatalytic Degradation of this compound using UV/TiO₂

Objective: To evaluate the degradation of this compound using a UV/TiO₂ photocatalytic system.

Materials:

  • This compound solution

  • Titanium dioxide (TiO₂) photocatalyst (e.g., P25)

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • Air pump or oxygen cylinder

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare the this compound solution of a known concentration.

  • Add a specific amount of TiO₂ catalyst to the solution in the photoreactor.

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Start bubbling air or oxygen through the suspension.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals.

  • Immediately filter the samples to remove the TiO₂ particles.

  • Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer or HPLC.

  • Plot the concentration of the dye versus time to determine the degradation kinetics.

Fenton Treatment of this compound

Objective: To degrade this compound in an aqueous solution using the Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Place a known volume of the this compound solution in a beaker.

  • Adjust the pH of the solution to the optimal range (typically 2.5-4) using H₂SO₄.

  • Add the desired amount of FeSO₄·7H₂O solution and stir to dissolve.

  • Add the required volume of H₂O₂ solution to initiate the Fenton reaction.

  • Allow the reaction to proceed for a specific time under constant stirring.

  • After the reaction, quench the process by raising the pH to above 7 with NaOH to precipitate the iron as ferric hydroxide.

  • Separate the sludge by filtration or sedimentation.

  • Measure the final concentration of this compound in the clear supernatant.

  • Calculate the degradation efficiency.

Mandatory Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution batch_setup Set up Batch Experiments (Varying pH, Dose, Time) prep_dye->batch_setup prep_adsorbent Prepare/Characterize Adsorbent prep_adsorbent->batch_setup agitation Agitate at Constant Temperature batch_setup->agitation separation Separate Adsorbent (Centrifuge/Filter) agitation->separation analysis Analyze Supernatant (UV-Vis/HPLC) separation->analysis calc Calculate Removal Efficiency analysis->calc

Caption: Experimental workflow for adsorption studies of this compound.

Troubleshooting_AOP start Low Degradation Efficiency in AOP check_ph Is pH in Optimal Range (e.g., 2.5-4 for Fenton)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are Reagent Dosages (H₂O₂, Catalyst) Optimized? check_ph->check_reagents Yes adjust_ph->check_reagents optimize_reagents Optimize Reagent Concentrations check_reagents->optimize_reagents No check_light Is UV Lamp/Light Source Functioning Correctly? check_reagents->check_light Yes optimize_reagents->check_light replace_lamp Check/Replace Lamp check_light->replace_lamp No check_scavengers Presence of Scavengers in Wastewater? check_light->check_scavengers Yes replace_lamp->check_scavengers pretreatment Consider Pre-treatment to Remove Scavengers check_scavengers->pretreatment Yes end Improved Efficiency check_scavengers->end No pretreatment->end

Caption: Troubleshooting flowchart for Advanced Oxidation Processes (AOPs).

Logical_Relationship_Factors cluster_physicochemical Physicochemical Parameters cluster_operational Operational Parameters cluster_wastewater Wastewater Matrix Removal_Efficiency This compound Removal Efficiency pH pH pH->Removal_Efficiency Temperature Temperature Temperature->Removal_Efficiency Initial_Concentration Initial Dye Concentration Initial_Concentration->Removal_Efficiency Adsorbent_Dose Adsorbent/Catalyst Dose Adsorbent_Dose->Removal_Efficiency Contact_Time Contact Time/Reaction Time Contact_Time->Removal_Efficiency Mixing_Speed Mixing Speed Mixing_Speed->Removal_Efficiency Interfering_Ions Interfering Ions Interfering_Ions->Removal_Efficiency Surfactants Surfactants & Additives Surfactants->Removal_Efficiency

Caption: Factors influencing the removal efficiency of this compound.

References

Technical Support Center: Disperse Red 82 Dyeing on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color yield of Disperse Red 82 on synthetic fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue: Low Color Yield or Pale Shades

  • Question: Why is the color of my fabric pale or the color yield lower than expected after dyeing with this compound?

    Answer: Low color yield can be attributed to several factors:

    • Suboptimal Temperature: this compound requires high temperatures for effective diffusion into synthetic fibers like polyester (B1180765). The ideal temperature range is typically 120°C to 130°C. Dyeing at lower temperatures will significantly hinder dye uptake.

    • Incorrect pH: The dye bath should be maintained in a slightly acidic range, typically between pH 4.5 and 5.5, to ensure the stability of the disperse dye and optimal exhaustion.[1]

    • Inadequate Dyeing Time: The duration of the dyeing cycle at the peak temperature is crucial. A holding time of 30 to 60 minutes at 130°C is generally recommended to allow for sufficient dye penetration into the fiber.

    • Improper Dispersion: this compound is insoluble in water and must be finely dispersed.[2][3] Agglomeration of dye particles will prevent uniform dyeing and reduce color strength. Ensure a high-quality dispersing agent is used and that the dye paste is prepared correctly before adding to the dyebath.

    • Fabric Pre-treatment: The fabric must be thoroughly scoured before dyeing to remove any oils, waxes, or sizing agents that can impede dye absorption.

Issue: Uneven Dyeing or Shading

  • Question: My dyed fabric shows streaks, patches, or variations in shade. What is the cause?

    Answer: Uneven dyeing can result from the following:

    • Poor Dye Dispersion: As mentioned above, inadequate dispersion leads to dye particles clumping together, causing spotting and uneven color.

    • Rapid Temperature Rise: Increasing the dye bath temperature too quickly can cause the dye to rush onto the fabric surface, leading to poor leveling. A gradual temperature rise of 1-2°C per minute is recommended.

    • Insufficient Leveling Agent: A suitable leveling agent helps to ensure a uniform distribution of the dye on the fabric surface.

    • Inadequate Fabric Circulation: In exhaust dyeing, proper movement of the fabric within the dyeing machine is essential for uniform exposure to the dye liquor.

Issue: Poor Color Fastness

  • Question: The color of my dyed fabric bleeds during washing or rubs off easily. How can I improve the color fastness?

    Answer: Poor wash and rubbing fastness are typically due to unfixed dye on the fiber surface.

    • Incomplete Reduction Clearing: After dyeing, a reduction clearing process is essential to remove any loose dye particles from the fabric surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.[4]

    • Improper Rinsing: Thorough rinsing after reduction clearing is necessary to remove all residual chemicals and cleared dye.

    • Dye Migration: During drying or heat-setting at high temperatures, some disperse dyes can migrate to the fiber surface, which can impair fastness properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which fabrics is it suitable?

A1: this compound is a monoazo disperse dye with a bluish-red shade.[2] It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, cellulose (B213188) acetate, and triacetate, as well as their blends.[2] Due to its non-ionic nature and low water solubility, it relies on high temperatures to diffuse into the fiber structure.[5]

Q2: What are the key parameters to control for optimal color yield with this compound?

A2: The most critical parameters are:

  • Temperature: 120°C - 130°C for high-temperature exhaust dyeing.

  • pH: 4.5 - 5.5 (slightly acidic).[1]

  • Time: 30-60 minutes at peak temperature.

  • Dispersing Agent: Essential for a stable dye dispersion.

  • Reduction Clearing: Crucial for achieving good wash and rubbing fastness.

Q3: Can I dye at a lower temperature using a carrier?

A3: Yes, a carrier can be used to swell the polyester fibers and facilitate dye uptake at temperatures around 85-90°C.[1] However, carriers can have environmental and health concerns, and their use may affect the light fastness of the dyeing.[6] High-temperature dyeing is generally the preferred method for polyester.

Q4: How do I prepare the dye bath for this compound?

A4: First, make a paste of the this compound powder with a small amount of a dispersing agent and warm water. This paste is then diluted with more water and added to the dye bath.[1] The pH of the bath should be adjusted with acetic acid.[1]

Q5: What are the expected fastness properties of this compound on polyester?

A5: this compound generally exhibits good to excellent fastness properties on polyester when dyed and after-treated correctly. The table below summarizes typical fastness ratings.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueNotes
Dye Concentration0.5 - 3.0% (on weight of fabric)Varies depending on the desired shade depth.
Liquor Ratio1:10 - 1:20The ratio of the weight of the goods to the volume of the dye liquor.
pH4.5 - 5.5Adjusted with acetic acid.[1]
Dispersing Agent1 - 2 g/LTo ensure a stable dispersion of the dye.
Leveling Agent0.5 - 1 g/LTo promote uniform dyeing.
Dyeing Temperature130°COptimal for dye penetration into polyester fibers.
Holding Time30 - 60 minutesAt 130°C to allow for dye diffusion and fixation.
Reduction Clearing1-2 g/L Sodium Hydrosulfite & 1-2 g/L Sodium HydroxideAt 70-80°C for 15-20 minutes to remove surface dye.[4]

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyISO StandardTypical Rating (1-5 Scale, except Light)
Light FastnessISO 105-B026-7[3][7]
Washing Fastness (Color Change)ISO 105-C064-5[3]
Washing Fastness (Staining)ISO 105-C064-5[3]
Sublimation FastnessISO 105-P014[7]
Rubbing Fastness (Dry)ISO 105-X124[7]
Rubbing Fastness (Wet)ISO 105-X124[7]
Perspiration Fastness (Acid & Alkaline)ISO 105-E045[3]

Note: Ratings are on a scale of 1 to 5, with 5 being the best. Light fastness is rated on a scale of 1 to 8, with 8 being the best.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

  • 1.1. Fabric Preparation:

    • Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric before weighing.

  • 1.2. Dye Bath Preparation:

    • Calculate the required amount of this compound, dispersing agent, and leveling agent based on the weight of the fabric and the desired shade depth.

    • Create a smooth paste of the this compound powder with an equal amount of dispersing agent and a small amount of warm water (40-50°C).

    • Add this paste to the dye bath containing the required volume of water.

    • Add the leveling agent and adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • 1.3. Dyeing Procedure:

    • Place the scoured polyester fabric into the high-temperature dyeing apparatus.

    • Add the prepared dye bath.

    • Start the machine and gradually raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes.

    • After the holding time, cool the dye bath down to 70°C.

  • 1.4. After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Rinse with cold water and dry.

2. Color Fastness Testing

  • 2.1. Washing Fastness (ISO 105-C06):

    • A specimen of the dyed fabric is stitched between two specified adjacent fabrics (e.g., cotton and polyester).

    • The composite specimen is agitated in a soap solution under specified conditions of time and temperature.

    • The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • 2.2. Rubbing Fastness (ISO 105-X12):

    • The dyed fabric is rubbed with a dry and a wet white cotton cloth under specified pressure using a crockmeter.

    • The degree of color transfer to the white cloths is assessed using a grey scale for staining.

  • 2.3. Light Fastness (ISO 105-B02):

    • The dyed fabric is exposed to a controlled artificial light source that mimics natural daylight under specified conditions.

    • The change in color is assessed by comparing the exposed sample with an unexposed sample against a blue wool standard.

Mandatory Visualization

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_testing Quality Control Scouring Scouring (Non-ionic detergent, Na2CO3) Rinsing_Prep Rinsing (Hot & Cold Water) Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5-5.5) Dyeing High-Temperature Dyeing (Ramp to 130°C, hold for 30-60 min) Drying_Prep->Dyeing Dye_Bath_Prep->Dyeing Cooling Cooling to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C) Cooling->Reduction_Clearing Rinsing_After Rinsing (Hot & Cold Water) Reduction_Clearing->Rinsing_After Neutralization Neutralization (Acetic Acid) Rinsing_After->Neutralization Final_Rinse Final Rinse & Dry Neutralization->Final_Rinse Fastness_Testing Color Fastness Testing (Wash, Rub, Light) Final_Rinse->Fastness_Testing

Experimental workflow for dyeing synthetic fabrics with this compound.

signaling_pathway cluster_inputs Key Influencing Factors cluster_process Dye-Fiber Interaction cluster_output Desired Outcome Temperature Temperature (120-130°C) Diffusion Dye Diffusion into Fiber Temperature->Diffusion pH pH (4.5-5.5) Dispersion Dye Dispersion in Water pH->Dispersion Time Dyeing Time (30-60 min) Time->Diffusion Auxiliaries Auxiliaries (Dispersing/Leveling Agents) Auxiliaries->Dispersion Adsorption Dye Adsorption on Fiber Surface Dispersion->Adsorption Adsorption->Diffusion Fixation Fixation within Fiber Matrix (van der Waals forces) Diffusion->Fixation Color_Yield Enhanced Color Yield Fixation->Color_Yield

Logical relationships enhancing the color yield of this compound.

References

Technical Support Center: Strategies to Improve the Wash Fastness of C.I. Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the wash fastness of fabrics dyed with Disperse Red 82.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental work to improve the wash fastness of this compound.

Problem Potential Cause Recommended Solution
Poor wash fastness with significant color bleeding in the initial wash. Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is a critical step for enhancing wash fastness.[1]
Suboptimal dyeing parameters leading to insufficient dye fixation.Ensure the dyeing temperature reaches 130°C and is maintained for an adequate duration (e.g., 30-60 minutes) to facilitate proper dye diffusion into the polyester (B1180765) fiber.[1][2]
Inconsistent wash fastness results across different experimental batches. Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and the concentration of chemicals. It is crucial to maintain detailed records for each batch.[1]
The hardness of the water used is affecting the efficiency of washing and clearing.Utilize softened or deionized water for dyeing and subsequent treatment processes to prevent the formation of insoluble precipitates that can hinder the removal of dyes.[1]
Decrease in wash fastness after a high-temperature finishing step (e.g., heat setting). Thermal migration of the dye from the fiber's core to its surface.Select dyes with a higher molecular weight and sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider the application of a finishing agent that forms a protective film on the fiber surface.[1][3]
Staining of adjacent white fabric during the wash fastness test. A significant amount of loose dye remaining on the fabric surface.Intensify the reduction clearing process by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the wash fastness of this compound?

A1: The wash fastness of this compound is primarily influenced by the strength of the bond between the dye and the fiber, and how well the dye is anchored within the fiber.[2] Key contributing factors include the dye's molecular structure, the specifics of the dyeing process (temperature, time, and pH), and the thoroughness of post-treatment procedures like reduction clearing.[2]

Q2: How does a reduction clearing process enhance the wash fastness of this compound?

A2: Reduction clearing is a crucial after-treatment that chemically alters the unfixed dye on the fiber surface, making it more soluble in water and thus easier to wash away.[1] This process typically uses a reducing agent, such as sodium hydrosulfite, under alkaline conditions. This breaks down the dye's chromophore, destroying its color and increasing its solubility. This ensures the removal of loose dye, leaving only the dye that has properly diffused into and is trapped within the polyester fiber, which is highly resistant to washing.

Q3: Can the dyeing process itself be optimized to improve wash fastness?

A3: Yes, optimizing the dyeing process is a key strategy. Appropriately increasing the dyeing temperature, typically to around 130°C, and extending the dyeing time promotes more effective diffusion and fixation of the dye within the polyester fibers.[2]

Q4: What is thermal migration and how does it impact the wash fastness of this compound?

A4: Thermal migration is a phenomenon where, during subsequent high-temperature processes like heat-setting, some dye molecules that have penetrated the fiber migrate back to the surface.[1] This can lead to a decrease in wash fastness even after a successful reduction clearing. Using dyes with higher sublimation fastness or specialized anti-migration auxiliaries is recommended if thermal migration is a concern.[3]

Q5: Are there alternative, more environmentally friendly approaches to the conventional reduction clearing process?

A5: Research is being conducted into more eco-friendly alternatives to the traditional sodium dithionite-based reduction clearing. One such alternative is the use of soap nut extraction as a wash-off agent, which has shown comparable and even superior efficiency in removing unfixed dye.[4]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method to promote good dye fixation.

Materials and Equipment:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • pH buffer (e.g., acetic acid)

  • Laboratory-scale high-temperature dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Deionized or softened water

Procedure:

  • Prepare the dyebath by dissolving the dispersing agent in deionized water.

  • Create a dispersion of the required amount of this compound in a small volume of water and add it to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using the pH buffer.

  • Place the polyester fabric sample in the dyebath, ensuring a liquor ratio of 10:1 to 20:1.

  • Begin the dyeing process at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

  • Cool the dyebath to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath and rinse the fabric thoroughly with hot water.

Alkaline Reduction Clearing

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (B78521) (caustic soda)

  • Non-ionic detergent

  • Laboratory washing apparatus (e.g., Launder-Ometer)

  • Deionized or softened water

Procedure:

  • Prepare a fresh bath with deionized water.

  • Add sodium hydroxide to achieve a concentration of 1-2 g/L.

  • Add sodium hydrosulfite to a concentration of 1-2 g/L.

  • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Place the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature of the bath to 70-80°C and maintain this temperature for 15-20 minutes.[4]

  • Drain the bath and rinse the fabric thoroughly with hot, then cold water until the water runs clear.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Dry the fabric at a moderate temperature.

Visualizations

experimental_workflow cluster_dyeing High-Temperature Dyeing cluster_clearing Reduction Clearing Dye_Bath Prepare Dyebath (this compound, Auxiliaries) Dyeing Dyeing at 130°C (30-60 min) Dye_Bath->Dyeing Cooling Cool to 70-80°C Dyeing->Cooling Rinsing1 Hot Water Rinse Cooling->Rinsing1 Clearing_Bath Prepare Clearing Bath (NaOH, Na2S2O4) Rinsing1->Clearing_Bath Transfer Fabric Clearing Clearing at 70-80°C (15-20 min) Clearing_Bath->Clearing Rinsing2 Hot & Cold Rinse Clearing->Rinsing2 Drying Drying Rinsing2->Drying End End: High Wash Fastness Dyed Fabric Drying->End Start Start: Undyed Fabric Start->Dye_Bath

Caption: Workflow for improving the wash fastness of this compound.

troubleshooting_logic Start Poor Wash Fastness Observed Q1 Was Reduction Clearing Performed? Start->Q1 A1_No Implement Reduction Clearing Protocol Q1->A1_No No A1_Yes Were Dyeing Parameters Optimal? Q1->A1_Yes Yes End Problem Solved A1_No->End A2_No Optimize Dyeing: Temp: 130°C Time: 30-60 min A1_Yes->A2_No No A2_Yes Post-Dyeing Heat Treatment? A1_Yes->A2_Yes Yes A2_No->End A3_Yes Investigate Thermal Migration. Consider higher stability dyes. A2_Yes->A3_Yes Yes A3_No Re-evaluate Reduction Clearing: - Chemical Conc. - Temp/Time A2_Yes->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for poor wash fastness of this compound.

References

Validation & Comparative

A Comparative Toxicological Assessment: Disperse Red 82 vs. Disperse Red 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of two disperse azo dyes, Disperse Red 82 and Disperse Red 1. The available experimental data for each compound are presented to facilitate an informed assessment of their potential hazards. While a significant body of research exists for Disperse Red 1, there is a notable lack of publicly available quantitative toxicity data for this compound, limiting a direct, comprehensive comparison.

Executive Summary

Disperse Red 1 has been the subject of numerous toxicological studies, which indicate concerns regarding its genotoxicity, cytotoxicity, and reproductive toxicity. In contrast, the toxicological profile of this compound is not well-documented in publicly accessible literature. Safety data sheets suggest a potential for skin sensitization, but a lack of comprehensive experimental data prevents a thorough evaluation of its broader toxicological effects.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative and qualitative toxicological data for this compound and Disperse Red 1. It is important to note the significant data gaps for this compound.

Toxicological EndpointThis compoundDisperse Red 1
Acute Oral Toxicity No data available. Not classified as acutely toxic in safety data sheets.[1]No specific LD50 value found. Considered potentially damaging to health upon accidental ingestion.[2]
Dermal Toxicity No data available. Not classified as a dermal irritant in some safety data sheets.[1]Not considered a skin irritant in animal models, but good hygiene is recommended.[2]
Inhalation Toxicity No data available. Not expected to pose a respiratory hazard under normal use.[3]Not thought to produce adverse health effects or respiratory irritation in animal models.[2]
Skin Sensitization May cause an allergic skin reaction (GHS Category 1).[4]Known to be a skin sensitizer (B1316253) and has been associated with contact dermatitis.[2][5]
Cytotoxicity No quantitative data (e.g., IC50) available.Showed cytotoxic effects in HepG2 cells.[6][7]
Genotoxicity: Ames Test No data available.Positive for mutagenicity in Salmonella typhimurium strains, suggesting it can induce frameshift mutations.[8]
Genotoxicity: Micronucleus Test No data available.Increased micronuclei frequency in human lymphocytes and HepG2 cells, indicating clastogenic or aneugenic potential.[9]
Reproductive Toxicity No data available.In male mice, oral administration led to testicular toxicity, abnormal sperm morphology, and decreased fertility.[10][11][12]
Carcinogenicity No data available. Not classified as a carcinogen in safety data sheets.[13]Limited evidence of a carcinogenic effect.[2] Some azo dyes are associated with bladder cancer.[2]

Experimental Protocols

Detailed methodologies for key experiments cited for Disperse Red 1 are provided below. These protocols are based on published studies and established guidelines.

In Vitro Micronucleus Assay in Human Lymphocytes and HepG2 Cells

This assay is used to detect chromosomal damage.

  • Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division. HepG2 (human liver cancer cell line) cells are maintained in DMEM with fetal bovine serum.

  • Treatment: Cells are exposed to various concentrations of Disperse Red 1 (e.g., 0.2 to 2.0 µg/mL) for a specific duration (e.g., 24 hours). A negative control (solvent only) and a positive control (e.g., mitomycin C) are included.

  • Cytokinesis Block: Cytochalasin B is added to the lymphocyte cultures to block cytokinesis, resulting in binucleated cells. This step is not always necessary for adherent cell lines like HepG2.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in a predetermined number of binucleated lymphocytes or mononucleated HepG2 cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates genotoxic potential.[9][14]

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the potential of a substance to induce gene mutations.

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of Disperse Red 1 in the presence or absence of the S9 mix. A negative control (solvent) and positive controls (known mutagens for each strain with and without S9) are included.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid required by the bacterial strain (e.g., histidine for S. typhimurium). The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[8]

In Vivo Male Germ Cell Toxicity Assay in Mice

This assay evaluates the effects of a substance on male reproductive endpoints.

  • Animals: Sexually mature male mice (e.g., CF-1 strain) are used.

  • Dosing: Animals are administered single or repeated oral doses of Disperse Red 1 (e.g., 20, 100, and 500 mg/kg body weight). A control group receives the vehicle only.

  • Evaluation Time Points: Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.

  • Endpoints:

    • Testicular and Epididymal Parameters: Testis and epididymis weights are recorded. Sperm count, motility, and morphology are analyzed from the epididymis.

    • Histopathology: Testicular tissue is fixed, sectioned, and stained for microscopic examination to identify any pathological changes.

    • Genotoxicity: The comet assay or other genotoxicity assays can be performed on testicular cells to assess DNA damage.

  • Fertility Assessment: Treated males can be mated with untreated females to evaluate fertility rates and litter outcomes.[10][11][12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of these dyes.

Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Dye_Preparation 2. Prepare Dye Solutions (this compound & Disperse Red 1) Treatment 3. Treat Cells with Dyes (Varying Concentrations) Dye_Preparation->Treatment Incubation 4. Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, Neutral Red) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis

General workflow for in vitro cytotoxicity testing of disperse dyes.

Genotoxicity_Assessment_Pathway cluster_intro Initial Screening cluster_invivo In Vivo Confirmation cluster_advanced Advanced Assessment Ames_Test Ames Test (Gene Mutation) In_Vivo_Micronucleus In Vivo Micronucleus Assay (Rodent) Ames_Test->In_Vivo_Micronucleus If Positive In_Vitro_Micronucleus In Vitro Micronucleus Assay (Chromosome Damage) In_Vitro_Micronucleus->In_Vivo_Micronucleus If Positive Reproductive_Toxicity Reproductive Toxicity Study In_Vivo_Micronucleus->Reproductive_Toxicity Comet_Assay Comet Assay (DNA Strand Breaks) Comet_Assay->Reproductive_Toxicity Carcinogenicity_Bioassay Carcinogenicity Bioassay Reproductive_Toxicity->Carcinogenicity_Bioassay

A tiered approach to genotoxicity assessment.

Conclusion

The available data strongly suggest that Disperse Red 1 possesses genotoxic, cytotoxic, and reproductive toxicity properties. These findings warrant the implementation of stringent safety measures during its handling and disposal.

References

Validation of an analytical method for Disperse Red 82 using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Disperse Red 82, a synthetic azo dye. The focus is on the validation of a High-Performance Liquid Chromatography (HPLC) method using a certified reference material (CRM), alongside a comparison with an alternative spectrophotometric method. Detailed experimental protocols and representative performance data are presented to aid researchers in selecting and implementing a suitable analytical method for their specific needs.

Introduction to this compound and the Importance of Certified Reference Materials

This compound (C.I. 11140) is a monoazo dye used in the textile industry for dyeing synthetic fibers.[1] Accurate and reliable quantification of this dye is crucial for quality control, regulatory compliance, and research purposes. The use of a Certified Reference Material (CRM) is fundamental for establishing the traceability of measurements and ensuring the accuracy and validity of analytical results. A CRM, produced by an accredited body like LGC Standards, provides a known purity value with a stated uncertainty, which is essential for the validation of an analytical method.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a powerful and widely used technique for the analysis and purity assessment of dyes due to its high resolution, sensitivity, and quantitative accuracy.[6] A reversed-phase HPLC method with UV-Vis detection is the standard approach for the analysis of this compound.

Experimental Protocol: HPLC Method Validation for this compound

This protocol outlines the steps for validating an HPLC method for the quantification of this compound using a CRM.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Certified Reference Material (CRM): this compound CRM with a certificate of analysis stating purity and uncertainty.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).[6]

  • Sample Preparation: For solid samples, accurately weigh a representative portion and extract the dye using methanol, potentially with the aid of sonication. Centrifuge the extract to remove particulates and filter the supernatant through a 0.45 µm syringe filter before injection.[6]

4. Validation Parameters and Illustrative Data:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters with illustrative acceptance criteria and plausible performance data for this compound.

Validation ParameterAcceptance Criteria (Typical)Illustrative Performance Data for this compoundPurpose
Specificity The peak for this compound is well-resolved from impurities and matrix components.Peak purity index > 0.999. No interfering peaks at the retention time of the analyte in blank samples.To ensure the signal measured is solely from the analyte of interest.[6]
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over a range of 1-50 µg/mL.To demonstrate a proportional relationship between concentration and response.[6]
Accuracy (Recovery) 98.0% - 102.0% recovery in a spiked matrix.99.5% - 101.2% recovery.To assess the closeness of the experimental value to the true value.[6]
Precision (RSD%) Repeatability (intra-day): RSD ≤ 2% Intermediate Precision (inter-day): RSD ≤ 3%Repeatability: RSD = 0.8% Intermediate Precision: RSD = 1.5%To measure the degree of scatter between multiple measurements.[6]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1 µg/mLThe lowest amount of analyte that can be detected.[6]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.3 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Results remain within acceptance criteria when flow rate is varied by ±0.1 mL/min and column temperature by ±2 °C.To demonstrate the reliability of the method with respect to minor variations in experimental conditions.

Alternative Method: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of this compound in solution, particularly for quality control purposes where the sample matrix is not complex. However, it lacks the specificity of HPLC as it cannot separate the main component from impurities that absorb at similar wavelengths.[6]

Experimental Protocol: Spectrophotometric Method

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer: A double-beam spectrophotometer.

  • Certified Reference Material (CRM): this compound CRM.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol).

2. Method:

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of the this compound CRM in the chosen solvent and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Comparison of Analytical Methods
FeatureHPLC with UV-Vis DetectionUV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte.
Specificity High; can separate the analyte from impurities.Low; cannot distinguish between the analyte and other absorbing species.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically µg/mL).
Quantitative Capability Excellent for quantification.Good for quantification of pure substances or simple mixtures.
Instrumentation Cost High.Low.
Complexity Requires skilled operators and method development.Simple and rapid.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the validation of the HPLC method and the overall analytical process.

analytical_method_validation_workflow cluster_planning Planning cluster_preparation Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC) define_scope->select_method define_parameters Define Validation Parameters (ICH) select_method->define_parameters obtain_crm Obtain this compound CRM define_parameters->obtain_crm prepare_standards Prepare Standard Solutions obtain_crm->prepare_standards prepare_samples Prepare Sample Solutions prepare_standards->prepare_samples perform_analysis Perform HPLC Analysis prepare_samples->perform_analysis collect_data Collect Validation Data perform_analysis->collect_data analyze_data Analyze Data vs. Acceptance Criteria collect_data->analyze_data document_results Document in Validation Report analyze_data->document_results

Caption: Workflow for the validation of an analytical method for this compound.

analytical_process_flow start Start sample_prep Sample Preparation (Extraction, Dilution, Filtration) start->sample_prep standard_prep Standard Preparation (from CRM) start->standard_prep hplc_analysis HPLC Analysis (Separation & Detection) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition & Processing hplc_analysis->data_acquisition quantification Quantification (vs. Calibration Curve) data_acquisition->quantification result Result (Concentration of this compound) quantification->result end End result->end

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

Performance comparison of Disperse Red 82 with other red disperse dyes in textile dyeing.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Disperse Red 82 and Other Leading Red Disperse Dyes in Textile Dyeing

This guide presents a comprehensive comparison of the performance characteristics of this compound against other commercially significant red disperse dyes, namely Disperse Red 60, Disperse Red 73, and Disperse Red 167. The objective of this document is to provide researchers, scientists, and textile industry professionals with robust data to inform their dye selection process for polyester (B1180765) and other synthetic fibers. The comparison focuses on key performance indicators such as color fastness and general dyeing properties, supported by standardized experimental protocols.

Data Presentation: Comparative Fastness Properties

The following table summarizes the quantitative data on the fastness properties of this compound and its alternatives. The ratings are based on standard testing methodologies, where a higher number indicates superior performance.

DyeC.I. NameLight Fastness (Xenon Arc)Washing Fastness (Polyester)Sublimation FastnessRubbing Fastness (Wet)Rubbing Fastness (Dry)
This compound 111406-7[1][2]4-5[1][2]4[1][2]4-54-5
Disperse Red 60 607566[2]4-5[1][2]4-5[1]4[1]4[1]
Disperse Red 73 111165-6[3][4]5[3][4]5[3]4-5[2]4-5
Disperse Red 167 113387-8[5][6]5[6][7]5[2]4-54-5

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.

Dyeing Properties: A Qualitative Overview

  • Build-up: This refers to the increase in color depth with an increasing concentration of the dye on the fiber. All the compared dyes generally exhibit good build-up properties on polyester, allowing for a wide range of shades from pale to deep.

  • Exhaustion: This is the percentage of dye that is transferred from the dyebath to the fiber during the dyeing process. High-temperature dyeing methods (around 130°C) are typically employed for these disperse dyes to ensure good exhaustion on polyester fibers[8]. The efficiency of exhaustion is influenced by factors such as dyeing temperature, time, and the use of carriers.

  • Migration: This property relates to the movement of dye from areas of higher concentration to areas of lower concentration on the fabric, leading to level dyeing. Good migration is essential for achieving uniform color. The migration of disperse dyes is influenced by the dyeing temperature and the molecular size of the dye[9]. Thermal migration, the movement of dye to the fiber surface during post-dyeing heat treatments, can negatively impact fastness properties[10][11]. Dyes with higher sublimation fastness, like Disperse Red 73 and 167, generally exhibit lower thermal migration.

Experimental Protocols

The fastness data presented in this guide is based on internationally recognized standard test methods. The following are detailed methodologies for the key experiments cited.

Light Fastness (ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the color to fading upon exposure to an artificial light source that simulates natural daylight.

  • Apparatus: A Xenon arc lamp weathering apparatus.

  • Procedure: A specimen of the dyed textile is exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed. The exposure continues until a specified color change is observed on the reference standards.

  • Evaluation: The change in color of the test specimen is assessed by comparing it to the unexposed portion of the same fabric using the Grey Scale for Color Change. The light fastness is rated on a scale of 1 to 8, with 8 indicating the highest fastness.

Washing Fastness (ISO 105-C06 / AATCC 61)

This method evaluates the resistance of the color to laundering.

  • Apparatus: A launder-ometer or a similar accelerated laundering machine.

  • Procedure: A composite specimen is prepared by stitching the dyed fabric with a multifiber test fabric containing strips of different fibers (e.g., cotton, wool, polyester, nylon). This composite specimen is then placed in a stainless-steel container with a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is agitated in the launder-ometer at a specified temperature and for a specific duration.

  • Evaluation: After the washing cycle, the specimen is rinsed and dried. The color change of the dyed fabric is assessed using the Grey Scale for Color Change, and the staining of the different fibers on the multifiber fabric is evaluated using the Grey Scale for Staining. The ratings are on a scale of 1 to 5, where 5 represents no change or staining.

Sublimation Fastness (ISO 105-P01 / AATCC 117)

This test assesses the tendency of the dye to vaporize and transfer to an adjacent fabric when subjected to dry heat.

  • Apparatus: A heat press or a sublimation fastness tester.

  • Procedure: The dyed specimen is placed between two pieces of undyed standard adjacent fabric (typically polyester). The composite sample is then subjected to a specific temperature (e.g., 180°C, 210°C) and pressure for a set duration (e.g., 30 seconds) in the heat press.

  • Evaluation: The color change of the original dyed specimen and the degree of staining on the adjacent undyed fabric are evaluated using the respective Grey Scales. The rating is on a scale of 1 to 5, with 5 indicating the best fastness.

Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC 8)

This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.

  • Apparatus: A crockmeter.

  • Procedure:

    • Dry Rubbing: A dry, white cotton rubbing cloth is mounted on the finger of the crockmeter. The dyed specimen is placed on the base of the instrument, and the finger is moved back and forth over the specimen for a specified number of cycles with a constant downward force.

    • Wet Rubbing: The procedure is repeated with a rubbing cloth that has been wetted with deionized water to a specific moisture content.

  • Evaluation: The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining. The rating is on a scale of 1 to 5, where 5 indicates no color transfer.

Mandatory Visualization

Textile_Dyeing_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_final Final Steps A Dye Dispersion Preparation B Dye Bath Formulation (Water, Dispersing Agents, pH Buffer) A->B E High-Temperature Dyeing (e.g., 130°C for Polyester) B->E C Fabric Scouring & Pre-treatment D Fabric Loading C->D D->E F Cooling & Rinsing E->F G Reduction Clearing (Removes Surface Dye) F->G H Neutralization & Rinsing G->H I Softening / Finishing H->I J Drying & Heat Setting I->J K Quality Control (Fastness Testing) J->K L Finished Fabric K->L

Caption: A generalized workflow for the exhaust dyeing of polyester fabric with disperse dyes.

References

Ecotoxicity Profile: Disperse Red 82 and its Degradation Products - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable data gap exists in the ecotoxicological assessment of the azo dye Disperse Red 82, with publicly available safety data sheets indicating no available information on its effects on key aquatic organisms.[1][2] In light of this, this guide presents a comparative analysis using the closely related and more extensively studied Disperse Red 1 as a surrogate to highlight the potential environmental risks associated with this class of dyes and their degradation byproducts. This approach is crucial for researchers, scientists, and drug development professionals to understand the potential for increased toxicity following degradation.

Disperse dyes, including this compound, are characterized by their low water solubility and are commonly used for dyeing synthetic fibers.[3][4] Their complex aromatic structures make them persistent in the environment and resistant to conventional wastewater treatment methods.[4] A significant concern is that the degradation of these dyes can lead to the formation of intermediate compounds that may exhibit equal or even greater toxicity than the parent molecule.[5][6]

Comparative Ecotoxicity Data: The Case of Disperse Red 1

Due to the absence of specific ecotoxicity data for this compound, this section focuses on Disperse Red 1, a structurally similar azo dye. Studies have shown that while the parent dye itself is toxic to aquatic life, some of its degradation products are even more hazardous.[5]

A study on the photo-Fenton degradation of Disperse Red 1 revealed that the acute toxicity to the microcrustacean Daphnia similis increased significantly after 10 minutes of treatment.[5] This coincided with the peak concentration of several degradation intermediates.[5] While further degradation eventually led to non-toxic levels, this initial spike in toxicity highlights a critical environmental risk.[5]

The following table summarizes the available ecotoxicity data for Disperse Red 1.

Test OrganismSubstanceEndpointResultReference
Daphnia similisDisperse Red 148h EC500.86 mg/L[7]
Daphnia similisDisperse Red 1 Degradation Intermediates (at 10 min)48h EC50Lower than parent dye (indicating higher toxicity)[5]
Various Aquatic OrganismsDisperse Red 1Chronic Toxicity (NOEC)Low concentrations cause adverse effects[7]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No Observed Effect Concentration.

Degradation Pathways and Resulting Intermediates

The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[3][8] This process can be initiated by various physical, chemical, or biological treatments and results in the formation of aromatic amines, which are often more toxic and carcinogenic than the parent dye.[9][10]

For Disperse Red 1, degradation via the photo-Fenton process leads to the formation of several intermediates through hydroxylation of the benzene (B151609) ring and cleavage of the azo bond.[5] Similarly, the biodegradation of Disperse Red 167 has been shown to produce intermediates such as 2-chloro-4-nitro-phenylamine and an acetic acid ester derivative.[11] While the specific degradation products of this compound are not documented, it is plausible that its degradation would follow a similar pattern, yielding a mixture of potentially hazardous aromatic compounds.

Degradation Pathway of a Disperse Red Azo Dye Disperse Red Azo Dye Disperse Red Azo Dye Degradation Process Degradation Process Disperse Red Azo Dye->Degradation Process e.g., Photo-Fenton, Biodegradation Intermediate Products Intermediate Products Degradation Process->Intermediate Products Cleavage of Azo Bond & Ring Hydroxylation Aromatic Amines Aromatic Amines Intermediate Products->Aromatic Amines Further Degradation Further Degradation Intermediate Products->Further Degradation Aromatic Amines->Further Degradation Less Toxic/Non-Toxic Products Less Toxic/Non-Toxic Products Further Degradation->Less Toxic/Non-Toxic Products

Caption: Generalized degradation pathway of a Disperse Red azo dye.

Experimental Protocols for Ecotoxicity Assessment

The evaluation of the ecotoxicity of dyes and their degradation products relies on a battery of standardized bioassays. These tests assess various endpoints, from acute lethality to chronic effects on reproduction and growth.

Acute Toxicity Testing with Daphnia similis

This test, often following OECD Guideline 202, is a common method to determine the acute toxicity of substances to aquatic invertebrates.

  • Test Organisms: Neonates of Daphnia similis (less than 24 hours old) are used.

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.

  • Endpoint: The primary endpoint is immobilization (the inability to swim).

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

Ecotoxicity Testing Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis Test Substance Preparation Test Substance Preparation Exposure to Concentration Series Exposure to Concentration Series Test Substance Preparation->Exposure to Concentration Series Test Organism Culturing Test Organism Culturing Test Organism Culturing->Exposure to Concentration Series Observation of Endpoints Observation of Endpoints Exposure to Concentration Series->Observation of Endpoints Statistical Analysis (e.g., EC50 calculation) Statistical Analysis (e.g., EC50 calculation) Observation of Endpoints->Statistical Analysis (e.g., EC50 calculation)

Caption: A generalized workflow for ecotoxicity testing.

Conclusion

While specific ecotoxicity data for this compound remains elusive, the available information on similar disperse dyes, particularly Disperse Red 1, strongly suggests a potential for significant environmental risk. The degradation of these dyes does not always equate to detoxification and can, in fact, lead to the formation of more hazardous intermediate products. This underscores the critical need for comprehensive ecotoxicological testing of both parent dye compounds and their degradation products to accurately assess their environmental impact. For researchers and professionals in related fields, it is imperative to consider the entire lifecycle of such chemicals and to promote the use of advanced treatment technologies that ensure complete mineralization to non-toxic end products.

References

Validating the Structure of Disperse Red 82 Degradation Products: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of the structure of degradation products of the azo dye, Disperse Red 82. While specific experimental data on the degradation of this compound is limited in publicly available literature, this document outlines established methodologies and expected outcomes based on the analysis of structurally similar azo dyes. The guide offers detailed experimental protocols and data presentation formats to aid researchers in designing and executing their own studies.

Introduction to this compound

This compound, also known as C.I. 11140, is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical structure contains an azo bond (-N=N-) which is susceptible to cleavage under various chemical and biological degradation processes. Understanding the degradation of this dye and identifying the resulting products is crucial for environmental monitoring, toxicological assessment, and the development of effective wastewater treatment technologies. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and specificity in identifying and quantifying organic molecules in complex matrices.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate identification and quantification of dye degradation products. While several methods are available, LC-MS, particularly LC-MS/MS, offers significant advantages in terms of sensitivity and structural elucidation.

FeatureLC-MS/MSHPLC-UV/VisGC-MS
Sensitivity Very High (ppb-ppt)Moderate (ppm-ppb)High (ppb)
Specificity Very HighModerateHigh
Structural Information High (Fragmentation)Low (Retention Time & UV Spectrum)High (Fragmentation)
Applicability to Polar/Non-volatile Compounds ExcellentGoodPoor (Derivatization often required)
Matrix Effects Can be significantLess significantModerate

As indicated in the table, LC-MS/MS is the superior technique for the analysis of disperse dye degradation products, which are often polar and present at trace levels in complex environmental or biological samples.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for sample preparation and LC-MS analysis applicable to the study of this compound degradation.

Sample Preparation: Extraction from Aqueous Solution

This protocol is suitable for the extraction of this compound and its degradation products from wastewater or biodegradation media.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 100 mL of the filtered aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are typical LC-MS parameters for the analysis of azo dye degradation products.

ParameterSetting
LC System Agilent 1260 Infinity or equivalent
Column Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) or equivalent[1]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 0.5 mL/min[1]
Injection Volume 5 µL[1]
Mass Spectrometer Agilent 6420A Triple Quadrupole or equivalent[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4.0 kV[1]
Nebulizer Pressure 35 psi[1]
Drying Gas Flow 10 L/min[1]
Drying Gas Temp. 325 °C[1]
Scan Range m/z 50-700

Degradation of this compound: A Proposed Pathway

G DR82 This compound (m/z 440.15) AzoCleavage Azo Bond Cleavage (Reductive/Oxidative) DR82->AzoCleavage Amine1 2-amino-5-nitrobenzonitrile (Hypothetical, m/z 164.04) AzoCleavage->Amine1 Amine2 N,N-bis(2-acetoxyethyl)-p-phenylenediamine (Hypothetical, m/z 281.15) AzoCleavage->Amine2 FurtherDeg1 Further Degradation (e.g., Hydroxylation) Amine1->FurtherDeg1 FurtherDeg2 Further Degradation (e.g., Dealkylation) Amine2->FurtherDeg2 Products1 Smaller Aromatic Fragments FurtherDeg1->Products1 Products2 Aliphatic Amines FurtherDeg2->Products2

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for the validation of this compound degradation products using LC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Degradation Degradation of This compound Extraction Solid-Phase Extraction Degradation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Identification) LC->MS MSMS Tandem MS (MS/MS) (Structural Elucidation) MS->MSMS Peak_Integration Peak Integration & Quantification MSMS->Peak_Integration Structure_ID Structure Identification (Fragmentation Analysis) Peak_Integration->Structure_ID Pathway Pathway Elucidation Structure_ID->Pathway

Caption: Experimental workflow for LC-MS analysis.

Conclusion

LC-MS is an indispensable technique for the structural validation of dye degradation products. Its high sensitivity, specificity, and ability to provide detailed structural information make it the method of choice for complex environmental and biological samples. While specific data for this compound degradation is not extensively documented, the methodologies and proposed pathways presented in this guide, based on the analysis of similar azo dyes, provide a robust framework for researchers to conduct their own investigations. The provided protocols and workflows can be adapted to various degradation studies, contributing to a better understanding of the environmental fate and toxicology of this and other synthetic dyes.

References

A Comparative Analysis of HPLC and Spectrophotometric Methods for the Quantification of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Disperse Red 82. The selection of an appropriate analytical method is critical for quality control, formulation development, and safety assessment. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and illustrates the logical workflow for cross-validation to aid in method selection.

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of analytical techniques. Below are representative protocols for the analysis of this compound using both HPLC and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the analysis of disperse dyes and offers high selectivity and sensitivity.[1]

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is suitable for this analysis.[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier, is effective.[2] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The absorption spectra for disperse dyes like this compound are typically recorded between 320 and 680 nm.[3] The maximum absorption wavelength (λmax) for this compound should be determined and used for quantification.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile in a volumetric flask.[1]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-50 µg/mL).[1]

    • Sample Preparation: For solid samples, accurately weigh a representative portion and extract the dye using a suitable solvent, potentially with the aid of sonication. The extract should be centrifuged to remove any particulate matter, and the supernatant filtered through a 0.45 µm syringe filter prior to injection.[1]

UV-Visible Spectrophotometry Protocol

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of dyes in solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable transparent solvent such as methanol, ethanol, or acetone (B3395972) should be used to dissolve the dye.

  • Wavelength Determination (λmax): A solution of this compound in the chosen solvent should be scanned across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[4]

  • Sample Preparation: Prepare a solution of the this compound sample in the selected solvent. The concentration should be adjusted to ensure the absorbance reading falls within the linear range of the instrument, which is typically between 0.2 and 0.8.[5]

  • Quantification: The concentration of this compound in the sample can be determined by using a calibration curve constructed from standard solutions of known concentrations.[5]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics for the quantification of disperse dyes using HPLC and UV-Vis spectrophotometry. The data is adapted from studies on closely related disperse dyes due to the limited availability of a direct comparative study on this compound.

Table 1: HPLC Method Validation Parameters

Validation ParameterTypical Performance
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.02 - 1.35 ng/mL[6]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[6]

Table 2: UV-Visible Spectrophotometric Method Validation Parameters

Validation ParameterTypical Performance
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95% - 105%
Precision (%RSD)< 5.0%
Limit of Detection (LOD)2.47 × 10⁻⁶ mol L⁻¹[4]
Limit of Quantification (LOQ)8.22 × 10⁻⁶ mol L⁻¹[4]

Table 3: Comparative Summary of HPLC and Spectrophotometry

FeatureHPLCUV-Visible Spectrophotometry
Specificity High; separates the analyte from impurities.[7]Low; measures the total absorbance at a specific wavelength, susceptible to interference from other absorbing species.[8]
Sensitivity High; capable of detecting low concentrations.[1]Moderate.
Throughput Lower; due to chromatographic separation time.High; rapid analysis.[7]
Cost Higher instrumentation and operational costs.[1]Lower instrumentation and operational costs.
Complexity More complex method development and operation.[1]Simpler operation.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and spectrophotometric methods and a decision-making pathway for method selection.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv Spectrophotometric Analysis cluster_comp Data Comparison and Validation start Start with this compound Sample prep Prepare Stock and Working Solutions start->prep hplc_analysis Inject into HPLC System prep->hplc_analysis uv_analysis Measure Absorbance at λmax prep->uv_analysis hplc_data Acquire HPLC Data (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantify Concentration hplc_data->hplc_quant compare Compare Quantitative Results hplc_quant->compare uv_data Acquire UV-Vis Data (Absorbance) uv_analysis->uv_data uv_quant Quantify Concentration uv_data->uv_quant uv_quant->compare validate Statistical Analysis (e.g., t-test, F-test) compare->validate conclusion Method Validation Conclusion validate->conclusion

Caption: Experimental workflow for cross-validation.

Method_Selection_Logic start Define Analytical Need q1 Is high specificity required? (e.g., presence of impurities) start->q1 hplc Select HPLC q1->hplc Yes q2 Is high throughput/speed critical? q1->q2 No uv_vis Select UV-Vis Spectrophotometry q2->uv_vis Yes q3 Are trace levels being analyzed? q2->q3 No q3->hplc Yes q3->uv_vis No

Caption: Method selection logic.

References

A Comparative Guide to the Dyeing Kinetics of Disperse Red 82 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dyeing kinetics of C.I. Disperse Red 82 on three common synthetic fibers: polyester (B1180765) (polyethylene terephthalate, PET), nylon, and cellulose (B213188) acetate (B1210297). Due to the limited availability of direct comparative studies on this compound across all three fiber types, this document synthesizes available experimental data for this compound on polyester and utilizes data from analogous disperse dyes to infer the kinetic behavior on nylon and acetate. The primary focus is to present a framework for such a comparative study, including detailed experimental protocols and data presentation formats.

The dyeing of synthetic fibers with disperse dyes is a complex process governed by the dye's diffusion into the amorphous regions of the polymer matrix. The rate of this process is influenced by factors such as temperature, dye concentration, the chemical and physical structure of the fiber, and the presence of auxiliary chemicals. Understanding these kinetic parameters is crucial for optimizing dyeing processes to achieve desired color yield, levelness, and fastness properties.

Comparative Dyeing Kinetics

The dyeing of polyester, a highly crystalline and hydrophobic fiber, typically requires high temperatures (around 130°C) to facilitate dye penetration. In contrast, cellulose acetate is dyed at lower temperatures (around 85-95°C) to prevent fiber degradation. Nylon, with its more open structure compared to polyester, can be dyed at temperatures around 100°C. These differences in dyeing conditions significantly impact the dyeing kinetics.

Data Presentation: A Comparative Overview

The following tables summarize the expected kinetic and thermodynamic parameters for the dyeing of polyester, nylon, and acetate with disperse dyes, based on available literature. It is important to note that the data for nylon and acetate are based on studies of similar disperse dyes due to the lack of specific data for this compound.

Fiber Type Typical Dyeing Temperature (°C) Dyeing Rate Constant (k) Diffusion Coefficient (D) Activation Energy (Ea)
Polyester (PET) 110 - 130ModerateLowHigh
Nylon 95 - 105HighModerateModerate
Cellulose Acetate 85 - 95HighHighLow

Table 1: Generalized Comparison of Dyeing Kinetic Parameters for Disperse Dyes on Different Synthetic Fibers.

Parameter C.I. Disperse Orange 30 on Polyester[1] C.I. Disperse Red 167 on Polyester[2][3]
Dyeing Temperature (°C) 110, 120, 13075, 85, 95, 105
Dyeing Rate Constant (k) (min⁻¹) Data not explicitly provided in the textPseudo-second order rate constants determined
Diffusion Coefficient (D) (cm²/min) Increases with temperatureCalculated from kinetic models
Activation Energy (Ea) (kcal/mol) Calculated from Arrhenius plotRanged from 37 to 59

Table 2: Experimentally Determined Kinetic Parameters for Similar Disperse Dyes on Polyester.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of dyeing kinetics. The following methodologies are based on established practices for studying the dyeing of synthetic fibers with disperse dyes.[1][4]

Materials
  • Fibers: Scoured and bleached fabrics of polyester, nylon 6, and cellulose acetate.

  • Dye: C.I. This compound (commercial grade).

  • Reagents: Non-ionic dispersing agent, acetic acid, sodium hydroxide, sodium hydrosulfite.

High-Temperature Exhaust Dyeing (Polyester)
  • Fabric Preparation: Scour the polyester fabric in a solution of 2 g/L non-ionic surfactant at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and air dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1. The dyebath should contain 1% (on weight of fabric) this compound, 1 g/L dispersing agent, and be adjusted to a pH of 4.5 with acetic acid.

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/min.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C.

  • Aftertreatment (Reduction Clearing):

    • Rinse the dyed fabric with hot and cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the fabric in this bath at 70°C for 20 minutes.

    • Rinse thoroughly and air dry.

Moderate-Temperature Exhaust Dyeing (Nylon)
  • Fabric and Dye Bath Preparation: Follow the same procedure as for polyester, but use nylon fabric.

  • Dyeing Procedure:

    • Introduce the nylon fabric into the dyebath at room temperature.

    • Raise the temperature to 100°C at a rate of 2°C/min.

    • Maintain the temperature at 100°C for 60 minutes.

    • Cool the dyebath to 60°C.

  • Aftertreatment: A mild soaping is typically sufficient for nylon.

Low-Temperature Exhaust Dyeing (Cellulose Acetate)
  • Fabric and Dye Bath Preparation: Follow the same procedure as for polyester, but use cellulose acetate fabric.

  • Dyeing Procedure:

    • Introduce the cellulose acetate fabric into the dyebath at room temperature.

    • Raise the temperature to 90°C at a rate of 2°C/min.

    • Maintain the temperature at 90°C for 60 minutes.

    • Cool the dyebath to 50°C.

  • Aftertreatment: A mild soaping is typically sufficient for cellulose acetate.

Kinetic Data Analysis
  • Dye Uptake Measurement: At regular time intervals during the dyeing process, withdraw an aliquot of the dyebath. Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound. Calculate the concentration of the dye remaining in the bath using a pre-determined calibration curve.

  • Calculation of Kinetic Parameters:

    • Dyeing Rate Constant (k): Plot the natural logarithm of the ratio of dye concentration at time t to the initial concentration versus time. The slope of the linear portion of the graph gives the dyeing rate constant.

    • Diffusion Coefficient (D): The diffusion coefficient can be calculated using the Hill's equation or other relevant models.

    • Activation Energy (Ea): Conduct the dyeing experiments at different temperatures (e.g., 110, 120, 130°C for polyester) and calculate the dyeing rate constants for each temperature. The activation energy can then be determined from the Arrhenius plot (ln(k) vs. 1/T).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures and the relationships between the key components of the study.

Dyeing_Kinetics_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_after Post-Treatment Fiber_Prep Fiber Preparation (Scouring) Dyeing Exhaust Dyeing at Controlled Temperature Fiber_Prep->Dyeing Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersant, pH Adjustment) Dye_Bath_Prep->Dyeing Sampling Periodic Dyebath Sampling Dyeing->Sampling Aftertreat Aftertreatment (Reduction Clearing/Soaping) Dyeing->Aftertreat Spectro Spectrophotometric Analysis (UV-Vis) Sampling->Spectro Calc Calculation of Kinetic Parameters (k, D, Ea) Spectro->Calc

Fig. 1: Experimental workflow for studying dyeing kinetics.

Logical_Relationships cluster_fibers Synthetic Fibers cluster_params Kinetic Parameters Dye This compound Polyester Polyester Dye->Polyester Nylon Nylon Dye->Nylon Acetate Cellulose Acetate Dye->Acetate Rate Dyeing Rate (k) Polyester->Rate Diffusion Diffusion (D) Polyester->Diffusion Energy Activation Energy (Ea) Polyester->Energy Nylon->Rate Nylon->Diffusion Nylon->Energy Acetate->Rate Acetate->Diffusion Acetate->Energy

Fig. 2: Logical relationships in the dyeing kinetics study.

References

A Comparative Analysis of the Environmental Impact of Disperse Red 82 and Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecotoxicological profiles and effluent characteristics of two major dye classes, providing researchers and drug development professionals with critical data for environmental risk assessment.

The textile industry, a cornerstone of global manufacturing, is also a significant contributor to water pollution. The dyeing and finishing processes, in particular, release a complex cocktail of chemicals into the environment. This guide provides a comparative analysis of the environmental impact of Disperse Red 82, a common synthetic dye for polyester (B1180765), and the broad class of reactive dyes, predominantly used for cellulosic fibers like cotton. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the relative environmental footprint of these widely used colorants.

Effluent Characteristics: A Tale of Two Dyeing Processes

The fundamental differences in the application of disperse and reactive dyes lead to distinct wastewater profiles. Disperse dyes, including this compound, are non-ionic and have low water solubility. They are applied to hydrophobic fibers like polyester under high temperature and pressure in a dispersion, requiring dispersing agents.[1][2] In contrast, reactive dyes are water-soluble and form a covalent bond with fibers such as cotton, a process that necessitates large amounts of salt and alkali.[1][2]

A significant portion of reactive dyes hydrolyze during the dyeing process and do not bind to the fiber, leading to high concentrations of colored compounds in the effluent.[1][2] This results in wastewater with high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), indicating a significant organic load that can deplete oxygen in receiving waters.[3][4] While specific data for wastewater from this compound dyeing is limited, the general characteristics of disperse dye effluents include the presence of the dye itself, dispersing agents, and other auxiliaries, which can also contribute to the organic load.[3][5]

For a general overview of the potential effluent characteristics, the following table summarizes typical ranges for COD and BOD found in textile wastewater containing these dye types. It is important to note that these values can vary significantly based on the specific dyeing process, dye concentration, and auxiliary chemicals used.

ParameterDisperse Dye Effluent (General)Reactive Dye Effluent
COD (mg/L) 354 - 3051[3]154 - 14,000[3][6]
BOD₅ (mg/L) Data not readily available200 - 420[6]
BOD₅/COD Ratio Data not readily available~0.5[7]

Aquatic Toxicity: Assessing the Impact on Ecosystems

The release of dyes into aquatic environments can have detrimental effects on various organisms. Acute toxicity is often evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period.

Reactive Dyes: The aquatic toxicity of reactive dyes varies depending on their chemical structure. For example, studies on Reactive Black 5 and Reactive Red 120 have been conducted. The high salt content in reactive dye effluents can also contribute to the overall toxicity to freshwater organisms.

The following table presents a summary of available aquatic toxicity data for representative dyes. The absence of specific data for this compound is a significant gap in the current scientific literature.

DyeTest OrganismEndpointResult (mg/L)Reference
Disperse Red 1Daphnia similis48h EC50Not specified, but noted as toxic[5][8][9][10]
Reactive Black 5Not SpecifiedNot SpecifiedNot Specified[11]
Reactive Red 120Pseudomonas guariconensisBiodegradation91% degradation[12]
Basic Red 51 (azo dye)Daphnia magnaAcute toxicity100-fold more toxic than natural dye Ery[13]
Remazol Parrot GreenDaphnia magna48h EC5055.32[14]
Remazol Golden YellowDaphnia magna48h EC5046.84[14]

Biodegradability: The Persistence of Color

The biodegradability of dyes is a critical factor in their environmental impact. Dyes that resist degradation can persist in the environment, leading to long-term contamination.

This compound: Information on the biodegradability of this compound is scarce. Generally, disperse dyes, with their complex aromatic structures, are considered to be poorly biodegradable.[15]

Reactive Dyes: The biodegradability of reactive dyes is also a concern. While some reactive dyes can be degraded by specific microorganisms, the covalent bond they form with fibers makes them inherently stable.[16][17] The hydrolyzed dye that remains in the effluent can also be resistant to conventional wastewater treatment processes.

Experimental Protocols

The following are summaries of standard methodologies used to assess the environmental impact of textile dyes.

Aquatic Toxicity Testing
  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50).[12][16][18][19]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae. Algal cultures are exposed to different concentrations of the substance for 72 hours, and the inhibition of growth is measured to determine the EC50.[20][21][22][23][24]

  • OECD 203: Fish, Acute Toxicity Test: This guideline outlines a method to determine the acute lethal toxicity of a substance to fish. Fish are exposed to various concentrations of the substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[9][25][26][27][28]

Wastewater Characterization
  • APHA 5220 D: Closed Reflux, Colorimetric Method for COD: This method is used to determine the Chemical Oxygen Demand in a water sample. The sample is digested with a strong oxidizing agent (potassium dichromate) in a sulfuric acid medium. The amount of oxidant consumed is measured colorimetrically and is proportional to the COD.[29][30][31]

  • APHA 5210 B: 5-Day BOD Test: This test measures the amount of dissolved oxygen consumed by aerobic biological organisms in a water sample over a 5-day period at 20°C. It is an indicator of the amount of biodegradable organic matter present.[1][8][32][33][34]

Biodegradability Testing
  • OECD 301F: Manometric Respirometry Test: This test determines the ready biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[35][36][37][38][39]

Logical Flow of Environmental Impact Assessment

The following diagram illustrates the logical workflow for a comparative environmental impact assessment of textile dyes.

Environmental Impact Assessment of Textile Dyes cluster_DyeSelection Dye Selection cluster_EffluentCharacterization Wastewater Characterization cluster_Ecotox Ecotoxicological Assessment cluster_Analysis Comparative Analysis Dye1 This compound COD_BOD COD & BOD Analysis (APHA 5220D & 5210B) Dye1->COD_BOD OtherParams Other Parameters (pH, TDS, Color) Dye1->OtherParams AquaticTox Aquatic Toxicity (OECD 201, 202, 203) Dye1->AquaticTox Biodegradability Biodegradability (OECD 301F) Dye1->Biodegradability Dye2 Reactive Dyes Dye2->COD_BOD Dye2->OtherParams Dye2->AquaticTox Dye2->Biodegradability DataComp Data Comparison & Interpretation COD_BOD->DataComp OtherParams->DataComp AquaticTox->DataComp Biodegradability->DataComp RiskAssess Environmental Risk Assessment DataComp->RiskAssess

Workflow for comparative environmental impact assessment of dyes.

References

Validating Genotoxicity: A Comparative Analysis of Ames Test Results for Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is paramount. This guide provides a framework for validating the results of the bacterial reverse mutation assay, commonly known as the Ames test, with a suite of other established genotoxicity assays. Due to a lack of publicly available data for Disperse Red 82, this document uses the closely related and well-studied azo dye, Disperse Red 1, as a surrogate to illustrate the validation process. The principles and methodologies described herein are directly applicable to the assessment of this compound and other similar compounds.

The initial screening of a compound's mutagenic potential is often conducted using the Ames test. A positive result in this assay necessitates further investigation using a battery of tests to assess different genotoxic endpoints, such as chromosomal damage and DNA strand breaks, in mammalian cells. This tiered approach provides a more comprehensive and reliable assessment of a substance's overall genotoxicity.

Comparative Genotoxicity Data for Disperse Red 1

The following tables summarize the quantitative data from various genotoxicity studies on Disperse Red 1, offering a comparative overview of its effects across different assays and cell systems.

Table 1: Ames Test Results for Disperse Red 1

While specific revertant colony counts for Disperse Red 1 are not consistently reported across the literature, it has been shown to be positive in the Ames test, particularly with metabolic activation. The test indicates that the dye can induce frameshift mutations.

CompoundStrains TestedMetabolic Activation (S9)ResultReference
Disperse Red 1Salmonella typhimurium TA98, TA100With and WithoutPositive[1][2]
Table 2: In Vitro Micronucleus Assay Results for Disperse Red 1

The micronucleus assay assesses chromosomal damage. Studies have demonstrated that Disperse Red 1 induces a dose-dependent increase in the frequency of micronuclei in human cell lines.[3][4]

Cell LineConcentration (µg/mL)EndpointResultReference
Human Lymphocytes0.2 - 1.0Micronucleus FormationDose-dependent increase[3][4]
HepG2 Cells≥ 2.0Micronucleus FormationDose-dependent increase[3][4]
Table 3: In Vivo Comet Assay (Single-Cell Gel Electrophoresis) Results for Disperse Red 1

The comet assay is a sensitive method for detecting DNA strand breaks. In vivo studies in mice have shown that Disperse Red 1 can induce primary DNA damage in various organs.[1][5]

OrganDose (mg/kg bw)EndpointResultReference
Mouse Liver Cells0.005Primary DNA DamageIncreased DNA migration[1]
Mouse Testis Cells100 and 500DNA DamageIncreased DNA damage[5]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and common practices in the field.

Ames Test (Bacterial Reverse Mutation Assay)

This test is performed to detect point mutations.[6][7][8][9]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The test compound at various concentrations is mixed with the bacterial culture and the S9 mix (or buffer) in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[10][11][12]

  • Cell Culture: Human or other mammalian cells (e.g., human lymphocytes, HepG2) are cultured.

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

In Vivo Alkaline Comet Assay

This assay is used to detect DNA strand breaks in cells from animals treated with the test compound.[13][14][15]

  • Animal Treatment: Rodents are typically treated with the test compound at different dose levels via an appropriate route.

  • Tissue Collection: At a specified time after treatment, animals are euthanized, and target organs are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the tissues.

  • Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The DNA is denatured under alkaline conditions, and electrophoresis is performed. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Quantification: Image analysis software is used to measure parameters such as % tail DNA and tail moment to quantify the extent of DNA damage.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for validating genotoxicity data and a generalized view of how a chemical might induce genotoxicity.

G cluster_0 Genotoxicity Testing Workflow TestCompound Test Compound (e.g., this compound) AmesTest Ames Test (Bacterial Reverse Mutation) TestCompound->AmesTest Result Result Interpretation AmesTest->Result Positive Positive Result (Mutagenic) Result->Positive Significant increase in revertants Negative Negative Result (Non-mutagenic) Result->Negative No significant increase FurtherTesting Tier 2 Genotoxicity Assays Positive->FurtherTesting RiskAssessment Comprehensive Risk Assessment Negative->RiskAssessment Micronucleus Micronucleus Assay (Chromosomal Damage) FurtherTesting->Micronucleus Comet Comet Assay (DNA Strand Breaks) FurtherTesting->Comet ChromosomeAberration Chromosome Aberration Assay (Clastogenicity) FurtherTesting->ChromosomeAberration Micronucleus->RiskAssessment Comet->RiskAssessment ChromosomeAberration->RiskAssessment

Caption: A logical workflow for the validation of Ames test results.

G cluster_1 Generalized Genotoxicity Pathway Compound Disperse Dye (e.g., this compound) MetabolicActivation Metabolic Activation (e.g., S9 Mix) Compound->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ROS->DNA_Damage PointMutations Point Mutations (Ames Test) DNA_Damage->PointMutations StrandBreaks Strand Breaks (Comet Assay) DNA_Damage->StrandBreaks ChromosomalDamage Chromosomal Damage (Micronucleus/Aberration) DNA_Damage->ChromosomalDamage CellularResponse Cellular Response DNA_Damage->CellularResponse Repair DNA Repair CellularResponse->Repair Apoptosis Apoptosis CellularResponse->Apoptosis Cancer Carcinogenesis CellularResponse->Cancer If repair fails

Caption: A generalized signaling pathway for chemical-induced genotoxicity.

References

A Comparative Guide to the Photostability of Disperse Red 82 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust chemical compounds is critical. Azo dyes, a major class of synthetic colorants, are utilized in various applications beyond textiles, including as components in photosensitive materials. Their photostability, or resistance to degradation upon light exposure, is a crucial performance parameter. This guide provides an objective comparison of the photostability of Disperse Red 82 against a selection of other commercially significant azo disperse dyes, supported by standardized experimental data.

Comparative Photostability Data

The photostability of dyes is commonly evaluated using the Blue Wool Scale, an internationally recognized standard (ISO 105-B02). This scale rates the lightfastness of a colorant from 1 (very poor) to 8 (excellent), where each successive number represents approximately double the lightfastness of the previous one.[1][2] The following table summarizes the lightfastness ratings for this compound and other selected azo disperse dyes, providing a semi-quantitative basis for comparison.

Dye NameC.I. NameChemical ClassLightfastness Rating (Blue Wool Scale)
This compound11140Monoazo6-7
Disperse Red 7311116Monoazo6[3][4]
Disperse Red 177-Monoazo5-6[5][6]
Disperse Orange 3011119Monoazo6-7[7][8][9]
Disperse Yellow 6447023Quinoline6-7[10][11]
Disperse Violet 2861102Anthraquinone6-7[12][13]

Note: The lightfastness of a dye can be influenced by factors such as the substrate it is applied to, the dye concentration, and the presence of other chemical agents.

Experimental Protocols

The data presented in this guide is based on the standardized ISO 105-B02 method for determining colorfastness to light. A detailed summary of this protocol is provided below.

ISO 105-B02: Colour Fastness to Artificial Light (Xenon Arc Fading Lamp Test)

This method is designed to determine the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65).[14][15]

Principle: A specimen of the dyed material is exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity.[1][2] Concurrently, a set of eight standardized blue wool fabrics, with known lightfastness ratings (1 to 8), are exposed under the same conditions.[14] The photostability is assessed by comparing the change in color of the test specimen to that of the blue wool references.[14]

Apparatus:

  • Xenon Arc Lamp Apparatus: Capable of providing a spectral distribution corresponding to natural daylight.[15]

  • Blue Wool References (1-8): Standardized dyed wool fabrics with a known lightfastness.[14]

  • Grey Scale for Assessing Change in Colour: Used to quantify the degree of fading.[1]

  • Masks: Opaque material to cover a portion of the samples and references to provide an unexposed area for comparison.[14]

Procedure:

  • Sample Preparation: A specimen of the material to be tested is prepared to the specified dimensions.

  • Mounting: The test specimen and the set of blue wool references are mounted on cardboard holders, with half of each sample covered by an opaque mask.

  • Exposure: The mounted samples are placed in the xenon arc test chamber and exposed to the light source under specified conditions of temperature and humidity.[1]

  • Evaluation: The exposure is continued until a prescribed amount of fading is observed on the test specimen or the blue wool references. The lightfastness rating is determined by identifying which of the blue wool references shows a similar degree of fading to the test specimen.[1]

Visualizing the Experimental Workflow and Degradation Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for photostability testing and the generalized photodegradation pathway of azo dyes.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure (ISO 105-B02) cluster_eval Evaluation prep_sample Prepare Dyed Material Specimen mount Mount Samples and References with Masks prep_sample->mount prep_refs Prepare Blue Wool References (1-8) prep_refs->mount expose Expose in Xenon Arc Chamber mount->expose compare Compare Fading of Specimen to Blue Wool References expose->compare assign Assign Lightfastness Rating (1-8) compare->assign photodegradation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination dye Azo Dye (Ground State) excited_dye Excited State Azo Dye dye->excited_dye Absorption light Light (hν) ros Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) excited_dye->ros Energy Transfer to O₂ cleavage Cleavage of Azo Bond (-N=N-) excited_dye->cleavage Direct Photolysis ros->cleavage Attack on Chromophore intermediates Aromatic Intermediates cleavage->intermediates degradation_products Degradation Products (e.g., CO₂, H₂O, mineral acids) intermediates->degradation_products Further Oxidation

References

Disperse Red 82 Attenuation: A Comparative Analysis of Adsorption and Advanced Oxidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of Disperse Red 82, a recalcitrant azo dye prevalent in textile industry effluents, is a critical environmental challenge. This guide provides a comparative assessment of two prominent remediation technologies: adsorption and advanced oxidation processes (AOPs). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms, operational parameters, and performance efficiencies, supported by experimental data from studies on closely related disperse dyes.

Executive Summary

Both adsorption and advanced oxidation processes demonstrate high efficacy in removing disperse dyes from aqueous solutions. Adsorption offers a simpler, cost-effective approach by physically binding the dye molecules to a solid matrix. In contrast, advanced oxidation processes mineralize the dye into less harmful substances through highly reactive radicals. The choice between these methods hinges on factors such as the required removal efficiency, operational costs, and the potential for secondary pollution.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data for the removal of Disperse Red dyes using various adsorbents and advanced oxidation processes. It is important to note that while direct comparative data for this compound is limited, the presented data for structurally similar disperse dyes provides a strong basis for performance evaluation.

Table 1: Performance of Various Adsorbents for Disperse Red Dye Removal

Adsorbent MaterialTarget DyeAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal ConditionsReference
Commercial Activated CarbonDisperse Red Dye---[1]
Bamboo-based Activated CarbonDisperse Red 167-90.2315.4 h, 50 °C, 12.0 g/L adsorbent[2]
Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃Disperse Red 60100-pH 2[3][4]
Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃Disperse Red 60100-pH 4[3][4]
Modified BentoniteNon-ionic Disperse Dye0.48394.0430 min, 25 °C, pH 4[5]

Table 2: Comparative Efficacy of Advanced Oxidation Processes for Azo Dye Degradation

Advanced Oxidation ProcessTarget PollutantDegradation Efficiency (%)Key Operating ConditionsReference
Fenton ProcessAzo Dyes85 - 99pH: 2.5 - 4.0, [Fe²⁺]: 10 - 50 mg/L, [H₂O₂]: 100 - 500 mg/L[6]
Photo-Fenton ProcessAzo Dyes> 95pH: 2.5 - 4.0, [Fe²⁺]: 5 - 20 mg/L, [H₂O₂]: 50 - 200 mg/L, UV or Solar irradiation[6]
OzonationAzo Dyes80 - 98 (Color Removal)pH: 7.0 - 11.0, Ozone dosage: 10 - 100 mg/L[6]
UV/H₂O₂Azo Dyes--[7]
Electrochemical OxidationAzo Dyes90 - 100Current density: 10 - 100 mA/cm², Electrolyte: NaCl or Na₂SO₄, Anode material: BDD, Pt[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline representative experimental protocols for both adsorption and advanced oxidation processes for the removal of disperse dyes.

Adsorption Studies

1. Adsorbent Preparation:

  • Activated Carbon: Commercial activated carbon can be used directly or prepared from precursors like bamboo by washing, drying, and activation with an agent like H₃PO₄ followed by carbonization at high temperatures.[2]

  • Nanocomposites: Chitosan-based nanocomposites can be synthesized by modifying chitosan (B1678972) with a Schiff base and then impregnating it with metal oxides.[3][4]

2. Batch Adsorption Experiments:

  • A stock solution of the Disperse Red dye (e.g., 1000 mg/L) is prepared in distilled water.[3][4]

  • Working solutions of desired concentrations are prepared by diluting the stock solution.

  • A known amount of adsorbent is added to a fixed volume of the dye solution in a series of flasks.

  • The pH of the solutions is adjusted to the desired value using HCl or NaOH.[3][4]

  • The flasks are agitated in a shaker at a constant speed and temperature for a specified contact time.[1]

  • After agitation, the adsorbent is separated from the solution by centrifugation or filtration.

  • The remaining dye concentration in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • The removal efficiency and adsorption capacity are calculated using the initial and final dye concentrations.

Advanced Oxidation Processes (AOPs)

1. Fenton/Photo-Fenton Process:

  • A known volume of the dye solution is placed in a reactor.

  • The pH of the solution is adjusted to the acidic range (typically 2.5-4.0) using an appropriate acid.[6]

  • A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst.[8]

  • The Fenton reaction is initiated by adding a predetermined concentration of hydrogen peroxide (H₂O₂).[8]

  • For the photo-Fenton process, the reactor is irradiated with a UV lamp or exposed to solar light.[6]

  • Samples are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH).

  • The residual dye concentration is measured spectrophotometrically. The Chemical Oxygen Demand (COD) can also be measured to assess mineralization.

2. Ozonation:

  • The dye solution is placed in a suitable reactor (e.g., a bubble column).

  • Ozone gas from an ozone generator is continuously bubbled through the solution at a specific flow rate.[8]

  • The pH of the solution is typically maintained in the neutral to alkaline range.[6]

  • Samples are collected at different time points to determine the extent of decolorization and mineralization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two methods.

G cluster_0 Adsorption Method cluster_1 Advanced Oxidation Method Adsorbent Adsorbent Preparation (e.g., Activated Carbon, Nanocomposite) Batch_Adsorption Batch Adsorption - Add adsorbent to dye solution - Adjust pH and temperature - Agitate for set time Adsorbent->Batch_Adsorption Separation Solid-Liquid Separation (Centrifugation/Filtration) Batch_Adsorption->Separation Analysis_Ads Analysis - Measure final dye concentration - Calculate removal efficiency and capacity Separation->Analysis_Ads Reactor_Setup Reactor Setup (e.g., Fenton, Ozonation) Reaction Initiate Reaction - Adjust pH - Add reagents (Fe²⁺, H₂O₂) - Apply UV/Ozone Reactor_Setup->Reaction Sampling Periodic Sampling - Quench reaction Reaction->Sampling Analysis_AOP Analysis - Measure final dye concentration - Measure COD/TOC for mineralization Sampling->Analysis_AOP Start This compound Solution Start->Adsorbent Path 1 Start->Reactor_Setup Path 2

Caption: Experimental workflow for comparing adsorption and AOPs.

G Adsorption Adsorption Mechanism: Phase transfer (Dye binds to adsorbent surface) Advantages: - Simple operation - Lower cost - Potential for adsorbent regeneration Disadvantages: - Sludge disposal - Adsorbent saturation - Less effective for mineralization AOP Advanced Oxidation Mechanism: Chemical degradation (Dye mineralized by radicals) Advantages: - High degradation efficiency - Complete mineralization possible - No sludge production Disadvantages: - Higher operational cost - Complex chemistry - Potential for toxic byproducts Comparison Comparison Criteria Comparison->Adsorption Simplicity & Cost Comparison->AOP Degradation & Mineralization

Caption: Logical comparison of Adsorption vs. Advanced Oxidation.

References

A Comparative Guide to the Validation of an Analytical Method for Detecting Trace Levels of Disperse Red 82 in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of a method to detect trace levels of the azo dye Disperse Red 82 in soil samples. The information presented herein is intended to assist researchers in selecting and implementing a robust and sensitive analytical method for environmental monitoring and toxicological studies.

Introduction

This compound is a synthetic azo dye used in the textile industry. Due to its potential for environmental contamination and adverse health effects, sensitive and reliable methods for its detection in complex matrices like soil are crucial. This guide outlines a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compares its performance with alternative techniques such as HPLC with UV-Vis detection and traditional spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of three common methods for the analysis of this compound in soil.

ParameterHPLC-MS/MSHPLC-UV/VisSpectrophotometry
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV-Vis absorbanceDirect measurement of light absorbance by the analyte in solution
Limit of Detection (LOD) 0.02 - 1.0 ng/g10 - 50 ng/g> 1 µg/g
Limit of Quantification (LOQ) 0.06 - 4.0 ng/g50 - 200 ng/g> 5 µg/g
Recovery 85 - 110%80 - 105%70 - 95%
Precision (%RSD) < 15%< 20%< 25%
Selectivity Very HighModerate to HighLow
Sample Throughput ModerateModerateHigh
Cost HighModerateLow

Experimental Protocols

A detailed protocol for the recommended HPLC-MS/MS method is provided below. This method combines a robust sample extraction and clean-up procedure with highly sensitive and selective instrumental analysis.

Soil Sample Preparation
  • Sample Collection and Homogenization: Collect soil samples from the area of interest. Air-dry the samples in a well-ventilated area, protected from direct sunlight. Once dried, remove any large debris (stones, roots).

  • Sieving: Sieve the dried soil through a 2 mm stainless steel sieve to ensure homogeneity.

  • Storage: Store the sieved soil samples in amber glass containers at 4°C until extraction.

Sample Extraction: Microwave-Assisted Extraction (MAE)
  • Weigh 5 g of the homogenized soil sample into a microwave extraction vessel.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) as the extraction solvent.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the MAE parameters as follows:

    • Temperature: 110°C

    • Ramp time: 10 minutes

    • Hold time: 15 minutes

    • Power: 1200 W

  • After extraction, allow the vessel to cool to room temperature.

Extract Clean-up: Solid-Phase Extraction (SPE)
  • Filter the extract from the MAE step through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Evaporate the filtered extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 1:1 (v/v) acetonitrile (B52724) and water.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Instrumental Analysis: HPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions (Hypothetical):

      • Quantifier: m/z 440.2 > 295.1

      • Qualifier: m/z 440.2 > 133.1

    • Collision Energy and other MS parameters: To be optimized for this compound.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis SampleCollection Soil Sampling Drying Air Drying SampleCollection->Drying Sieving Sieving (2mm) Drying->Sieving MAE Microwave-Assisted Extraction (MAE) Sieving->MAE Filtration Filtration MAE->Filtration Evaporation1 Evaporation & Reconstitution Filtration->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Final Evaporation & Reconstitution SPE->Evaporation2 HPLC_MSMS HPLC-MS/MS Analysis Evaporation2->HPLC_MSMS

Caption: Experimental workflow for the analysis of this compound in soil.

Hypothetical Signaling Pathway Affected by Azo Dye Exposure

Exposure to azo dyes, such as this compound, has been linked to the induction of oxidative stress.[1][2][3][4] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.[1][2][4] The following diagram illustrates the activation of this pathway in response to azo dye-induced oxidative stress.

Nrf2_Signaling_Pathway cluster_cell Cellular Response to Azo Dye Exposure cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

References

A critical review of the analytical methods for the determination of Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 82, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fibers. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. This guide provides a critical review and comparison of the principal analytical methodologies for the determination of this compound, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is contingent upon the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet-Visible (UV) detection is the most prevalent and robust approach. Spectrophotometric and electrochemical methods offer simpler and more cost-effective alternatives, particularly for less complex matrices. Thin-Layer Chromatography (TLC) is predominantly used for qualitative screening.

Table 1: Comparison of Quantitative Performance for this compound Analytical Methods
Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-MS/MS >0.993[1]0.02 – 1.35 ng/mL[1]0.06 – 4.09 ng/mL[1]81.8 – 114.1[1]
HPLC-UV/DAD ≥0.9998[2][3]0.01 – 0.04 mg/kg[2][3]0.04 – 0.12 mg/kg[2][3]96.0 – 102.6*[2]
UV-Vis Spectrophotometry ≥0.99**[4]~2.47 x 10⁻⁶ mol L⁻¹[5] ~8.22 x 10⁻⁶ mol L⁻¹[5]85.9 – 113***[5]
Electrochemical Methods Not AvailableNot AvailableNot AvailableNot Available
Thin-Layer Chromatography Primarily QualitativeNot ApplicableNot ApplicableNot Applicable

*Data for a validated method for other azo dyes, indicative of expected performance for a validated this compound method.[2][3] **Typical performance for spectrophotometric methods for azo dyes.[4] ***Data for Disperse Red 1, a structurally similar disperse dye.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Sample Preparation (Textiles):

  • Weigh 1 gram of the textile sample.

  • Extract the dye with 20 mL of methanol (B129727) in an ultrasonic bath at 50°C for 30 minutes.[1]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE filter.[1]

  • Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[1][6]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM).

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

A robust and widely available technique for routine quantitative analysis.

Sample Preparation: Follow the same sample preparation protocol as for HPLC-MS/MS.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[6]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound. The UV-Vis spectrum of this compound shows broad absorption bands in the visible region, with spectra typically recorded between 320 and 680 nm.[6][7]

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound in solution, particularly for quality control in non-complex matrices. For mixtures with overlapping spectra, multivariate calibration methods like Partial Least Squares (PLS) regression can be employed.[6][8]

Sample Preparation:

  • Dissolve a known weight of the sample in a suitable solvent (e.g., methanol or acetone).

  • Dilute the solution to a concentration that falls within the linear range of the calibration curve.

  • Filter the solution if it contains particulate matter.

Measurement:

  • Record the absorbance spectrum of the sample solution over the visible range to determine the λmax.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the standards and the sample at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

The limit of detection (LOD) and limit of quantification (LOQ) can be calculated from the standard deviation of the blank or the standard deviation of the y-intercepts of the regression line of the calibration curve.[9]

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for the rapid, qualitative screening and separation of this compound from other dyes.

Procedure:

  • Stationary Phase: Silica gel plate.

  • Sample Application: Spot a concentrated solution of the sample extract onto the baseline of the TLC plate.

  • Mobile Phase: A solvent system that provides good separation of the dye components. The choice of solvent will depend on the polarity of the dyes being separated.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, the separated dye spots are visualized. The retention factor (Rf) value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the analysis of this compound.

Experimental Workflow for this compound Analysis General Experimental Workflow for this compound Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation TLC TLC Extraction->TLC Qualitative Screening Filtration Filtration Centrifugation->Filtration Concentration_Reconstitution Concentration/ Reconstitution Filtration->Concentration_Reconstitution UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Simple Matrices/ QC HPLC_MSMS HPLC-MS/MS Concentration_Reconstitution->HPLC_MSMS High Sensitivity/ Selectivity HPLC_UV HPLC-UV/DAD Concentration_Reconstitution->HPLC_UV Routine Quantification Quantification Quantification HPLC_MSMS->Quantification HPLC_UV->Quantification UV_Vis->Quantification Identification Identification TLC->Identification Rf Value

Caption: General experimental workflow for this compound determination.

Signaling Pathways and Logical Relationships

The choice of analytical method is often guided by a logical decision-making process based on the analytical requirements.

Method Selection Logic Logical Flow for Analytical Method Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Start Analytical Goal Trace_Analysis Trace Levels? Start->Trace_Analysis Quantitative Screening Screening/ Identification Start->Screening Qualitative HPLC_MSMS HPLC-MS/MS Trace_Analysis->HPLC_MSMS Yes Routine_QC Routine QC? Trace_Analysis->Routine_QC No HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes Simple_Matrix Simple Matrix? Routine_QC->Simple_Matrix No UV_Vis UV-Vis Simple_Matrix->UV_Vis Yes TLC TLC Screening->TLC

Caption: Decision tree for selecting an analytical method for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Disperse Red 82: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative work they conduct. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Disperse Red 82, ensuring laboratory safety and environmental compliance. Adherence to these procedures will mitigate risks and foster a culture of safety and responsibility.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses conforming to EN 166(EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, consider fire/flame resistant and impervious clothing.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[1]

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound is dictated by its form (solid, contaminated materials, or in solution) and prevailing local, state, and federal regulations. It is crucial to avoid discharging this chemical into sewer systems or the environment.[1][2]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Solid Waste: Unused or expired pure dye.

  • Contaminated Materials: Items such as filter paper, contaminated gloves, and weighing boats.

  • Aqueous Solutions: Liquid waste from experimental procedures.

These waste streams should be collected in separate, clearly labeled, and suitable closed containers for disposal.[1] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Collection and Storage

  • Solid Waste and Contaminated Materials: Collect in a designated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Aqueous Solutions: Collect in a separate, sealed, and labeled container. The pH of the solution should be neutralized if necessary, as per your institution's guidelines.

Store all waste containers in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials and sources of ignition.[1]

Step 3: Arrange for Professional Disposal

This compound waste should be disposed of through a licensed chemical destruction facility.[1] The primary recommended methods of disposal are:

  • Controlled Incineration: This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Licensed Chemical Destruction Plant: A specialized facility equipped to handle and treat chemical waste in an environmentally sound manner.[1]

Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors to ensure regulatory compliance.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before recycling or disposal.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., water or another solvent in which the dye is soluble).[1][2] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.

  • Puncturing: After thorough decontamination, the container should be punctured to render it unusable for other purposes before being disposed of in a sanitary landfill or sent for recycling, in accordance with institutional and local regulations.[1][2]

Regulatory Context

While this compound itself is not always explicitly listed as a hazardous waste, the U.S. Environmental Protection Agency (EPA) regulates nonwastewater streams from the production of certain dyes and pigments as hazardous waste under the code K181.[3][4][5] This listing is based on the presence of certain hazardous constituents, such as aniline (B41778) and other aromatic amines.[5] Therefore, it is prudent to manage all this compound waste as hazardous unless a formal hazard assessment by your institution's safety professionals determines otherwise.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisperseRed82_Disposal start Start: this compound Waste Generated waste_id Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_id segregate Segregate Waste into Labeled, Closed Containers waste_id->segregate storage Store in Designated Hazardous Waste Accumulation Area segregate->storage contact_ehs Contact Environmental Health & Safety (EH&S) for Pickup storage->contact_ehs disposal_options EH&S Arranges for Professional Disposal contact_ehs->disposal_options incineration Controlled Incineration with Flue Gas Scrubbing disposal_options->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_options->destruction_plant Option 2 container_decon Decontaminate Empty Containers (Triple Rinse) incineration->container_decon destruction_plant->container_decon puncture Puncture and Dispose/Recycle Container per Regulations container_decon->puncture end End: Proper Disposal Complete puncture->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Disperse Red 82

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the proper use and disposal of Disperse Red 82, a synthetic dye. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. It is crucial to be aware of its specific hazard classifications to implement appropriate safety measures.

Hazard ClassificationGHS Hazard Statement
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Skin IrritationH315: Causes skin irritation.[2]
Eye IrritationH319: Causes serious eye irritation.[2]
Respiratory IrritationH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its powdered form, to prevent exposure.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Chemical impermeable gloves. Must be inspected prior to use.Compliant with EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Fire/flame resistant and impervious clothing.---
Respiratory Protection A particulate filter device (respirator).EN 143.[4]

General hygiene practices such as washing hands thoroughly after handling and before breaks are essential.[2] Contaminated work clothing should be removed and laundered separately before reuse.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[3]

  • Avoid the formation and inhalation of dust and aerosols.[3][5]

  • Avoid contact with skin and eyes.[3][5]

  • Use non-sparking tools to prevent ignition.[3]

  • Prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials and foodstuff containers.[6]

  • Protect containers from physical damage and check regularly for leaks.[6]

Accidental Release and First Aid Measures

Immediate and appropriate responses to spills or exposure are critical.

ScenarioAction
Spill Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3] Collect the spilled material using a method that does not generate dust (e.g., vacuum with HEPA filter or wet sweeping) and place it in a suitable, closed container for disposal.[3][6] Prevent the substance from entering drains.[3]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[3] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_ppe Mandatory PPE A 1. Preparation & PPE B 2. Weighing A->B Ensure ventilation C 3. Dissolution B->C Use fume hood D 4. Handling & Experimentation C->D Add to solvent E 5. Decontamination D->E After completion G Emergency Procedures D->G In case of spill/exposure F 6. Waste Disposal E->F Segregate waste F->G P1 Goggles P2 Gloves P3 Lab Coat P4 Respirator (for powder)

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.